molecular formula C7H7ClN2 B1601152 Imidazo[1,2-a]pyridine hydrochloride CAS No. 34167-64-1

Imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1601152
CAS No.: 34167-64-1
M. Wt: 154.6 g/mol
InChI Key: UZXJSYJMGKHWBK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine hydrochloride (CAS 34167-64-1) is a nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a fundamental synthetic building block for a wide range of biological investigations. This scaffold is recognized for its diverse pharmacological potential, with research applications spanning antitumor, antiviral, antimicrobial, and anti-inflammatory studies . A prominent area of application is in antituberculosis (anti-TB) research. Compounds based on the imidazo[1,2-a]pyridine structure have demonstrated exceptional potency against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) in the low nanomolar range, with some lead compounds surpassing the potency of clinical candidate PA-824 by nearly 10-fold . The anti-TB mechanism of action for this class is linked to inhibiting oxidative phosphorylation, specifically by targeting the QcrB subunit of the cytochrome bcc complex, thereby disrupting bacterial energy production . This mechanism is exemplified by Telacebec (Q203), an imidazo[1,2-a]pyridine amide derivative that has progressed to Phase II clinical trials . Beyond anti-TB research, this chemical moiety is a privileged structure in central nervous system (CNS) drug discovery. It forms the core of several clinically used drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem (withdrawn), which act as GABAA receptor agonists . Research also explores its utility in developing anticonvulsant agents, with novel derivatives being evaluated using models like the Maximal Electroshock (MES) test . Furthermore, the scaffold's relevance in oncology is underscored by its role as an inhibitor of various kinases and enzymes, including CDK, VEGFR, PI3K, and EGFR, making it a promising candidate for novel antitumor therapies . Safety Notice: This product is intended for research purposes only and is not classified for human or diagnostic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.ClH/c1-2-5-9-6-4-8-7(9)3-1;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXJSYJMGKHWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487444
Record name Imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34167-64-1
Record name Imidazo[1,2-a]pyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1] This guide provides a comprehensive technical overview of the discovery and synthesis of the imidazo[1,2-a]pyridine core, with a specific focus on the preparation of its hydrochloride salt. We will explore the historical context of its discovery, delve into the mechanistic intricacies of key synthetic strategies, and provide detailed, field-proven protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The fusion of an imidazole and a pyridine ring to form the bicyclic imidazo[1,2-a]pyridine system creates a unique electronic and structural architecture that has proven to be exceptionally fruitful in the realm of drug discovery. This scaffold is the central feature in a variety of marketed drugs, demonstrating a wide range of biological activities. Notable examples include Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic).[2] The therapeutic versatility of this scaffold stems from its ability to engage with a diverse array of biological targets, and its synthetic tractability allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[3]

Foundational Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the imidazo[1,2-a]pyridine core has been a subject of extensive research, leading to the development of several robust synthetic methodologies. These can be broadly categorized into classical condensation reactions and modern, more efficient multicomponent and catalytic approaches.

The Groebner-Tschitschibabin Reaction: A Cornerstone in Imidazo[1,2-a]pyridine Synthesis

One of the earliest and most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin pyridine synthesis, proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[1]

Causality Behind Experimental Choices: The choice of a 2-aminopyridine as a starting material is crucial as it possesses two nucleophilic nitrogen atoms. The endocyclic pyridine nitrogen is generally more nucleophilic and will preferentially attack the electrophilic carbon of the α-halocarbonyl compound. The subsequent intramolecular cyclization is facilitated by the proximity of the exocyclic amino group to the now tethered carbonyl functionality. The reaction is typically carried out in a suitable solvent, and the choice of base, if any, can influence the reaction rate and yield by deprotonating the intermediate pyridinium salt, thereby facilitating the cyclization step.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Modern Multicomponent Approach

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and highly efficient three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of an acid catalyst. The GBB reaction is a prime example of a multicomponent reaction (MCR), which offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity.[4]

Mechanistic Insight: The reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a series of rearrangements to afford the final 3-aminoimidazo[1,2-a]pyridine product. The acid catalyst plays a crucial role in activating the aldehyde and promoting the formation of the initial imine intermediate.

Ullmann Condensation: A Pathway to N-Aryl Imidazo[1,2-a]pyridines

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a valuable route for the synthesis of N-aryl imidazo[1,2-a]pyridines. This reaction typically involves the coupling of an imidazo[1,2-a]pyridine with an aryl halide in the presence of a copper catalyst and a base.[5] The Ullmann condensation is a powerful tool for introducing aryl substituents at the nitrogen atoms of the imidazole ring, which can be crucial for modulating the biological activity of the resulting compounds.

Underlying Principles: The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve the formation of an organocopper intermediate. The copper catalyst facilitates the oxidative addition of the aryl halide, followed by coordination with the imidazo[1,2-a]pyridine. Reductive elimination then yields the N-arylated product and regenerates the active copper species. The choice of ligand for the copper catalyst, the base, and the solvent are all critical parameters that can significantly impact the efficiency of the reaction.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of imidazo[1,2-a]pyridine derivatives.[6][7] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles.[6] This is attributed to the efficient and uniform heating of the reaction mixture by the microwaves, which can lead to faster reaction rates and the circumvention of side reactions. Both the Groebner-Tschitschibabin and the GBB reactions have been successfully adapted to microwave-assisted conditions, enabling the rapid and efficient synthesis of a wide range of imidazo[1,2-a]pyridine analogs.[6][8]

Synthesis of 2-Phenylimidazo[1,2-a]pyridine: A Practical Protocol

The synthesis of 2-phenylimidazo[1,2-a]pyridine serves as an excellent case study to illustrate the practical application of the Groebner-Tschitschibabin reaction.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a reliable and scalable method for the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the solution and stir the suspension.

  • Add a solution of 2-bromoacetophenone (1.0 eq) in ethanol dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-phenylimidazo[1,2-a]pyridine.

Characterization of 2-Phenylimidazo[1,2-a]pyridine

The synthesized 2-phenylimidazo[1,2-a]pyridine can be characterized by various spectroscopic techniques and by its melting point.

Property Value Reference
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 133-136 °C[9]
¹H NMR (CDCl₃, δ) 8.12 (d, 1H), 7.95 (d, 2H), 7.86 (s, 1H), 7.64 (d, 1H), 7.44 (t, 2H), 7.33 (t, 1H), 7.18 (t, 1H), 6.78 (t, 1H)[10]
¹³C NMR (CDCl₃, δ) 145.8, 145.7, 134.1, 128.8, 128.0, 126.3, 124.7, 122.8, 117.5, 112.5, 108.2[11]
FT-IR (KBr, cm⁻¹) 3050, 1630, 1500, 1450, 1380, 750, 690[1]

Synthesis of Imidazo[1,2-a]pyridine Hydrochloride: A Self-Validating Protocol

The conversion of the free base of an imidazo[1,2-a]pyridine derivative to its hydrochloride salt is a common practice in drug development to improve its solubility and bioavailability.[4]

Experimental Protocol: Preparation of 2-Phenylthis compound

This protocol outlines a straightforward procedure for the preparation of 2-phenylthis compound from the corresponding free base.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the synthesized 2-phenylimidazo[1,2-a]pyridine in a minimal amount of a suitable solvent, such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether) dropwise to the stirred solution of the free base.

  • A precipitate of the hydrochloride salt should form immediately.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Dry the resulting white solid under vacuum to obtain 2-phenylthis compound.

Self-Validating System: The successful formation of the hydrochloride salt can be confirmed by a noticeable change in physical properties, such as a higher melting point compared to the free base, and by spectroscopic analysis. The appearance of a broad peak in the IR spectrum corresponding to the N-H stretch of the pyridinium ion, and shifts in the NMR signals, particularly for the protons on the pyridine ring, provide definitive evidence of salt formation.

Characterization of 2-Phenylthis compound
Property Value Reference
Molecular Formula C₁₃H₁₁ClN₂
Molecular Weight 230.70 g/mol
Melting Point 114-116 °C (dihydrate)[12]
¹H NMR Shifts in aromatic protons, particularly those on the pyridine ring, are expected upon protonation.
FT-IR Appearance of a broad N-H stretch in the region of 2400-3000 cm⁻¹.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key reaction workflows.

Groebner-Tschitschibabin Reaction Workflow

GTR_Workflow cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Intermediate N-Alkylated Pyridinium Salt Reaction->Intermediate N-Alkylation Cyclization Cyclization Intermediate->Cyclization Intramolecular Attack Dehydration Dehydration Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product GBB_Workflow cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Reaction Three-Component Reaction 2-Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Intermediate Imine & [4+1] Cycloaddition Reaction->Intermediate Acid Catalyst Rearrangement Rearrangement Intermediate->Rearrangement Product 3-Aminoimidazo[1,2-a]pyridine Rearrangement->Product

Caption: Groebke-Blackburn-Bienaymé reaction workflow.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the fundamental synthetic strategies, from the classic Groebner-Tschitschibabin reaction to modern multicomponent approaches like the GBB reaction, is essential for any researcher in this field. This guide has provided a detailed technical overview of these methods, complete with mechanistic insights and practical protocols for the synthesis and characterization of a representative imidazo[1,2-a]pyridine and its hydrochloride salt. By leveraging these established and innovative synthetic tools, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103087059A - Preparation method for high-purity olprinone hydrochloride.
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  • RSC Publishing. (n.d.). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Retrieved from [Link]

  • ScienceDirect. (n.d.). Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Retrieved from [Link]

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  • MDPI. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Retrieved from [Link]

  • Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Retrieved from [Link]

  • PMC - NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Development and Characterization of Zolpidem Tartrate oro-Dispersible Tablets. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]

  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • ARKIVOC. (n.d.). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

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  • NIH. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Structural and Thermal Characterization of Zolpidem Hemitartrate Hemihydrate (Form E) and Its Decomposition Products by Laboratory X-ray Powder Diffraction. Retrieved from [Link]

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  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its hydrochloride salt form is of particular interest in drug development, as it often enhances solubility and facilitates formulation. A comprehensive understanding of the physicochemical properties of imidazo[1,2-a]pyridine hydrochloride is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, ultimately guiding rational drug design and development.[3][4][5][6] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, detailing the theoretical underpinnings and field-proven experimental methodologies for their determination.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention in pharmaceutical research. Its unique electronic and structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including sedative-hypnotic, anti-inflammatory, antiviral, and anticancer effects.[7][8][9] The formation of the hydrochloride salt is a common strategy to improve the aqueous solubility and bioavailability of basic drug candidates like those derived from the imidazo[1,2-a]pyridine scaffold.[10] This guide will systematically dissect the key physicochemical parameters of this compound, providing a robust framework for its characterization.

Molecular Structure and Key Physicochemical Parameters

The structural integrity of this compound underpins its chemical behavior. The protonation of the pyridine nitrogen introduces a positive charge, significantly influencing its interaction with biological systems.

Table 1: Core Physicochemical Properties of Imidazo[1,2-a]pyridine and its Hydrochloride Salt

PropertyImidazo[1,2-a]pyridineThis compoundSignificance in Drug Development
Molecular Formula C₇H₆N₂C₇H₇ClN₂Defines the elemental composition and molecular weight.
Molecular Weight 118.14 g/mol [11]154.60 g/mol Influences diffusion, absorption, and distribution.
Appearance Liquid[12]Expected to be a crystalline solid[10]Basic physical state at standard conditions.
Melting Point Not applicableExpected to be significantly higher than the parent baseAn indicator of purity and lattice energy.
pKa 6.72 (for the hydrobromide salt)[13]Not directly applicable (fully protonated)Governs the degree of ionization at physiological pH, impacting solubility and permeability.
Solubility VariesGenerally enhanced aqueous solubility[10]Crucial for drug absorption and formulation.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. The hydrochloride salt of imidazo[1,2-a]pyridine is expected to exhibit enhanced aqueous solubility compared to its free base.

Theoretical Considerations

The Henderson-Hasselbalch equation provides a theoretical framework for understanding the pH-dependent solubility of ionizable compounds. For a basic compound like imidazo[1,2-a]pyridine, its solubility increases in acidic environments due to protonation.

Experimental Determination of Solubility

Kinetic Solubility Assay: This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[1][14][15]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Assay Plate Preparation: Add 2 µL of each dilution to a 96-well microplate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound and is considered the gold standard.[16]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start DMSO Stock Solution k_dilute Dilution in Buffer k_start->k_dilute k_precipitate Precipitation Measurement k_dilute->k_precipitate t_start Excess Solid in Buffer t_equilibrate Equilibration (Shake-Flask) t_start->t_equilibrate t_quantify Quantification of Supernatant t_equilibrate->t_quantify

Caption: Workflow for kinetic and thermodynamic solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is a key physical property that provides information about its purity and the strength of its crystal lattice. For this compound, a sharp melting range is indicative of high purity. A melting point of 230-234 °C has been reported for a derivative, imidazo[1,2-a]pyridin-3-yl-methylamine dihydrochloride.[10]

Experimental Determination of Melting Point

The determination of melting range should be performed according to the United States Pharmacopeia (USP) General Chapter <741>.[4][5][17][18][19]

Experimental Protocol: Capillary Melting Point Determination (USP Class Ia)

  • Sample Preparation: Finely powder the dry this compound.

  • Capillary Loading: Pack the powder into a capillary tube to a height of 2.5-3.5 mm.

  • Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a rate of approximately 10 °C/min until the temperature is about 30 °C below the expected melting point.

  • Measurement: Reduce the heating rate to 1-2 °C/min. Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting range.

pKa: Ionization Behavior in a Biological Context

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For imidazo[1,2-a]pyridine, a basic compound, the pKa of its conjugate acid is a critical parameter that dictates the extent of its ionization at different physiological pH values. A pKa of 6.72 was determined for the hydrobromide salt of imidazo[1,2-a]pyridine through potentiometric titration.[13]

Causality Behind Experimental Choice

Potentiometric titration is the gold standard for pKa determination due to its high precision and applicability to a wide range of compounds.[2][3][6][20][21] This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point, which corresponds to the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

G start Imidazo[1,2-a]pyridine HCl Solution titration Titrate with NaOH start->titration measurement Measure pH after each addition titration->measurement plot Plot pH vs. Volume of NaOH measurement->plot analysis Determine Inflection Point plot->analysis pka Calculate pKa analysis->pka

Caption: Workflow for pKa determination by potentiometric titration.

Crystal Structure: The Solid-State Architecture

Experimental Determination of Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[25][26][27][28]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For the hydrochloride salt, the protonation at the pyridine nitrogen will induce downfield shifts of the neighboring protons and carbons compared to the free base.[11][29][30]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[7][31][32][33]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Imidazo[1,2-a]pyridine (in CDCl₃) and Expected Trends for the Hydrochloride Salt

Position¹H Chemical Shift (ppm) (Free Base)[34][35]¹³C Chemical Shift (ppm) (Free Base)Expected Shift upon Protonation (Hydrochloride)
H-2 ~7.5~117Downfield
H-3 ~7.0~108Downfield
H-5 ~7.6~124Downfield
H-6 ~6.7~112Downfield
H-7 ~7.1~123Downfield
H-8 ~8.1~117Downfield
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the aromatic C-H and C=C stretching, as well as the N-H stretch from the protonated nitrogen, are expected.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The hydrochloride salt may exhibit a slight shift in its absorption maxima compared to the free base due to the effect of protonation on the electronic structure.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound and the standard methodologies for their determination. A thorough characterization of these properties is a critical step in the drug development pipeline, enabling researchers to make informed decisions regarding formulation, delivery, and the prediction of in vivo performance. The protocols and insights presented herein serve as a valuable resource for scientists working with this important class of compounds.

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Sources

mechanism of action of imidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

The imidazo[1,2-a]pyridine scaffold represents a quintessential "privileged structure" in medicinal chemistry. This nitrogen-bridged heterocyclic system is the core of numerous clinically significant and investigational compounds, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to its exploration in a wide range of therapeutic areas, from central nervous system disorders to oncology and infectious diseases. This technical guide provides an in-depth analysis of the multifaceted mechanisms of action of imidazo[1,2-a]pyridine derivatives. We will deconstruct the molecular interactions and cellular consequences that underpin their activities as GABA-A receptor modulators, broad-spectrum enzyme inhibitors, and anti-infective agents. The discussion is grounded in the experimental evidence that has elucidated these pathways, complete with detailed protocols and workflow visualizations to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Imidazo[1,2-a]pyridine Core: A Foundation for Pharmacological Diversity

The imidazo[1,2-a]pyridine framework is a bicyclic aromatic system that provides a rigid and chemically versatile scaffold for the presentation of various functional groups in a defined three-dimensional space. This structural feature is key to its ability to bind with high affinity to distinct biological targets. While the user's query specifies "imidazo[1,2-a]pyridine hydrochloride," this refers to a salt form used to improve the solubility and stability of a specific compound. The true pharmacological story lies in the diverse mechanisms of the parent scaffold and its numerous derivatives. Marketed drugs such as the hypnotic zolpidem (Ambien), and the anxiolytic alpidem (withdrawn), highlight the scaffold's long-standing importance in neuropharmacology.[1][2][3][4] More recently, its potential has been realized in the development of novel agents for cancer, tuberculosis, and inflammatory diseases.[5][6] This guide will explore these primary mechanisms in detail.

Primary Mechanism: Positive Allosteric Modulation of GABA-A Receptors

The most extensively characterized mechanism for a subset of imidazo[1,2-a]pyridines is their action on the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Molecular Interaction and Signaling Cascade

Compounds like zolpidem, saripidem, and alpidem are not direct agonists of the GABA-A receptor.[2][7] Instead, they act as positive allosteric modulators (PAMs), binding to the benzodiazepine (BZ) site, which is located at the interface between the α and γ subunits of the pentameric receptor complex.[1][2]

The binding of an imidazo[1,2-a]pyridine PAM induces a conformational change in the receptor that increases the affinity of the endogenous ligand, GABA, for its own binding site.[2] This potentiation leads to a more frequent opening of the receptor's integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a net inhibitory or dampening effect on neuronal excitability.[8] This is the fundamental basis for the sedative, hypnotic, anxiolytic, and anticonvulsant properties of this class of compounds.[1][2]

GABA-A Receptor Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_R GABA-A Receptor (α/γ Subunit Interface) Cl_Channel Chloride Channel (Closed) GABA_R->Cl_Channel Conformational Change (Channel Opens) Hyperpol Hyperpolarization Cl_Channel->Hyperpol Cl⁻ Influx Inhibition Decreased Neuronal Excitability Hyperpol->Inhibition Leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binding Potentiated IMP Imidazo[1,2-a]pyridine (e.g., Zolpidem) IMP->GABA_R Binds to BZ Site

Caption: GABA-A receptor positive allosteric modulation by imidazo[1,2-a]pyridines.

The Critical Role of α-Subunit Selectivity

The profound insight into this mechanism is the discovery of subtype selectivity. GABA-A receptors are heterogeneous, composed of different subunit combinations, with the α-subunit (α1-α6) being particularly important for determining pharmacological function.

  • α1-containing receptors: Primarily mediate sedative and hypnotic effects. They are densely expressed in brain regions like the cerebral cortex and thalamus.

  • α2/α3-containing receptors: Primarily mediate anxiolytic and muscle relaxant effects.

  • α5-containing receptors: Involved in learning and memory.

Zolpidem exhibits a high affinity for α1-containing receptors, with roughly 10-fold lower affinity for α2 and α3, and no significant affinity for α5.[2][9] This α1-selectivity is the causal reason for its potent hypnotic effects with weaker anxiolytic or myorelaxant properties compared to non-selective benzodiazepines.[9][10] Similarly, the sedative and anxiolytic drug saripidem also binds preferentially to the α1 (or ω1) subtype.[7][11]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Subtype Affinity

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for specific GABA-A receptor α-subtypes.

  • Materials: Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, etc.), a radioligand (e.g., [³H]flumazenil), test compound, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test imidazo[1,2-a]pyridine compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]flumazenil and varying concentrations of the test compound.

    • Allow the mixture to incubate to reach binding equilibrium.

    • Rapidly filter the mixture through glass fiber filter plates to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), which is then converted to the inhibition constant (Kᵢ).

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To measure the functional potentiation of GABA-induced chloride currents by the test compound.

  • Materials: Xenopus oocytes, cRNA for specific GABA-A receptor subunits, recording chamber, voltage-clamp amplifier, microelectrodes, perfusion system.

  • Procedure:

    • Inject Xenopus oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).

    • Allow 2-4 days for receptor expression on the oocyte surface.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the oocyte with a baseline buffer.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a small, baseline chloride current (IGABA).

    • Co-apply the same concentration of GABA along with the test imidazo[1,2-a]pyridine compound.

    • Measure the potentiated current response.

    • Data Analysis: Calculate the percentage potentiation of the GABA current by the test compound. Perform concentration-response curves to determine the EC₅₀ for potentiation.

Mechanism in Oncology: Inhibition of Pro-Survival Signaling Cascades

The imidazo[1,2-a]pyridine scaffold has emerged as a prolific source of anti-cancer agents, primarily acting through the inhibition of key enzymes that drive cancer cell proliferation and survival.[12][13]

Multi-Kinase Inhibition

Unlike the highly specific action on GABA-A receptors, the anti-cancer effects are often the result of inhibiting multiple protein kinases.

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently hyperactivated pathways in human cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors.[14][15] By blocking this pathway, these compounds prevent the phosphorylation and activation of downstream effectors like Akt and mTOR, leading to the induction of apoptosis (programmed cell death) and a halt in cell proliferation.[13][14]

  • Tyrosine Kinases: Derivatives have been shown to inhibit receptor tyrosine kinases such as the Insulin-like Growth Factor-1 Receptor (IGF-1R), which is crucial for tumor cell growth and metastasis.[16][17]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by certain imidazo[1,2-a]pyridines can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[14][16]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes IMP Imidazo[1,2-a]pyridine Derivative IMP->PI3K Inhibits IMP->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridines.

Key Experimental Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Objective: To measure the IC₅₀ of a compound against a purified kinase (e.g., PI3Kα).

  • Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, ADP-Glo™ reagents, test compound.

  • Procedure:

    • In a 384-well plate, add the kinase, its substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via coupled luciferase/luciferin reactions.

    • Measure luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to kinase activity. Plot signal versus log compound concentration to determine the IC₅₀.

Protocol 4: Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Materials: Cancer cell line (e.g., A375 melanoma, HeLa cervical cancer), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).[14]

  • Procedure:

    • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine compound for a set period (e.g., 48 hours).

    • Add MTT reagent to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Incubate for 2-4 hours.

    • Remove the medium and dissolve the formazan crystals with a solubilization solution.

    • Measure the absorbance at ~570 nm using a plate reader.

    • Data Analysis: Absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and plot against log compound concentration to determine the IC₅₀.

Compound ClassTarget Kinase / PathwayResultCell LineReference
Imidazo[1,2-a]pyridine-oxadiazolePI3KαIC₅₀ = 2 nMT47D (Breast)[14]
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridineIGF-1RPotent InhibitionIn vitro assay[17]
Imidazo[1,2-a]pyridine-peptidomimeticAkt1Sub-micromolar InhibitionIn vitro assay[18]
Compound 6 (Aliwaini et al.)Akt/mTOR PathwayInhibition of p-AktA375, WM115 (Melanoma)[14]

Table 1: Summary of anti-cancer activity of selected imidazo[1,2-a]pyridine derivatives.

Mechanism in Infectious Disease: Antitubercular Activity

Imidazo[1,2-a]pyridine analogues (IPAs) represent a promising new class of agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[19][20][21] Their mechanism revolves around disrupting the bacterium's energy metabolism.

Targeting the Electron Transport Chain

A primary target for potent IPAs, including the clinical candidate Q203 (Telacebec), is the QcrB subunit of the cytochrome bc1 complex (Complex III) in the Mtb electron transport chain.[19] Inhibition of QcrB blocks the transfer of electrons, which disrupts the proton motive force required for ATP synthesis. This effectively suffocates the bacterium by cutting off its main energy supply. Other related targets in this pathway, such as ATP synthase itself, have also been identified for different IPA series.[4]

Mtb Electron Transport Chain Inhibition NDH2 NDH-2 ComplexIII Complex III (Cytochrome bc1) QcrB Subunit NDH2->ComplexIII ATPSynthase ATP Synthase NDH2->ATPSynthase NDH2->ATPSynthase H⁺ Pumping ComplexIV Complex IV (Cytochrome aa3) ComplexIII->ComplexIV ComplexIII->ATPSynthase ComplexIII->ATPSynthase H⁺ Pumping ComplexIV->ATPSynthase ComplexIV->ATPSynthase H⁺ Pumping O2 O₂ ComplexIV->O2 e⁻ ATP ATP ATPSynthase->ATP H⁺ Pumping NADH NADH NADH->NDH2 e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase H⁺ Pumping IMP Imidazo[1,2-a]pyridine (e.g., Q203) IMP->ComplexIII:port INHIBITS

Caption: Inhibition of Mtb energy metabolism via the QcrB subunit of Complex III.

Key Experimental Protocol

Protocol 5: Microplate Alamar Blue Assay (MABA)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.

  • Materials: Mtb H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, Alamar Blue reagent, test compound.

  • Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in 7H9 broth.

    • Add a standardized inoculum of Mtb H37Rv to each well. Include positive (no drug) and negative (no bacteria) controls.

    • Seal the plate and incubate at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

    • Visually assess the color change. Viable, respiring bacteria will reduce the blue reagent to a pink color.

    • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Emerging Mechanisms: Anti-inflammatory Action

Recent studies have highlighted the anti-inflammatory potential of the imidazo[1,2-a]pyridine scaffold. Certain derivatives have been shown to suppress inflammatory signaling pathways in cancer cells.

  • STAT3/NF-κB Pathway Modulation: A novel derivative, MIA, was shown to dock into the NF-κB p50 subunit.[22][23] Functionally, it suppressed the phosphorylation of STAT3 and increased the expression of IκBα, an endogenous inhibitor of NF-κB.[24] This dual inhibition prevents the transcription of pro-inflammatory and pro-survival genes, such as COX-2, iNOS, and Bcl-2.[22][24] This mechanism demonstrates the scaffold's potential in treating inflammation-driven diseases, including certain cancers.[25]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its mechanisms of action are remarkably diverse, ranging from the fine-tuning of ionotropic receptor function in the brain to the broad inhibition of enzymatic pathways in cancer and the targeted disruption of metabolic processes in pathogenic bacteria. The key to this versatility lies in the scaffold's ability to be chemically modified, allowing for the optimization of activity against specific targets.

For researchers and drug developers, the path forward involves leveraging this structural plasticity. Future work will undoubtedly focus on designing derivatives with even greater selectivity for specific kinase isoforms, GABA-A receptor subtypes, or microbial enzymes to maximize therapeutic efficacy while minimizing off-target effects. The continued exploration of this remarkable chemical entity promises to yield next-generation therapeutics for some of the most challenging human diseases.

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An In-Depth Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2][3] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, allowing for fine-tuned interactions with a multitude of biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, synthesizing data from seminal and contemporary research. We will dissect the nuanced effects of structural modifications on anticancer, anti-inflammatory, antitubercular, and antiviral activities, providing researchers and drug development professionals with a comprehensive understanding of this versatile pharmacophore. The discussion is grounded in mechanistic insights and supported by detailed experimental protocols to facilitate the rational design of next-generation therapeutic agents.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound resulting from the fusion of an imidazole and a pyridine ring.[4] This unique architecture has propelled it to the forefront of drug discovery, as evidenced by marketed drugs such as Zolpidem (a sedative-hypnotic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent).[1][5][6] The scaffold's widespread success stems from its favorable physicochemical properties and its ability to serve as a versatile template for combinatorial library synthesis, enabling the exploration of vast chemical space to target diverse biological pathways.[2][3][5][6]

Core Structure and Numbering

Understanding the SAR of this scaffold requires familiarity with its standard numbering convention. The nitrogen atom at the bridgehead is not numbered, and the numbering proceeds around the rings as shown below. This convention is critical for interpreting the substitution patterns discussed throughout this guide.

Caption: Core structure of Imidazo[1,2-a]pyridine with standard numbering.

Synthetic Strategies: Building the Core

The diversity of imidazo[1,2-a]pyridine derivatives is enabled by a range of robust synthetic methodologies. The classical and most fundamental approach is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] While effective, this method often requires harsh conditions.

Modern synthetic chemistry has introduced more efficient and versatile alternatives:

  • Multi-Component Reactions (MCRs): Three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne or isonitrile, often catalyzed by copper or other transition metals, provide rapid access to highly substituted scaffolds.[7][8]

  • Catalyst- and Solvent-Free Methods: Greener approaches reacting 2-aminopyridines with α-bromo/chloroketones at moderate temperatures offer high efficiency and a reduced environmental footprint.[7]

  • Cascade Reactions: Combining nitroolefins with 2-aminopyridines using an iron catalyst like FeCl3 can efficiently generate 3-unsubstituted imidazo[1,2-a]pyridines.[7]

These synthetic advancements are crucial as they allow medicinal chemists to systematically modify positions C2, C3, C5, C6, C7, and C8 to probe the SAR for various biological targets.

Caption: A typical workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) by Therapeutic Indication

The SAR of imidazo[1,2-a]pyridines is highly target-dependent. A substitution pattern that confers potent anticancer activity may be ineffective or detrimental for antiviral or anti-inflammatory applications. This section dissects the SAR for major therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of anticancer agents, acting through diverse mechanisms of action.[9][10][11]

A significant class of imidazo[1,2-a]pyridine anticancer agents functions by disrupting microtubule dynamics, often by binding to the colchicine site on β-tubulin.[12][13]

  • Key Structural Features:

    • C2 Position: Substitution with an aryl group, particularly a 3,4,5-trimethoxyphenyl ring (a classic colchicine site binding motif), is highly favorable.

    • C3 Position: Often left unsubstituted or with a small functional group.

    • C5 and C7 Positions: Introduction of diaryl substitutions at these positions has led to potent antitubulin agents.[12]

    • C8 Position: A carbonitrile (-CN) group at this position significantly enhances antiproliferative activity.[12]

One study identified that 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives exhibit potent cytotoxicity, with compounds 7e and 7j showing IC50 values in the double-digit nanomolar range against several cancer cell lines.[12] Further investigation confirmed that these compounds disrupt microtubule dynamics by binding to the colchicine site.[12]

Dysregulation of protein kinases is a hallmark of cancer, and the imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent kinase inhibitors.[11]

  • PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway frequently overactive in cancer.

    • SAR Insights: A series of derivatives with a 2-substituted thiazole moiety were found to be potent inhibitors of PI3Kα.[14] Optimization of substituents on the imidazo[1,2-a]pyridine core and the thiazole ring led to a compound with an IC50 of 1.8 nM against p110α.[14] Other studies have confirmed that various derivatives can effectively inhibit the phosphorylation of Akt and mTOR, leading to apoptosis.[10][15]

  • Nek2 Kinase: Overexpressed in various tumors, Nek2 is a promising target for gastric cancer.

    • SAR Insights: A study on Nek2 inhibitors found that a series of imidazo[1,2-a]pyridines showed promising activity. Compound 28e from this series demonstrated an IC50 of 38 nM against the MGC-803 gastric cancer cell line.[16]

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives, providing a quantitative comparison of their potency against various cancer cell lines.

DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 7j Tubulin PolymerizationA549 (Lung)0.059[12]
Compound 28e Nek2 KinaseMGC-803 (Gastric)0.038[16]
Compound 12 PI3Kα KinaseA375 (Melanoma)0.14[14]
Compound 9d Apoptosis InductionMCF-7 (Breast)2.35[17][18]
Compound 18 Apoptosis InductionMCF-7 (Breast)14.81[19]
Compound 6 Akt/mTOR InhibitionA375 (Melanoma)9.7[15][18]
Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been developed as potent anti-inflammatory agents.[20]

  • 5-Lipoxygenase (5-LO) Inhibitors: 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.

    • SAR Insights: A virtual screening study identified a novel class of imidazo[1,2-a]pyridine-based 5-LO inhibitors.[21] The SAR investigation revealed that a cyclohexyl moiety at the N-3 amine, a methyl group at C6, and a 4-morpholinophenyl group at C2 were critical for high potency. The lead compound, 14 , exhibited an IC50 of 0.16 µM in intact cells.[21]

  • STAT3/NF-κB Pathway Modulation: These transcription factors are central regulators of inflammatory responses.

    • SAR Insights: A novel derivative, MIA, was shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[22]

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred the search for new therapeutic agents, and the imidazo[1,2-a]pyridine scaffold has yielded highly promising candidates.[23][24][25]

  • QcrB Inhibitors: The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide (IPA) that targets the QcrB subunit of the cytochrome bc1 complex, inhibiting cellular respiration.[24]

    • SAR Insights:

      • The imidazo[1,2-a]pyridine core and the bridgehead nitrogen are essential for activity.[24]

      • A 3-carboxamide linker is crucial.

      • The nature of the side chain attached to the amide is a key determinant of potency and pharmacokinetic properties. Modifications here have been extensively explored to improve metabolic stability.[23][24]

  • ATP Synthase Inhibitors: A series of imidazo[1,2-a]pyridine ethers (IPEs) were identified as potent inhibitors of mycobacterial ATP synthesis.[24]

    • SAR Insights: The general SAR indicated that the bridgehead nitrogen and a directly attached phenyl ring were essential for maintaining biological activity.[24]

Antiviral Activity

Derivatives of this scaffold have shown significant activity against several viruses, particularly herpesviruses.[26][27]

  • SAR Insights:

    • C3 Position: The introduction of a thioether side chain at the C3 position is a key feature for potent antiviral activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[26][27]

    • Hydrophobicity: Structure-activity relationship studies identified that hydrophobicity (logP) is one of the most important factors for antiviral activity.[26]

    • Substitution on the Core: Bromination or methylation at various positions on the pyridine ring can modulate the potency and therapeutic index. For example, compounds with methyl groups at C7 or C8 showed pronounced activity.[27]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated.

General Protocol for Synthesis via Condensation

This protocol describes a common method for synthesizing the imidazo[1,2-a]pyridine core, adapted from multiple sources.[7][8][28]

  • Reaction Setup: To a solution of the substituted 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF, 10 mL) in a round-bottom flask, add the corresponding α-bromoketone (1.1 mmol).

  • Reaction Conditions: Add a base such as sodium bicarbonate (2.0 mmol) if required. Stir the mixture at reflux (or a specified temperature, e.g., 80 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of synthesized compounds.[15]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_PI3K PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP to ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding Site

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine-based kinase inhibitors.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry. The structure-activity relationships delineated in this guide underscore the scaffold's remarkable versatility. For anticancer applications, substitutions at the C2, C5, C7, and C8 positions are critical for targeting tubulin and various kinases. In contrast, antitubercular activity is heavily reliant on the C3-carboxamide side chain, while antiviral efficacy is often conferred by a C3-thioether substituent.

Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

  • Pharmacokinetic Optimization: Employing strategies like deuteration or modification of metabolically labile sites to improve drug-like properties.

  • Novel Mechanisms: Exploring the utility of the scaffold to target emerging biological pathways in cancer, neurodegenerative diseases, and infectious diseases.

By leveraging the extensive SAR knowledge base, researchers are well-positioned to continue unlocking the therapeutic potential of this privileged heterocyclic system, paving the way for the development of novel and more effective medicines.

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imidazo[1,2-a]pyridine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine Hydrochloride: From Synthesis to Therapeutic Application

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine system, a fused bicyclic 5-6 heterocycle, is widely recognized by medicinal chemists as a "privileged structure" or a "drug prejudice" scaffold.[1][2][3][4] This distinction arises from its recurring presence in a multitude of biologically active compounds and clinically successful drugs. Its rigid structure, combined with the capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. Several commercial drugs, including Zolpidem (a sedative), Alpidem (an anxiolytic), Zolimidine (an antiulcer agent), and Olprinone (for heart failure), feature this core, underscoring its therapeutic versatility.[5][6][7] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical properties, and extensive pharmacological applications of imidazo[1,2-a]pyridine derivatives, with a focus on the hydrochloride salt form often utilized in research and development.

Core Synthesis and Methodologies

The construction of the imidazo[1,2-a]pyridine core is a well-established field in synthetic organic chemistry, with numerous methodologies developed to afford substituted derivatives. These strategies primarily involve the condensation of a 2-aminopyridine with a suitable three-carbon synthon.

Key Synthetic Strategies
  • Condensation with α-Halocarbonyls: This is one of the most traditional and widely used methods. It involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[8]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to generate molecular diversity. Three-component reactions involving a 2-aminopyridine, an aldehyde, and an alkyne or isocyanide are particularly effective for the one-pot synthesis of highly functionalized imidazo[1,2-a]pyridines.[9][10][11] A copper-catalyzed three-component coupling is a notable example used to construct the core of Zolpidem and Alpidem.[9]

  • Oxidative Coupling & C-H Functionalization: Modern synthetic methods increasingly employ transition-metal-catalyzed oxidative coupling reactions. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a direct route to the scaffold.[12] These methods often proceed through C-H functionalization, avoiding the need for pre-functionalized starting materials.[13]

  • Reactions with Nitroolefins: A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as a green oxidant.[14]

The hydrochloride salt is typically prepared in the final step of a synthesis by treating a solution of the free base (the final imidazo[1,2-a]pyridine derivative) with hydrochloric acid, often in a suitable organic solvent like methanol or acetone, to precipitate the salt.[15][16] This salt formation is crucial for improving the compound's solubility and stability, making it more amenable to biological testing and formulation.[16]

G cluster_0 General Synthetic Workflow Start1 2-Aminopyridine Reaction Condensation / Multicomponent Reaction Start1->Reaction Start2 α-Haloketone Start2->Reaction Start3 Aldehyde + Alkyne (MCR) Start3->Reaction Intermediate Imidazo[1,2-a]pyridine Core (Free Base) Reaction->Intermediate HCl_Salt HCl Treatment (e.g., in Methanol) Intermediate->HCl_Salt Product Imidazo[1,2-a]pyridine HCl HCl_Salt->Product G RTK Growth Factor Receptor (e.g., PDGFR, EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Drug Imidazo[1,2-a]pyridine Derivative Drug->PI3K Inhibits Drug->AKT Inhibits Drug->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by anticancer imidazo[1,2-a]pyridines.

Antituberculosis (Anti-TB) Agents

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has spurred the search for new anti-TB agents, with imidazo[1,2-a]pyridines showing remarkable promise. [17][18]* Mechanism of Action: A leading class of these compounds, the imidazo[1,2-a]pyridine amides (IPAs), targets the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis. [18]This inhibition disrupts the bacterium's energy metabolism (oxidative phosphorylation), leading to cell death. The clinical candidate Telacebec (Q203) belongs to this class and is active against both MDR- and XDR-TB. [18]

Other Therapeutic Areas

The biological activity of this scaffold extends to numerous other areas:

  • Antiulcer Agents: Zolimidine and Soraprazan are examples of derivatives investigated for their gastroprotective and antisecretory properties. [6][8]* Antiviral Activity: Derivatives have shown activity against various viruses, including HIV. [1][19]* Anti-inflammatory and Analgesic: The scaffold is present in compounds with anti-inflammatory and pain-relieving properties. [1][20]

Structure-Activity Relationship (SAR) and Drug Development

Systematic modification of the imidazo[1,2-a]pyridine core has generated valuable insights into the structure-activity relationships that govern potency and selectivity for various targets.

PositionSubstitution Effect on Antitubercular ActivityReference
C2 Small, electron-withdrawing groups (e.g., CF3) or small alkyl groups are often favorable.[21]
C3 The 3-carboxamide moiety is critical for anti-TB activity. The nature of the amide substituent significantly impacts potency and pharmacokinetics.[18][21]
C7 Substitution at this position can modulate activity. For example, a 7-methyl group was found to be slightly better than a 7-chloro group in some series.[21]
Amide (R3) Larger, lipophilic biaryl ethers attached to the C3-carboxamide nitrogen lead to outstanding nanomolar potency against M. tuberculosis.[21]

In the development of PDGFR inhibitors, the spatial orientation of an amine "headgroup" was found to be critical for both potency and selectivity against other kinases like VEGFR. [22]Furthermore, pharmacokinetic properties are a key focus of optimization. For instance, attenuating the pKa of basic amine groups has been explored as a strategy to improve passive permeability and reduce efflux by transporters like P-glycoprotein (Pgp), thereby enhancing oral bioavailability. [22]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and rich pharmacophore space have enabled the development of drugs for a wide spectrum of diseases, from insomnia to cancer and infectious diseases. The hydrochloride salt form remains a practical and effective choice for preclinical development, enhancing the solubility of these often lipophilic molecules.

Future research will likely focus on leveraging modern synthetic methods, such as C-H activation and photocatalysis, to access novel chemical space around the core. [11]A deeper understanding of the molecular interactions with emerging biological targets, aided by computational docking and structural biology, will guide the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Deep, A., Bhatia, R., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. [1][4]2. PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [2]3. PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [3]4. Royal Society of Chemistry. (n.d.). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. [23]5. LookChem. (n.d.). Production Method of Alpidem - Chempedia. LookChem. [24]6. Semantic Scholar. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [4]7. Wikipedia. (n.d.). Zolpidem. Wikipedia. [25]8. ARKIVOC. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. [26]9. Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [19]10. PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [20]11. Google Patents. (n.d.). US20050054669A1 - Process for the synthesis of zolpidem. Google Patents. [27]12. Thieme. (2010). Synthesis of Zolpidem. Angew. Chem. Int. Ed. 2010, 49, 2743-2746. [9]13. ACS Publications. (n.d.). Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. Organic Letters. [28]14. Patsnap. (n.d.). Synthesis method of zolpidem hydrochloride. Eureka. [15]15. ResearchGate. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [5]16. ACS Publications. (2012). Synthesis of Imidazopyridines from the Morita Baylis Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. Organic Letters. [29]17. ResearchGate. (n.d.). Synthesis of Zolpidem and Alpidem. ResearchGate. [30]18. National Institutes of Health. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [31]19. ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [6]20. National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [22]21. Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [13]22. Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [10]23. Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. [17]24. National Institutes of Health. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [7]25. Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [11]26. National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [21]27. National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [32]28. National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [18]29. ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. [33]30. Wikipedia. (n.d.). Imidazopyridine. Wikipedia. [34]31. Chem-Impex. (n.d.). Imidazo[1,2-a]pyridin-3-yl-methylamine dihydrochloride. Chem-Impex. [16]32. Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [12]33. PubMed. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [35]34. ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [36]35. PubMed. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [8]36. Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [37]37. National Institutes of Health. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [38]38. PubMed. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed. [39]39. National Institutes of Health. (n.d.). Imidazo(1,2-a)pyridine. PubChem. [40]40. Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine. Sigma-Aldrich. 41. Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.

Sources

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system that constitutes the structural foundation of numerous compounds with significant therapeutic and materials science applications.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Zolpidem and Alpidem, well-known anxiolytic and hypnotic drugs, feature this scaffold, highlighting its importance in medicinal chemistry. The hydrochloride salt form of these compounds is often utilized to improve aqueous solubility and bioavailability, critical parameters in drug development.

Given its prevalence and therapeutic potential, the unambiguous structural confirmation of this compound is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. We will delve into the causality behind experimental choices, present validated protocols, and interpret the resulting data to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. Imidazo[1,2-a]pyridine is a fused 10 π-electron aromatic system.[4] Upon formation of the hydrochloride salt, the most basic nitrogen, N1 in the pyridine ring, is protonated. This protonation significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule.

Below is the chemical structure with the standard numbering convention used for spectral assignment.

cluster_workflow ¹H NMR Workflow Prep Sample Preparation (5-10 mg in D₂O + TSP) Acq Data Acquisition (400 MHz Spectrometer) Prep->Acq Insert into Magnet Proc Data Processing (FT, Phasing, Calibration) Acq->Proc Generate FID Analysis Spectral Analysis (δ, J, Integration) Proc->Analysis Generate Spectrum Structure Structure Confirmation Analysis->Structure Assign Signals

Caption: Experimental workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra typically require more scans to achieve a good signal-to-noise ratio.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~20-50 mg) is beneficial.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30'). Broadband proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets. [5] * Spectral Width: ~200-220 ppm.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR processing. The solvent signal (e.g., DMSO-d₆ at 39.52 ppm) can be used for calibration if no carbon-containing standard is added.

The carbon signals are spread over a wider range than proton signals. The carbons attached to nitrogen atoms (C2, C3, C8a) are typically found further downfield.

Carbon AssignmentApprox. Chemical Shift (δ, ppm) in D₂O [6]
C-8a~145.0
C-2~142.0
C-7~138.0
C-5~130.0
C-3~118.0
C-6~115.0
C-8~114.0

Causality:

  • Bridgehead Carbon (C-8a): This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift.

  • Imidazole Carbons (C-2, C-3): C-2 is adjacent to two nitrogens, while C-3 is adjacent to one, explaining their relative chemical shifts.

  • Pyridine Carbons (C-5 to C-8): Their chemical shifts are influenced by the protonated N1, with C-5 and C-7 (ortho and para positions relative to the fusion) being more deshielded than C-6 and C-8.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal first. Then, clamp the sample onto the crystal and collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

The IR spectrum will show characteristic peaks for the aromatic system and the N-H bond of the hydrochloride salt.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3100-3000C-H stretch (aromatic)Confirms the presence of the aromatic rings.
~2800-2400N⁺-H stretchA broad, strong band characteristic of a secondary amine salt. [7]
~1640-1500C=C and C=N stretchMultiple sharp bands corresponding to the stretching vibrations within the fused aromatic rings. [8]
~1500-1400In-plane C-H bendAromatic ring bending modes.
Below 900Out-of-plane C-H bend"Aromatic substitution pattern" region.

Causality:

  • The most diagnostic feature is the broad absorption between 2800-2400 cm⁻¹, which is a hallmark of the N⁺-H stretch in a hydrochloride salt. This feature unequivocally confirms the salt formation.

  • The bands in the 1640-1500 cm⁻¹ region are characteristic of the rigid, conjugated imidazo[1,2-a]pyridine ring system. [8]

Molecule Imidazo[1,2-a]pyridine Hydrochloride NH_stretch N⁺-H Stretch (~2600 cm⁻¹) Molecule->NH_stretch Confirms Salt CH_stretch Aromatic C-H Stretch (~3050 cm⁻¹) Molecule->CH_stretch Confirms Ring Ring_stretch C=C / C=N Stretch (~1640-1500 cm⁻¹) Molecule->Ring_stretch Confirms Core Structure CH_bend C-H Bend (<1500 cm⁻¹) Molecule->CH_bend Confirms Substitution

Caption: Key IR vibrational modes for structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds.

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Introduce the sample solution into an ESI mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-ToF, for high resolution).

  • Acquisition: Acquire the spectrum in positive ion mode. The hydrochloride salt will dissociate in solution, and the protonated free base, [M+H]⁺, will be detected.

  • Parameters:

    • Ionization Mode: ESI positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

The parent imidazo[1,2-a]pyridine has a monoisotopic mass of 118.0531 g/mol . In the ESI+ mass spectrum, the base peak is expected to be the protonated molecule [M+H]⁺.

  • Expected m/z: 119.0609

  • Formula: [C₇H₇N₂]⁺

High-Resolution Mass Spectrometry (HRMS): The key value of HRMS is its ability to measure m/z with high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition, distinguishing it from other potential ions with the same nominal mass. For example, an HRMS measurement of 119.0609 would confirm the formula C₇H₇N₂, providing strong evidence for the imidazo[1,2-a]pyridine core. [6] Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion (m/z 119) and subjecting it to collision-induced dissociation (CID), one can observe characteristic fragment ions. A plausible fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the imidazole ring.

Parent [C₇H₇N₂]⁺ m/z = 119.06 Loss_HCN - HCN Parent->Loss_HCN Fragment1 [C₆H₅N]⁺ m/z = 92.04 Loss_HCN->Fragment1

Caption: Plausible MS/MS fragmentation pathway.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques.

  • MS confirms the molecular weight and elemental formula.

  • IR confirms the presence of the hydrochloride salt and the aromatic core.

  • ¹³C NMR confirms the number and type of carbon atoms in the molecule's backbone.

  • ¹H NMR reveals the precise arrangement and connectivity of these atoms through proton environments and spin-spin coupling.

When the data from these four techniques are combined, they create a self-validating system. The molecular formula from HRMS must be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must correspond to the chemical environments observed in the NMR spectra. This collective dataset provides an unassailable confirmation of the structure of this compound.

References

  • The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions.
  • MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • International Journal for Progressive Research in Science and Technology. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives.... Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • PubMed. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chem Biol Drug Des. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazo(1,2-A)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Pyridine hydrochloride. NIST WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Imidazo[1,2-a]pyridine (HMDB0253414). Retrieved from [Link]

  • National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. Retrieved from [Link]

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Unlocking the Potential of Imidazo[1,2-a]pyridine: A Technical Guide to Quantum Chemical Calculations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatile biological activities, ranging from anticancer to antiviral and anti-inflammatory properties, have made it a focal point of intensive research.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of this privileged scaffold. By integrating theoretical principles with practical applications, this guide serves as a roadmap for leveraging computational chemistry to accelerate the rational design of novel imidazo[1,2-a]pyridine-based therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridine is a fused bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its remarkable pharmacological profile.[3] Marketed drugs such as zolpidem, alpidem, and olprinone feature this core structure, highlighting its therapeutic relevance.[1][2] The diverse biological activities stem from the scaffold's unique electronic and steric properties, which allow for tailored interactions with various biological targets.[4]

Quantum chemical calculations have emerged as an indispensable tool in modern drug design, offering profound insights into molecular properties that are often difficult or impossible to obtain through experimental methods alone.[5][6] These computational approaches allow for the prediction of molecular geometry, electronic structure, reactivity, and spectroscopic properties, thereby guiding the synthesis and evaluation of new drug candidates.[6][7] For the imidazo[1,2-a]pyridine scaffold, these calculations are instrumental in understanding structure-activity relationships (SAR) and in the rational design of derivatives with enhanced potency and selectivity.[8][9]

This guide will delve into the core quantum chemical methodologies employed in the study of imidazo[1,2-a]pyridines, from fundamental geometry optimization to the prediction of complex photophysical properties and its application in drug design.

Foundational Quantum Chemical Methodologies

The accuracy and reliability of quantum chemical calculations are contingent upon the selection of an appropriate theoretical method and basis set. For a system like imidazo[1,2-a]pyridine, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules due to its favorable combination of accuracy and computational efficiency.[7] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.

For imidazo[1,2-a]pyridine and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[7][10][11] It often provides reliable results for geometries, electronic properties, and vibrational frequencies. The selection of a basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) and the more flexible 6-311++G(d,p) , are commonly employed to achieve a good description of the electronic structure.[7][10][11][12]

Experimental Protocol: Geometry Optimization

  • Input Structure: Build the initial 3D structure of the imidazo[1,2-a]pyridine derivative using a molecular modeling program (e.g., GaussView, Avogadro).

  • Software Selection: Choose a quantum chemistry software package such as Gaussian, Q-Chem, or Molpro.[13]

  • Calculation Setup:

    • Select the DFT method (e.g., B3LYP).

    • Choose an appropriate basis set (e.g., 6-31G(d,p)).

    • Specify the task as "Optimization" (Opt).

    • Define the charge and multiplicity of the molecule.

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Analysis: Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.[12][14]

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure software Quantum Chemistry Software (e.g., Gaussian) start->software setup Define Method & Basis Set (e.g., B3LYP/6-31G(d,p)) software->setup run Run Optimization setup->run freq Frequency Calculation run->freq analysis Analyze Results (Verify Minimum, Geometric Parameters) freq->analysis

Caption: Workflow for Geometry Optimization.

Elucidating Electronic Structure and Reactivity

Once the optimized geometry is obtained, a wealth of information about the electronic properties and reactivity of the imidazo[1,2-a]pyridine scaffold can be extracted.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[11]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[7][15]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are attractive to electrophiles. In imidazo[1,2-a]pyridine, these are typically located around the nitrogen atoms.[16]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas of relatively neutral charge.

G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation mep Red Green Blue interpretation Electron-Rich (Nucleophilic) Neutral Electron-Deficient (Electrophilic)

Caption: Interpretation of MEP Color Coding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within the imidazo[1,2-a]pyridine system.[17] This analysis can quantify the stabilization energies associated with intramolecular charge transfer, providing deeper insights into the electronic communication between different parts of the molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions in the crystalline state.[18][19][20][21] By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for molecular recognition and crystal packing.[18][20][22]

Predicting Spectroscopic and Photophysical Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the characterization of newly synthesized imidazo[1,2-a]pyridine derivatives.

Vibrational Spectroscopy (IR and Raman)

DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.[12] Comparing the calculated spectrum with the experimental one can help in the assignment of vibrational modes and confirm the structure of the synthesized compound.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis).[23][24][25] This is particularly important for imidazo[1,2-a]pyridine derivatives, as many exhibit interesting photophysical properties, such as fluorescence.[26] TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π*).[23][25][27] Such studies are crucial for the design of fluorescent probes and materials for optoelectronic applications.[23][24][26]

Table 1: Comparison of Calculated Properties for a Hypothetical Imidazo[1,2-a]pyridine Derivative

PropertyCalculated ValueSignificance
EHOMO -6.5 eVElectron-donating ability
ELUMO -1.2 eVElectron-accepting ability
ΔE (HOMO-LUMO) 5.3 eVKinetic stability and reactivity
Dipole Moment 2.5 DPolarity and solubility
λmax (UV-Vis) 320 nmElectronic absorption

Application in Drug Design and Development

The ultimate goal of applying quantum chemical calculations to the imidazo[1,2-a]pyridine scaffold is to facilitate the discovery of new and improved drugs.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[28][29][30] Quantum mechanically optimized geometries and partial charges of imidazo[1,2-a]pyridine derivatives provide more accurate inputs for docking simulations, leading to more reliable predictions of binding modes and affinities.[16][31] These studies are crucial for understanding how these molecules interact with their biological targets, such as protein kinases or enzymes, at the atomic level.[28][29][31]

G cluster_docking Molecular Docking Workflow ligand QM-Optimized Ligand (Imidazo[1,2-a]pyridine derivative) docking Docking Simulation (e.g., AutoDock, Schrödinger Glide) ligand->docking receptor Receptor Structure (e.g., from PDB) receptor->docking analysis Analysis of Binding Modes & Scoring Functions docking->analysis sar Structure-Activity Relationship (SAR) Insights analysis->sar

Caption: A typical molecular docking workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[32] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and molecular electrostatic potential, are frequently used in QSAR models.[33] By developing a robust QSAR model for a series of imidazo[1,2-a]pyridine derivatives, the activity of unsynthesized compounds can be predicted, thus prioritizing the synthesis of the most promising candidates.[32]

Conclusion and Future Perspectives

Quantum chemical calculations offer a powerful and versatile toolkit for investigating the imidazo[1,2-a]pyridine scaffold. From elucidating its fundamental electronic properties to guiding the design of potent and selective drug candidates, these computational methods have become an integral part of the drug discovery pipeline. The continued development of more accurate and efficient computational methods, coupled with advances in computing power, will further enhance our ability to harness the therapeutic potential of this remarkable heterocyclic system.[34] The integration of quantum mechanics with machine learning and artificial intelligence holds the promise of revolutionizing the design of next-generation imidazo[1,2-a]pyridine-based drugs.

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Navigating the Preclinical Safety Landscape of Imidazo[1,2-a]pyridine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As promising drug candidates progress through the development pipeline, a thorough understanding of their toxicological profile is paramount for ensuring patient safety and regulatory success. This in-depth technical guide provides a comprehensive overview of the preclinical safety evaluation of imidazo[1,2-a]pyridine hydrochloride, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. While specific toxicological data for the hydrochloride salt of the parent imidazo[1,2-a]pyridine is limited in publicly available literature, this guide synthesizes existing knowledge on various derivatives to construct a predictive toxicology profile and a robust framework for its preclinical assessment.

Foundational Principles of a Robust Toxicological Assessment

A successful preclinical toxicology program is not a mere checklist of assays but a scientifically driven investigation into a compound's potential adverse effects. The narrative of this investigation is built upon the pillars of expertise, trustworthiness, and authoritative grounding. Every experimental choice, from dose selection to the choice of animal model, must be justified by a clear scientific rationale aimed at predicting human risk. The protocols described herein are designed as self-validating systems, incorporating controls and endpoints that ensure the reliability and reproducibility of the data. All methodologies are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and data integrity.[4][5][6][7]

Acute Systemic Toxicity: Establishing the Initial Safety Window

The initial step in characterizing the toxicology of a novel compound is to determine its acute systemic toxicity. This provides a first look at the compound's intrinsic toxicity and helps to establish a safe starting dose for subsequent studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)[8]

The Acute Toxic Class Method is a stepwise procedure that minimizes the number of animals required while still providing sufficient information for hazard classification.

Objective: To determine the acute oral toxicity of this compound and identify the dose range causing mortality or evident toxicity.

Methodology:

  • Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are the preferred model. A single sex is used to reduce variability.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before dosing.

  • Dose Selection and Administration: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information on the substance's toxicity. The test substance is administered orally by gavage.

  • Stepwise Dosing Procedure:

    • Step 1: Three female rats are dosed at the selected starting dose.

    • Observation: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Body weight is recorded weekly.

    • Decision Criteria:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified at that dose level.

      • If 0 or 1 animal dies, three additional animals are dosed at the next higher or lower dose level, depending on the outcome.

  • Endpoint Analysis: The primary endpoint is mortality. Other important observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

Data Interpretation: The results are used to classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Studies on various imidazo[1,2-a]pyridine derivatives have generally classified them as having relatively low acute toxicity.[8] For instance, certain 2,3-substituted imidazo[1,2-a]pyridines were allocated to GHS hazard categories 4 and 5.[8]

Table 1: Acute Oral Toxicity Data for Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSubstitution PatternLD50 (g/kg b.w.) in miceGHS Hazard CategoryReference
1a Ethoxycarbonyl at C-23.1755[8]
1b Ethoxycarbonyl at C-2, Nitro at C-3>4.000Not Classified[8]
2a Carbonitrile at C-20.7944[8]
2b Carbonitrile at C-2, Nitro at C-31.6064[8]
3a ->2.0005[8]
3b ->2.0005[8]
4 -1.0004[8]

Note: This table presents data from exploratory studies on derivatives and should be used as a predictive guide for this compound.[8]

Repeated Dose Toxicity: Unveiling Target Organ Toxicities

Chronic or sub-chronic exposure to a drug candidate can reveal target organ toxicities that are not apparent in acute studies. These studies are critical for determining a No-Observed-Adverse-Effect Level (NOAEL) and for informing the design of long-term clinical trials.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407)[5]

Objective: To evaluate the potential adverse effects of this compound following repeated oral administration for 28 days.

Methodology:

  • Animal Model: Both male and female rats are used.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality. The intermediate dose should elicit minimal toxic effects, and the lowest dose should ideally be a NOAEL.

  • Administration: The test substance is administered daily by oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, platelet count, and markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).

    • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

  • Satellite Group (Optional): A satellite group may be included for the high-dose and control groups to assess the reversibility of any observed effects after a treatment-free period.

Causality Behind Experimental Choices: The use of both sexes is crucial as there can be sex-dependent differences in metabolism and toxicity. The inclusion of multiple dose levels allows for the establishment of a dose-response relationship, which is fundamental to risk assessment. Histopathological examination of a wide range of tissues is essential to identify any potential target organs of toxicity. While a study on several imidazo[1,2-a]pyridine derivatives after a 14-day oral treatment showed no signs of hepatic or renal toxicity, this may not be universally true for all derivatives or for the hydrochloride salt.[8][9]

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity assays are a critical component of the safety assessment, as they evaluate the potential of a compound to cause DNA or chromosomal damage, which can lead to heritable diseases or cancer. A standard battery of in vitro and in vivo tests is required.

In Vitro Assays:
  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD TG 490): This assay detects gene mutations in mammalian cells.

  • In Vitro Mammalian Chromosome Aberration Test (OECD TG 473): This test assesses the potential of a compound to induce structural chromosomal aberrations in cultured mammalian cells.

In Vivo Assay:
  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This test is typically conducted in rodents and detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.

Scientific Rationale: The combination of these assays provides a comprehensive assessment of a compound's genotoxic potential, covering different endpoints (gene mutation, clastogenicity, and aneuploidy). Some studies have reported that certain imidazo[1,2-a]pyridine derivatives can cause DNA fragmentation, suggesting a potential for genotoxicity.[10][11] Another study found that 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, a structurally related compound, acted as a DNA poison.[12][13]

Safety Pharmacology: Evaluating Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Core Battery of Tests (ICH S7A):

  • Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature.

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG). In vitro hERG (human Ether-à-go-go-Related Gene) channel assays are crucial to assess the potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.

  • Respiratory System: Assessment of effects on respiratory rate and tidal volume.

Expert Insights: The choice of specific follow-up or supplemental studies should be based on the pharmacological properties of the this compound and any adverse effects observed in other toxicology studies. For example, if CNS effects are observed in repeated-dose toxicity studies, more detailed neurobehavioral assessments may be warranted.

Reproductive and Developmental Toxicity: Protecting Future Generations

Reproductive and developmental toxicity studies are essential to identify any potential adverse effects on fertility, pregnancy, and embryonic and postnatal development.[14][15]

Key Studies:

  • Fertility and Early Embryonic Development Study (OECD TG 414): Evaluates the effects on male and female reproductive performance and on the developing embryo up to implantation.

  • Prenatal Developmental Toxicity Study (OECD TG 414): Assesses the adverse effects on the pregnant female and the development of the embryo and fetus.

  • Pre- and Postnatal Development Study (OECD TG 416): Evaluates the effects on the entire reproductive cycle, from conception in one generation to conception in the subsequent generation.

Causality and Considerations: The design of these studies is complex and should consider the intended clinical population. For instance, if the drug is not intended for use in women of childbearing potential, the extent of developmental toxicity testing may be reduced.[14] There is limited information on the reproductive and developmental toxicity of imidazo[1,2-a]pyridines. One study on a pyridine-containing compound, 2-((1-(4-phenoxyphenoxy)propan-2-yl)oxy)pyridine, showed no evidence of developmental toxicity in rats, but equivocal evidence in rabbits at a maternally toxic dose.[16]

Carcinogenicity: Assessing Long-Term Cancer Risk

Carcinogenicity studies are long-term in vivo studies (typically 2 years in rodents) designed to assess the potential of a compound to cause cancer. These studies are generally required for drugs that are intended for chronic use.

Triggers for Carcinogenicity Studies:

  • Genotoxicity concerns.

  • Evidence of preneoplastic lesions in repeated-dose toxicity studies.

  • The drug's structure is similar to that of known carcinogens.

  • Intended for long-term clinical use (generally 6 months or longer).

Experimental Design (OECD TG 451): These studies involve chronic administration of the drug to rodents and a thorough histopathological examination of all tissues for evidence of tumors.

Visualization of the Preclinical Toxicology Workflow

A well-structured preclinical toxicology program follows a logical progression of studies, with the results of earlier studies informing the design of later ones.

Preclinical_Toxicology_Workflow cluster_0 Phase 1: Initial Safety Assessment cluster_1 Phase 2: Target Organ Identification & Dose Finding cluster_2 Phase 3: Comprehensive Safety Evaluation cluster_3 Phase 4: Long-Term Risk Assessment Acute_Toxicity Acute Systemic Toxicity (e.g., OECD TG 423) Repeated_Dose Repeated Dose Toxicity (28-Day, e.g., OECD TG 407) Acute_Toxicity->Repeated_Dose Informs Dose Selection Genotox_In_Vitro In Vitro Genotoxicity (Ames, MLA, Chromosome Aberration) Genotox_In_Vivo In Vivo Genotoxicity (Micronucleus Test) Genotox_In_Vitro->Genotox_In_Vivo Positive Result Triggers In Vivo Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Repeated_Dose->Safety_Pharm Identifies Potential Target Organs Repro_Tox Reproductive & Developmental Toxicity (OECD TG 414, 416) Repeated_Dose->Repro_Tox Informs Dose Selection Carcinogenicity Carcinogenicity Studies (2-Year Rodent Bioassay) Genotox_In_Vivo->Carcinogenicity Positive Result is a Trigger Repro_Tox->Carcinogenicity If Chronic Use Indicated

Caption: A generalized workflow for the preclinical toxicological evaluation of a new chemical entity.

Conclusion

The preclinical toxicological evaluation of this compound requires a systematic and scientifically rigorous approach. While specific data on the hydrochloride salt is scarce, the existing literature on various derivatives provides a valuable starting point for predicting its potential toxicities and designing a comprehensive testing strategy. By adhering to international guidelines and employing a rationale-driven experimental design, drug development professionals can effectively navigate the preclinical safety landscape, ensuring the generation of robust and reliable data to support the progression of promising imidazo[1,2-a]pyridine-based drug candidates into clinical development. The ultimate goal is to deliver safe and effective medicines to patients, and a thorough understanding of a compound's toxicology is the bedrock upon which this goal is built.

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Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Pharmacokinetic Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged structure" in modern medicinal chemistry. Its unique topology has proven to be a fertile ground for the development of a multitude of therapeutic agents targeting the central nervous system and beyond.[1][2][3] Commercially successful drugs, including the hypnotic zolpidem and the anxiolytic alpidem, are built upon this core, highlighting its capacity to interact with key biological targets.[2]

While extensive pharmacokinetic data on the unsubstituted imidazo[1,2-a]pyridine hydrochloride salt is not comprehensively documented in public literature, a profound understanding of its expected in vivo behavior can be constructed by analyzing its most well-studied derivatives. This guide, intended for researchers, scientists, and drug development professionals, will dissect the core pharmacokinetic principles—Absorption, Distribution, Metabolism, and Excretion (ADME)—governing this chemical class. By leveraging detailed data from representative compounds, we will explain the causality behind experimental choices and provide validated protocols to empower further research and development.

Section 1: Absorption - The Gateway to Systemic Exposure

Compounds based on the imidazo[1,2-a]pyridine scaffold are generally characterized by rapid absorption from the gastrointestinal tract following oral administration.[4][5] This intrinsic property is fundamental to their clinical utility, particularly for drugs requiring a fast onset of action, such as hypnotics.

The rate and extent of absorption are influenced by several factors:

  • Formulation: The delivery system plays a critical role. Immediate-release oral tablets of zolpidem achieve peak plasma concentrations (Tmax) in approximately 1.6 hours.[4] In contrast, sublingual formulations, designed to bypass first-pass metabolism partially, can reach Tmax more rapidly, between 35 and 75 minutes.[4]

  • Food Effect: Co-administration with food can significantly delay absorption and reduce peak exposure. For immediate-release zolpidem, food can decrease the mean area under the curve (AUC) and prolong Tmax, thereby slowing the onset of its therapeutic effect.[4][5] This is a critical consideration in clinical trial design and patient counseling, as the causality lies in delayed gastric emptying and potential interactions within the GI lumen.

  • Bioavailability: Despite rapid absorption, absolute oral bioavailability is not always complete, often due to first-pass metabolism in the gut wall and liver. Zolpidem, for instance, has an absolute bioavailability of approximately 70%, indicating that a substantial portion is metabolized before reaching systemic circulation.[6][7]

Experimental Protocol: Rodent Oral Bioavailability Assessment

This protocol provides a self-validating system to determine the fundamental absorption characteristics of a novel imidazo[1,2-a]pyridine derivative.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight.

  • Group 1 (Intravenous - IV):

    • Administer the test compound at 1 mg/kg in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.

    • Collect sparse blood samples (approx. 100 µL) via the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • The IV group is essential as the reference to calculate absolute bioavailability (F%). Without it, one can only determine relative bioavailability.

  • Group 2 (Oral - PO):

    • Administer the test compound at 5 mg/kg in a vehicle like 0.5% methylcellulose in water by oral gavage.

    • Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Analysis: Quantify the compound concentration in plasma using a validated LC-MS/MS method (see Section 5).

  • Data Interpretation: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualization: Oral Drug Absorption Pathway

G cluster_GI Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Permeation Permeation (Gut Wall) Dissolution->Permeation Liver Liver Permeation->Liver Portal Vein Systemic Drug Systemic Drug Liver->Systemic Drug First-Pass Metabolism Food Food Food->Dissolution Delays Gastric Emptying G cluster_plasma cluster_tissue Plasma Plasma Unbound Drug Unbound Drug Protein-Bound Drug Protein-Bound Drug Unbound Drug->Protein-Bound Drug Binding Equilibrium Free Drug in Tissue Free Drug in Tissue Unbound Drug->Free Drug in Tissue Distribution Tissues Tissues Tissue-Bound Drug Tissue-Bound Drug Free Drug in Tissue->Tissue-Bound Drug

Caption: Equilibrium between plasma protein binding and tissue distribution.

Section 3: Metabolism - The Biotransformation Engine

The imidazo[1,2-a]pyridine core is subject to extensive hepatic metabolism, which is the primary driver of its clearance from the body. The metabolic profile is dominated by oxidative pathways mediated by the Cytochrome P450 (CYP) enzyme superfamily. [6][8]

  • Primary Pathways: For zolpidem, the major metabolic routes are oxidation and hydroxylation of the methyl groups on both the phenyl and imidazopyridine moieties. [8]These initial alcohol derivatives are then rapidly converted to inactive carboxylic acid metabolites. [8]This rapid conversion to inactive metabolites is a key feature that contributes to a clean pharmacological profile with a low risk of active metabolite accumulation.

  • Key Enzymes: The biotransformation is not mediated by a single enzyme but rather a consortium, which can have significant clinical implications for drug-drug interactions.

    • CYP3A4 is the principal enzyme responsible for zolpidem metabolism. [4][7][8] * CYP2C9, CYP1A2, and CYP2D6 also play secondary roles. [4][7][8]* Drug-Drug Interactions (DDI): The reliance on CYP3A4 makes this class of compounds susceptible to interactions with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) of this enzyme. Co-administration can lead to significantly altered plasma concentrations, necessitating dose adjustments. Conversely, some imidazo[1,2-a]pyridine derivatives have been identified as selective inhibitors of CYP enzymes, such as CYP3A4, which is a critical characteristic to evaluate during drug development to avoid causing DDIs with other drugs. [9]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This is a cornerstone high-throughput assay to predict hepatic clearance. Its self-validating nature comes from including positive and negative controls.

  • Reagents: Pooled HLM, NADPH regenerating system (NRS), 0.1 M phosphate buffer, test compound, and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Incubation:

    • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

    • Pre-warm the master mix and test compound solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NRS. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

    • A parallel incubation without NRS serves as a negative control to check for non-CYP-mediated degradation.

  • Time Points:

    • Collect aliquots at 0, 5, 15, 30, and 60 minutes.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percent parent remaining versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Extrapolate to predict in vivo hepatic clearance.

Visualization: Metabolic Pathway of Zolpidem

G cluster_enzymes CYP450 Enzymes Zolpidem Zolpidem M1 Hydroxylated Metabolite (Phenyl Methyl) Zolpidem->M1 Oxidation/ Hydroxylation M2 Hydroxylated Metabolite (Imidazopyridine Methyl) Zolpidem->M2 Oxidation/ Hydroxylation M3 Carboxylic Acid Metabolite 1 M1->M3 Further Oxidation M4 Carboxylic Acid Metabolite 2 M1->M4 Further Oxidation M2->M3 Further Oxidation M2->M4 Further Oxidation CYP3A4 CYP3A4 CYP3A4->Zolpidem Others CYP2C9, CYP1A2, CYP2D6 Others->Zolpidem

Caption: Primary metabolic pathways for zolpidem via CYP450 enzymes.

Section 4: Excretion - The Final Elimination

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body.

  • Primary Route: For imidazo[1,2-a]pyridine derivatives like zolpidem, the primary route of excretion is via the kidneys, with metabolites eliminated in the urine. [4][5]A smaller portion is eliminated in the feces. [7]* Unchanged Drug: Very little of the parent drug is excreted unchanged (<1%), underscoring the efficiency of hepatic metabolism as the main clearance mechanism. [7]* Elimination Half-Life (t½): The half-life of zolpidem in healthy adults is short, typically ranging from 2 to 3 hours. [4][7]This short half-life is advantageous for a hypnotic, minimizing the risk of "hangover" effects.

  • Impact of Organ Impairment:

    • Hepatic Impairment: As expected for a drug cleared primarily by liver metabolism, hepatic impairment significantly increases the half-life of zolpidem, requiring dose adjustments. [4][6] * Renal Impairment: In contrast, renal impairment has a negligible effect on zolpidem's pharmacokinetics, as the clearance of the parent drug is not dependent on kidney function. [4]

Experimental Protocol: Mass Balance Study in Rodents

This definitive study traces the fate of a drug molecule to ensure a complete understanding of its excretion pathways.

  • Radiolabeling: Synthesize the test compound with a radioactive isotope (e.g., ¹⁴C or ³H) at a metabolically stable position.

  • Animal Model: Male Sprague-Dawley rats (n=4).

  • Dosing: Administer a single oral dose of the radiolabeled compound.

  • Sample Collection:

    • House the animals in individual metabolism cages that allow for the separate collection of urine and feces.

    • Collect urine and feces at regular intervals for up to 7 days or until >95% of the radioactive dose has been recovered.

    • At the end of the study, analyze the carcass for any remaining radioactivity.

  • Analysis:

    • Determine the total radioactivity in each urine and feces sample using a liquid scintillation counter.

    • Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces over time.

  • Interpretation: The results provide a quantitative measure of the contribution of renal and fecal routes to the excretion of all drug-related material.

Section 5: Core Bioanalytical Methodology

The accurate quantification of imidazo[1,2-a]pyridine compounds in complex biological matrices is the bedrock of pharmacokinetic analysis. The industry-standard technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Method for Quantification in Plasma

This protocol describes a self-validating workflow for developing a robust bioanalytical method.

  • Sample Preparation:

    • Objective: To remove proteins and interfering substances from the plasma sample.

    • Method: Protein Precipitation. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is crucial for correcting for matrix effects and variability, making the assay self-validating at the sample level.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant for injection.

  • Chromatography (HPLC):

    • Objective: To separate the analyte from other components before it enters the mass spectrometer.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might run from 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (MS/MS):

    • Objective: To provide sensitive and highly selective detection and quantification.

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This involves tuning the instrument to monitor a specific precursor-to-product ion transition for the analyte and another for the internal standard. This two-stage filtering provides exceptional selectivity.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability to ensure trustworthy data.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold consistently demonstrates a pharmacokinetic profile characterized by rapid oral absorption, high plasma protein binding, extensive clearance via hepatic metabolism (predominantly by CYP3A4), and renal excretion of inactive metabolites. This profile has been successfully leveraged to produce fast-acting CNS agents with predictable durations of action.

The future of drug development with this core will focus on fine-tuning these properties. Medicinal chemistry efforts are ongoing to create analogues with improved metabolic stability, reduced potential for CYP-based drug interactions, and modulated clearance rates to suit different therapeutic indications. [10][11]As our understanding of drug transporters and more nuanced metabolic pathways grows, so too will our ability to rationally design the next generation of imidazo[1,2-a]pyridine-based therapeutics with optimized and highly predictable pharmacokinetic profiles.

References

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  • Saletu, B., Grünberger, J., Linzmayer, L., & Wittek, R. (1986). Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry. International Clinical Psychopharmacology, 1(2), 145-164. [Link]

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Sources

Methodological & Application

Application Note: Synthesis Protocols for Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Commercially available drugs such as Zolpidem (a sedative for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this versatile framework, highlighting its broad pharmacological relevance.[2][3][4] The significant biological activities associated with this scaffold, including anticancer, antiviral, anti-inflammatory, and antibacterial properties, continue to drive research into novel and efficient synthetic methodologies.[1][5][6]

This application note provides an in-depth guide to the synthesis of imidazo[1,2-a]pyridines, with a focus on robust and widely applicable protocols. We will explore classical condensation reactions, modern multicomponent strategies, and innovative catalytic methods. Each section is designed to provide not only a step-by-step procedure but also the underlying mechanistic rationale, empowering researchers to adapt and optimize these methods for their specific molecular targets. The final conversion to the hydrochloride salt, a common practice to improve solubility and handling of amine-containing compounds, is also detailed.

Synthetic Strategy 1: Classical Cyclocondensation of 2-Aminopyridines with α-Haloketones

This is one of the most fundamental and widely used methods for constructing the imidazo[1,2-a]pyridine ring system, often considered a variant of the Tschitschibabin reaction.[7][8][9][10][11] The reaction proceeds via the condensation of a 2-aminopyridine derivative with an α-haloketone.[12][13][14][15]

Mechanistic Insight

The mechanism involves a two-step sequence. First, the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide ion (SN2 reaction). This forms an N-phenacyl-2-aminopyridinium intermediate. Subsequently, an intramolecular cyclization occurs where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.[16]

G Mechanism of Classical Cyclocondensation cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-phenacyl-2-aminopyridinium halide 2-Aminopyridine->Intermediate_1 Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Condensation Product Imidazo[1,2-a]pyridine Intermediate_2->Product - H2O (Dehydration)

Caption: Mechanism of Classical Cyclocondensation.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine.

  • Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol, 1.0 eq) in 10 mL of ethanol.

  • Addition: Add the desired α-bromoacetophenone (1.0 mmol, 1.0 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture over crushed ice or into cold water to precipitate the product.

  • Isolation: Filter the resulting solid, wash it with cold water, and dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure imidazo[1,2-a]pyridine.

Data Summary: Substrate Scope and Yields
Entry2-Aminopyridine Derivativeα-Haloketone DerivativeSolventYield (%)Reference
12-AminopyridinePhenacyl bromideEthanol~85-95[14]
22-Amino-4-methylpyridine4-Chlorophenacyl bromideDMF~80-90[15]
32-Aminopyridine2-Bromo-1-(naphth-2-yl)ethanoneEthanolHigh[14]

Synthetic Strategy 2: One-Pot Groebke-Blackburn-Bienaymé Reaction (GBBR)

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single pot to form a complex product, adhering to the principles of green chemistry. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent Isonitrile-Based Multicomponent Reaction (I-MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][12][17][18]

Mechanistic Insight

The reaction is typically catalyzed by a Lewis or Brønsted acid. It begins with the condensation of the 2-aminopyridine and an aldehyde to form a Schiff base (imine). The acid catalyst activates the imine for nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition, which, after rearrangement, yields the final 3-aminoimidazo[1,2-a]pyridine product.[19]

G Groebke-Blackburn-Bienaymé Reaction Workflow Start Reactants: - 2-Aminopyridine - Aldehyde - Isocyanide Catalyst Catalyst (e.g., NH4Cl, Sc(OTf)3) Start->Catalyst Step1 Imine Formation Start->Step1 Catalyst->Step1 Step2 Isocyanide Attack Step1->Step2 Step3 [4+1] Cycloaddition & Rearomatization Step2->Step3 Product 3-Aminoimidazo[1,2-a]pyridine Step3->Product

Caption: GBBR One-Pot Synthesis Workflow.

Experimental Protocol (Microwave-Assisted)

This protocol outlines an efficient, microwave-assisted synthesis.[20]

  • Mixing: In a microwave-safe reaction vial, combine the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and a catalytic amount of ammonium chloride (NH₄Cl, 20 mol%).

  • Solvent: Add 5 mL of ethanol as the solvent.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for 15-30 minutes.[1][20]

  • Cooling & Concentration: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Data Summary: Component Variation and Yields
EntryAldehydeIsocyanideCatalystYield (%)Reference
13-Formyl-chromonetert-Butyl isocyanideNH₄Cl~36[20]
2FurfuralCyclohexyl isocyanide(Ultrasound, H₂O)~86[17]
32-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl~69[3]

Synthetic Strategy 3: Copper-Catalyzed Aerobic Oxidative Cyclization

Modern synthetic chemistry emphasizes the use of environmentally benign reagents and catalysts. Copper-catalyzed reactions have emerged as a powerful tool for C-N bond formation, offering a greener alternative to traditional methods.[21] The synthesis of imidazo[1,2-a]pyridines can be achieved through a copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones, using air as the oxidant.[21][22]

Mechanistic Insight

While the precise mechanism can vary, a plausible pathway involves a copper-catalyzed Ortoleva-King type reaction. The ketone is first converted to a more reactive intermediate. The 2-aminopyridine then couples with this intermediate. The copper catalyst facilitates the subsequent oxidative C-N bond formation and intramolecular cyclization, with molecular oxygen from the air serving as the terminal oxidant to regenerate the active catalyst.[21] This can also involve Ullmann-type coupling mechanisms.[5][23]

G Copper-Catalyzed Aerobic Oxidation Cycle Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Intermediate Coupled Intermediate Cu_II->Intermediate C-N Coupling Cu_III Cu(III) Cu_III->Cu_I Reductive Elimination Product Imidazo[1,2-a]pyridine Cu_III->Product Reactants 2-Aminopyridine + Ketone Reactants->Cu_II Coordination Intermediate->Cu_III Oxidative Cyclization Air O2 (Air) Air->Cu_I

Caption: A plausible copper catalytic cycle.

Experimental Protocol
  • Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 2-aminopyridine (1.0 mmol), and the acetophenone derivative (1.2 mmol).

  • Solvent: Add 3 mL of a suitable solvent, such as DMSO or toluene.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 110-130°C) under an air atmosphere (using a balloon filled with air) for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

Final Step: Formation of the Hydrochloride Salt

For many pharmaceutical applications, the free base is converted to a salt to enhance its aqueous solubility, stability, and ease of handling. The hydrochloride salt is the most common form.

Protocol for Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified imidazo[1,2-a]pyridine free base (1.0 mmol) in a minimal amount of a suitable solvent, such as anhydrous diethyl ether, methanol, or ethyl acetate (5-10 mL).

  • Acidification: To this solution, add a solution of hydrochloric acid (1.0-1.1 eq) slowly with stirring. A commercially available solution of 2M HCl in diethyl ether is often convenient.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities. Dry the salt thoroughly under high vacuum.

G Hydrochloride Salt Formation Base Imidazo[1,2-a]pyridine (Free Base) Salt Imidazo[1,2-a]pyridine HCl (Precipitate) Base->Salt HCl HCl (in Ether/EtOH) HCl->Salt Protonation

Caption: Protonation to form the hydrochloride salt.

Characterization of Imidazo[1,2-a]pyridine Hydrochloride

The synthesized compound must be rigorously characterized to confirm its identity and purity.[24]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The protonation of the pyridine nitrogen to form the hydrochloride salt often leads to downfield shifts of the aromatic protons.[25][26][27][28]

  • Mass Spectrometry (MS): Confirms the molecular weight of the cation (the protonated free base).

  • FT-IR Spectroscopy: Shows characteristic vibrational frequencies for the aromatic rings and C-N bonds.[26][29]

  • Elemental Analysis (CHN): Determines the elemental composition and confirms the empirical formula of the salt.

Expected Spectroscopic Data for Parent Imidazo[1,2-a]pyridine
TechniqueCharacteristic Signals/FeaturesReference
¹H NMR (CDCl₃, δ ppm)~8.1 (d, H-5), ~7.6 (s, H-3), ~7.5 (d, H-8), ~7.1 (t, H-7), ~6.7 (t, H-6)[25]
¹³C NMR (CDCl₃, δ ppm)Signals typically appear between 112 and 145 ppm for the ring carbons.[26]
FT-IR (cm⁻¹)C-H stretching (aromatic) > 3000, C=N and C=C stretching ~1450-1650.[29]
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the free base + 1.[24]

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through a variety of robust and adaptable methods. The classical cyclocondensation remains a reliable route, while modern multicomponent and copper-catalyzed reactions offer significant advantages in terms of efficiency, atom economy, and environmental impact.[1][17][21] The choice of synthetic strategy will depend on the desired substitution pattern, available starting materials, and required scale. Subsequent conversion to the hydrochloride salt is a straightforward and essential step for preparing these compounds for biological evaluation and drug development applications.

References

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  • National Institutes of Health (NIH). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines | Request PDF. Available from: [Link]

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  • National Institutes of Health (NIH). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]

  • PubMed. Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor. Available from: [Link]

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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Pharmacophore

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic ring system, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its inherent structural features and synthetic accessibility have captivated the attention of drug discovery professionals, leading to its incorporation into a diverse array of therapeutic agents.[3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent) stand as testaments to the clinical success of this versatile core.[4][5] The hydrochloride salt form of these derivatives is frequently employed to enhance solubility and bioavailability, critical parameters in drug development. This guide provides an in-depth exploration of the application of imidazo[1,2-a]pyridine hydrochloride in medicinal chemistry, offering detailed protocols and insights for researchers and drug development professionals. We will delve into its therapeutic applications, synthetic methodologies, and the biological evaluation techniques that are pivotal for advancing these promising compounds from the laboratory to the clinic.

Therapeutic Landscape: A Multitude of Applications

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, with significant potential in several key therapeutic areas.

Oncology: A Dominant Arena

The development of novel anticancer agents represents a major focus for the application of imidazo[1,2-a]pyridine derivatives.[6][7] These compounds have been shown to exert their antitumor effects through the modulation of various critical signaling pathways that are often dysregulated in cancer.[8][9]

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][7][10] Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of this pathway, demonstrating significant anticancer activity.[11]

  • c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, angiogenesis, and metastasis.[12][13][14] The imidazo[1,2-a]pyridine scaffold has proven to be an effective template for the development of potent and selective c-Met inhibitors.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of various diseases, including cancer.[15][16] Imidazo[1,2-a]pyridine derivatives have exhibited significant anti-inflammatory properties, often through the modulation of the STAT3/NF-κB signaling pathway, a critical nexus linking inflammation and cancer.[15][16]

Anti-infective Properties

The scaffold has also shown considerable promise in the fight against infectious diseases. Notably, imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of Mycobacterium tuberculosis QcrB, a crucial component of the electron transport chain, highlighting their potential as novel anti-tuberculosis agents.[17][18][19]

Neurodegenerative and Metabolic Diseases

Beyond oncology and infectious diseases, imidazo[1,2-a]pyridine derivatives are being explored for the treatment of neurodegenerative disorders and metabolic diseases.[20] For instance, they have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives across different therapeutic targets, providing a quantitative comparison of their potency.

Compound ID Target Assay Type IC50 / EC50 (nM) Cell Line Therapeutic Area Reference
Compound 15a PI3Kα/mTORKinase AssayPI3Kα: 2.7, mTOR: 8.9-Oncology[13]
Compound 22e c-MetKinase Assay3.9EBC-1Oncology[10]
Compound 5d DPP-4Enzyme Assay130-Type 2 Diabetes[16]
IP-5 -Cytotoxicity (MTT)45,000HCC1937Oncology[21][22]
IP-6 -Cytotoxicity (MTT)47,700HCC1937Oncology[21]
IP-7 -Cytotoxicity (MTT)79,600HCC1937Oncology[21]

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: A General Approach

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[23][24] The following is a general, yet detailed, protocol that can be adapted for the synthesis of various derivatives.

General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines:

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired substituted phenacyl bromide (1.0 mmol), and a suitable catalyst such as copper silicate (10 mol%).[23]

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reflux: The reaction mixture is refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (8:2).[23]

  • Catalyst Removal: Upon completion of the reaction, the mixture is filtered to remove the catalyst.[23]

  • Product Precipitation: The filtrate is then poured over crushed ice to precipitate the solid product.[23]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imidazo[1,2-a]pyridine derivative.

  • Hydrochloride Salt Formation: To prepare the hydrochloride salt, the purified imidazo[1,2-a]pyridine base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is the hydrochloride salt, which can be collected by filtration, washed with the solvent, and dried under vacuum.

Experimental Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Salt Formation A 1. Mix 2-aminopyridine, phenacyl bromide, and catalyst B 2. Add ethanol and reflux A->B C 3. Monitor reaction by TLC B->C D 4. Filter to remove catalyst C->D Reaction Complete E 5. Precipitate product in ice water D->E F 6. Collect crude product by filtration E->F G 7. Recrystallize from ethanol F->G H 8. Dissolve in ether/EtOAc G->H I 9. Add HCl solution H->I J 10. Collect and dry hydrochloride salt I->J

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCC1937, A375, HeLa) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[26]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[26]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target kinase.

General Protocol for Kinase Inhibition Assay:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., PI3Kα, mTOR, or c-Met), a specific substrate, and the this compound test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or an enzyme-linked immunosorbent assay (ELISA) for the phosphorylated product.[27][28]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization: PI3K/Akt/mTOR and c-Met

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates cMet c-Met cMet->PI3K GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation eIF4E->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Hydrochloride ImidazoPyridine->cMet Inhibits ImidazoPyridine->PI3K Inhibits ImidazoPyridine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR and c-Met signaling pathways by imidazo[1,2-a]pyridine derivatives.

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives can be assessed by measuring their effect on key inflammatory mediators and signaling pathways.

Protocol for Assessing STAT3/NF-κB Inhibition:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages, cancer cell lines) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a cytokine like IL-6) in the presence or absence of the test compound.

  • Western Blot Analysis: After treatment, lyse the cells and perform Western blot analysis to determine the phosphorylation status of STAT3 (p-STAT3) and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65). A decrease in the levels of these phosphorylated proteins indicates inhibition of the pathway.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA to quantify the anti-inflammatory effect of the compound.

STAT3/NF-κB Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates IKK IKK CytokineReceptor->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 InflammatoryGenes Pro-inflammatory Gene Expression pSTAT3->InflammatoryGenes Translocates to Nucleus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->InflammatoryGenes Translocates to Nucleus ImidazoPyridine Imidazo[1,2-a]pyridine Hydrochloride ImidazoPyridine->STAT3 Inhibits ImidazoPyridine->NFkB Inhibits

Sources

Application Notes and Protocols for Imidazo[1,2-a]pyridine Hydrochloride as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, underpinning a variety of compounds with a broad spectrum of biological activities.[1] In recent years, this chemical moiety has garnered significant attention as a fertile ground for the development of potent kinase inhibitors, particularly in the realm of oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of imidazo[1,2-a]pyridine have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and, most prominently, Phosphoinositide 3-kinase (PI3K).[2][3] The frequent hyperactivation of the PI3K/Akt/mTOR signaling pathway in various cancers has positioned it as a critical target for drug development.[4][5] Several imidazo[1,2-a]pyridine-based compounds have emerged as potent PI3K inhibitors, some with nanomolar efficacy, inducing cell cycle arrest and apoptosis in cancer cell lines.[2][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanism of action of imidazo[1,2-a]pyridine hydrochloride as a kinase inhibitor, detailed protocols for its evaluation, and insights into data interpretation. The hydrochloride salt form is often utilized to enhance the aqueous solubility of these compounds, facilitating their use in biological assays.[6]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

A significant number of anticancer imidazo[1,2-a]pyridine derivatives exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.

Imidazo[1,2-a]pyridine-based inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of Akt and mTOR, culminating in the inhibition of cell proliferation and the induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Hydrochloride Imidazo_Pyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling cascade and the point of inhibition by imidazo[1,2-a]pyridine.

Physicochemical Properties and Reagent Preparation

Solubility and Stability:

The hydrochloride salt of imidazo[1,2-a]pyridine is generally more soluble in aqueous solutions than its free base form. However, the exact solubility is compound-specific. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the appropriate cell culture medium or assay buffer to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%). The stability of the compound in aqueous solution should be determined empirically, especially for long-term experiments.

Preparation of Stock Solution (10 mM):

  • Accurately weigh a precise amount of the this compound compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the compound.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro PI3Kα Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of PI3Kα and its inhibition by this compound.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle control (buffer with the same DMSO concentration) to the wells of the plate.

    • Add 10 µL of a mixture containing PI3Kα enzyme and PIP2 substrate in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (the final ATP concentration should be at or near the Km for the enzyme).

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Imidazo[1,2-a]pyridine HCl Start->Compound_Prep Kinase_Reaction Set up Kinase Reaction: - Compound/Vehicle - PI3Kα + PIP2 - ATP Compound_Prep->Kinase_Reaction Incubate_Kinase Incubate at RT for 60 min Kinase_Reaction->Incubate_Kinase Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Detect_Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT for 30 min Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate % Inhibition & IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Sources

Application Notes and Protocols: Experimental Setup for Imidazo[1,2-a]pyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities including antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2] Furthermore, their unique photophysical characteristics make them promising candidates for applications in cell imaging, metal sensing, and organic light-emitting diodes (OLEDs).[2] The synthesis of imidazo[1,2-a]pyridines, and subsequently their hydrochloride salts to improve solubility and bioavailability, is therefore of paramount importance to researchers in drug development.

This guide provides a detailed overview of the experimental setup for the synthesis of imidazo[1,2-a]pyridine hydrochlorides. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the experimental choices.

Reaction Mechanisms: A Foundation for Rational Synthesis

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The synthesis of the imidazo[1,2-a]pyridine core predominantly relies on the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent.[3]

Classical Approach: Condensation with α-Haloketones

One of the most established methods involves the reaction of a 2-aminopyridine with an α-haloketone.[3][4] The mechanism proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide from the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[5]

Modern Variations: Multi-Component and Domino Reactions

More contemporary approaches often employ multi-component reactions (MCRs) or domino sequences, which offer increased efficiency and atom economy.[6] The Groebke–Blackburn–Bienaymé reaction (GBBR), for instance, is an isocyanide-based MCR that allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] Another elegant strategy is the A³-coupling (aldehyde-alkyne-amine) reaction, which can be followed by a cycloisomerization to afford the desired imidazo[1,2-a]pyridine scaffold.

Visualizing the Core Reaction: A Mechanistic Overview

Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridines, highlighting the key stages from starting materials to the final hydrochloride salt.

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Salt Formation Starting Materials Starting Materials Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Condensation/Coupling Cyclization & Aromatization Cyclization & Aromatization Intermediate Formation->Cyclization & Aromatization Intramolecular Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization & Aromatization->Imidazo[1,2-a]pyridine HCl Treatment HCl Treatment Imidazo[1,2-a]pyridine->HCl Treatment Final Product Imidazo[1,2-a]pyridine HCl HCl Treatment->Final Product Protonation

Caption: Generalized workflow for imidazo[1,2-a]pyridine hydrochloride synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of imidazo[1,2-a]pyridine hydrochlorides. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the final product.

Protocol 1: One-Pot Synthesis via In-Situ Bromination and Cyclization

This protocol details a one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from aromatic ketones and 2-aminopyridines, utilizing an in-situ generation of the α-bromoketone intermediate.[5][7] This approach is advantageous as it avoids the isolation of the lachrymatory and often unstable α-bromoketone.

Materials and Equipment:

  • Aromatic ketone (e.g., acetophenone)

  • N-Bromosuccinimide (NBS)

  • 2-Aminopyridine

  • Solvent (e.g., lemon juice as a natural acid catalyst and solvent, or a mixture of PEG-400 and water)[5][7]

  • Microwave reactor or conventional heating setup with a round-bottom flask and reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Ice bath

  • Filtration apparatus

  • Ethanol (for recrystallization)

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Reaction Setup: In a microwave-safe vessel or a round-bottom flask, combine the aromatic ketone (1.0 eq), N-bromosuccinimide (1.0 eq), and the chosen solvent system.[7]

  • α-Bromination: If using a microwave reactor, irradiate the mixture at a suitable power and temperature (e.g., 400W, 85°C) until TLC analysis indicates the complete consumption of the starting ketone and the formation of the α-bromoketone.[7] For conventional heating, reflux the mixture while monitoring by TLC.

  • Cyclization: To the reaction mixture containing the in-situ generated α-bromoketone, add the 2-aminopyridine (1.0 eq).[7]

  • Reaction Completion: Continue the reaction under the same conditions (microwave irradiation or reflux) until TLC shows the formation of the desired imidazo[1,2-a]pyridine product.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.[7] The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from aqueous ethanol to obtain the pure imidazo[1,2-a]pyridine.[7]

  • Salt Formation: Dissolve the purified imidazo[1,2-a]pyridine in a minimal amount of a suitable solvent (e.g., ethanol, diethyl ether). Add a solution of hydrochloric acid (e.g., ethanolic HCl or HCl in ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation of Hydrochloride Salt: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation:

ReactantMolar RatioNotes
Aromatic Ketone1.0The choice of ketone determines the substituent at the 2-position of the final product.
N-Bromosuccinimide1.0The brominating agent for the in-situ formation of the α-bromoketone.
2-Aminopyridine1.0The pyridine source for the imidazo[1,2-a]pyridine core. Substituents on this ring will be retained.
Solvent-Green solvents like lemon juice or PEG-400/water mixtures have been shown to be effective.[5][7]
Hydrochloric AcidStoichiometricUsed for the final precipitation of the hydrochloride salt.
Protocol 2: Copper-Catalyzed Three-Component Domino Reaction

This protocol describes a copper-catalyzed synthesis of imidazo[1,2-a]pyridines via a three-component domino reaction of an aldehyde, a 2-aminopyridine, and a terminal alkyne.[8] This method allows for the rapid construction of diverse and functionalized imidazo[1,2-a]pyridines.

Materials and Equipment:

  • Aldehyde

  • 2-Aminopyridine

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Co-catalyst (e.g., NaHSO₄·SiO₂)[8]

  • Solvent (e.g., toluene)[9]

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Column chromatography supplies

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), 2-aminopyridine (1.0 eq), terminal alkyne (1.2 eq), CuI (e.g., 5 mol%), and the co-catalyst in the chosen solvent.[8][9]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Salt Formation: Dissolve the purified imidazo[1,2-a]pyridine in a suitable solvent and treat with a solution of hydrochloric acid as described in Protocol 1 to precipitate the hydrochloride salt.

  • Isolation: Collect the hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps and decision points in a typical experimental workflow for the synthesis and characterization of imidazo[1,2-a]pyridine hydrochlorides.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Reaction Monitoring->Reaction Setup Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Characterization (Free Base) Characterization (Free Base) Purification->Characterization (Free Base) Salt Formation Salt Formation Characterization (Free Base)->Salt Formation Characterization (HCl Salt) Characterization (HCl Salt) Salt Formation->Characterization (HCl Salt) End End Characterization (HCl Salt)->End

Caption: Experimental workflow for imidazo[1,2-a]pyridine HCl synthesis.

Characterization of Imidazo[1,2-a]pyridine Hydrochlorides

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[1][10]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[10]

  • Melting Point (mp): A sharp melting point range is indicative of a pure crystalline solid.

  • Elemental Analysis (CHNS): Confirms the elemental composition of the synthesized compound.[11]

Safety Considerations

It is imperative to conduct a thorough safety assessment before commencing any experimental work.

  • 2-Aminopyridine: This reagent is toxic if swallowed or in contact with skin, and causes skin and eye irritation.[12][13][14] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[15][16]

  • α-Haloketones: These compounds are often lachrymatory and corrosive. Handle with extreme care in a fume hood.

  • Solvents: Many organic solvents are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.

  • General Precautions: Avoid inhalation of dust and vapors.[12] Ensure that an emergency eyewash station and safety shower are readily accessible.[15]

Conclusion

The synthesis of imidazo[1,2-a]pyridine hydrochlorides is a well-established yet continually evolving field. By understanding the underlying reaction mechanisms and adhering to detailed and validated experimental protocols, researchers can efficiently access a wide array of these valuable compounds. The choice of synthetic strategy, whether a classical condensation or a modern multi-component reaction, will depend on the desired substitution pattern and the available starting materials. Rigorous characterization and a steadfast commitment to safety are the cornerstones of successful and reproducible research in this area.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Google.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020, February 25). NIH. Retrieved from [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2020, December 1). Bentham Science. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. Retrieved from [Link]

  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. (2017, April 1). University of Texas Southwestern Medical Center. Retrieved from [Link]

  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PMC - NIH. Retrieved from [Link]

  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[7][9]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). PMC - NIH. Retrieved from [Link]

  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. (2016, April 21). Loba Chemie. Retrieved from [Link]

  • safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. (n.d.). Retrieved from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central. Retrieved from [Link]

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The Strategic Application of Imidazo[1,2-a]pyridine Hydrochloride in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of functional organic materials, prized for its rigid, planar structure and rich π-electron system. These inherent characteristics give rise to a host of desirable photophysical properties, making it a versatile building block for applications ranging from vibrant organic light-emitting diodes (OLEDs) to highly sensitive chemical sensors. While much of the literature focuses on neutral derivatives, the strategic use of its hydrochloride salt form presents a nuanced approach to tuning material properties for specific applications. This guide provides an in-depth exploration of the material science applications of the imidazo[1,2-a]pyridine core, with a special focus on the potential advantages conferred by its hydrochloride salt, offering detailed protocols and insights for researchers in the field.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Material Science

The imidazo[1,2-a]pyridine system is a fused heterocyclic aromatic compound with a bridgehead nitrogen atom. Its π-conjugated bicyclic structure is the foundation of its excellent fluorescence quantum yields.[1] The photophysical properties of these molecules can be finely tuned by introducing various substituents at different positions of the fused rings. For instance, electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions.[1] This high degree of tunability makes imidazo[1,2-a]pyridines exceptionally valuable for creating materials with tailored optical and electronic properties.[2]

The Role of the Hydrochloride Salt in Material Science

While the bulk of material science research has centered on neutral imidazo[1,2-a]pyridine derivatives, the hydrochloride salt form, though less explored in this context, offers compelling potential advantages. In medicinal chemistry, converting amine-containing compounds into their hydrochloride salts is a standard practice to enhance water solubility, improve stability, and facilitate crystallization.[3][4] These principles can be extrapolated to material science applications:

  • Enhanced Solubility for Solution Processing: The hydrochloride salt of an imidazo[1,2-a]pyridine derivative is expected to exhibit increased solubility in polar solvents. This is particularly advantageous for the fabrication of thin-film devices, such as OLEDs and sensors, via solution-based techniques like spin-coating or inkjet printing. Improved solubility allows for the preparation of more uniform and higher-quality films, which are crucial for device performance.[5]

  • Controlled Crystallinity and Morphology: Salt formation can significantly influence the solid-state packing of organic molecules.[4] By forming the hydrochloride salt, it may be possible to induce specific crystalline structures or morphologies that are beneficial for charge transport or light emission in the solid state.

  • Modulation of Electronic Properties: The protonation of the pyridine nitrogen in the hydrochloride salt can alter the electronic landscape of the molecule, potentially influencing its energy levels (HOMO/LUMO) and, consequently, its performance in electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

Imidazo[1,2-a]pyridine derivatives have emerged as promising materials for OLEDs, particularly as deep-blue fluorescent emitters.[1] Their high thermal stability and excellent quantum yields address some of the key challenges in developing efficient and durable blue OLEDs.[1]

Protocol: Fabrication of a Solution-Processed OLED using an Imidazo[1,2-a]pyridine Derivative

This protocol describes a general procedure for fabricating a simple OLED device using a solution-processable imidazo[1,2-a]pyridine-based emissive material. The use of a hydrochloride salt derivative could potentially enhance the solubility of the emissive layer material in the chosen solvent.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Imidazo[1,2-a]pyridine-based emissive material (as free base or hydrochloride salt)

  • Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • Electron-transporting material (e.g., Tris-(8-hydroxyquinoline)aluminum - Alq3)

  • Low work-function metal for cathode (e.g., LiF/Al)

  • High-purity organic solvents (e.g., chlorobenzene, toluene)

Equipment:

  • Spin-coater

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

  • UV-ozone cleaner

  • Source measure unit (SMU) for device characterization

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Filter the PEDOT:PSS dispersion through a 0.45 µm syringe filter.

    • Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the imidazo[1,2-a]pyridine emissive material and the host material (if used) in a suitable organic solvent (e.g., chlorobenzene). If using the hydrochloride salt, a more polar solvent or co-solvent system may be required. The concentration will depend on the specific material's solubility and desired film thickness.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 1500-2500 rpm for 60 seconds inside the glovebox.

    • Anneal the substrate at 80-100 °C for 30 minutes to remove the solvent.

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator chamber.

    • Deposit the electron-transporting layer (e.g., 20-40 nm of Alq3) by thermal evaporation at a rate of 1-2 Å/s.

    • Subsequently, deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100 nm) to form the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

    • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Data Presentation: Performance of Imidazo[1,2-a]pyridine-based OLEDs
EmitterHostEQE (%)CIE (x, y)Reference
IP-PPI-4.85(0.153, 0.097)[1]
IP-DPPI-4.74(0.154, 0.114)[1]
GBY-17-15.6(0.23, 0.42)[6]
GBY-18-10.9(0.59, 0.38)[6]

This table summarizes the performance of some recently reported non-doped OLEDs employing imidazo[1,2-a]pyridine derivatives as emitters, showcasing their potential for high efficiency.[1][6]

oled_workflow cluster_solution_processing Solution Processing (in Glovebox) cluster_vacuum_deposition Vacuum Deposition sub_prep Substrate Cleaning (ITO Glass) uv_ozone UV-Ozone Treatment sub_prep->uv_ozone hil Spin-coat PEDOT:PSS (HIL) uv_ozone->hil anneal_hil Anneal HIL hil->anneal_hil eml Spin-coat Imidazo[1,2-a]pyridine (EML) anneal_eml Anneal EML eml->anneal_eml anneal_hil->eml etl Deposit ETL (e.g., Alq3) anneal_eml->etl cathode Deposit Cathode (LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation characterization Device Characterization (J-V-L, EQE) encapsulation->characterization

Figure 1: Experimental workflow for the fabrication of a solution-processed OLED.

Application in Fluorescent Chemical Sensors

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of "turn-on" or "turn-off" fluorescent sensors for the detection of various analytes, particularly metal ions.[7][8] The design of these sensors typically involves functionalizing the imidazo[1,2-a]pyridine core with a specific chelating group that can selectively bind to the target analyte. This binding event then modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.

Protocol: Synthesis and Application of an Imidazo[1,2-a]pyridine-based Fluorescent Sensor for Metal Ion Detection

This protocol outlines the synthesis of a simple imidazo[1,2-a]pyridine-based Schiff base sensor and its use in the detection of a metal ion like Zn²⁺.[8]

Part A: Synthesis of the Sensor

  • Synthesis of 2-aminoimidazo[1,2-a]pyridine: This can be achieved through various established methods, such as the reaction of 2-aminopyridine with an α-haloketone.[2][9]

  • Synthesis of the Schiff Base Sensor:

    • Dissolve 2-aminoimidazo[1,2-a]pyridine (1 mmol) in ethanol (20 mL).

    • Add a substituted salicylaldehyde (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

    • The product can be further purified by recrystallization.

Part B: Fluorescence Sensing Experiment

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent system (e.g., ethanol/water mixture).

    • Prepare stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed amount of the sensor stock solution and dilute with the solvent system to a final volume of 3 mL.

    • To each cuvette, add increasing amounts of the target metal ion stock solution.

    • Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength (determined from the absorption spectrum of the sensor).

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and association constant.

  • Selectivity Study:

    • To a solution of the sensor, add a specific amount of the target metal ion.

    • Then, add an excess of other potentially interfering metal ions and record the fluorescence spectrum to assess the sensor's selectivity.

sensor_workflow cluster_synthesis Sensor Synthesis cluster_sensing Fluorescence Sensing start_mat Imidazo[1,2-a]pyridine Precursor reaction Schiff Base Condensation with Salicylaldehyde start_mat->reaction purification Purification (Filtration/Recrystallization) reaction->purification prep_sol Prepare Sensor and Analyte Stock Solutions purification->prep_sol titration Fluorescence Titration with Metal Ion prep_sol->titration selectivity Selectivity Test with Interfering Ions prep_sol->selectivity characterization Data Analysis (Binding Constant, LOD) titration->characterization selectivity->characterization

Figure 2: Workflow for the synthesis and application of a fluorescent sensor.

Other Promising Applications

The versatility of the imidazo[1,2-a]pyridine scaffold extends beyond OLEDs and sensors. Its derivatives are being explored in a variety of other material science domains:

  • Organic Field-Effect Transistors (OFETs): The planar and rigid structure of imidazo[1,2-a]pyridines can facilitate π-π stacking in the solid state, which is beneficial for charge transport in OFETs.

  • Nonlinear Optics: The donor-π-acceptor (D-π-A) architecture that can be readily constructed using the imidazo[1,2-a]pyridine core makes these compounds interesting candidates for nonlinear optical materials.

  • Corrosion Inhibitors: Imidazo[1,2-a]pyrimidine derivatives have shown excellent performance as corrosion inhibitors for mild steel in acidic environments.[10] This application leverages the ability of the heterocyclic compound to adsorb onto the metal surface and form a protective layer. The use of a hydrochloride salt in the formulation of such inhibitors could enhance their solubility in aqueous acidic media.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the design of advanced functional materials. Its tunable photophysical and electronic properties have led to significant advancements in OLEDs and fluorescent sensors. While the hydrochloride salt form of these compounds has been underexplored in material science, it presents a promising avenue for future research. By leveraging the enhanced solubility and potential for controlled crystallinity that salt formation offers, researchers can unlock new possibilities in solution-processed device fabrication and the development of novel solid-state materials. The continued exploration of both neutral and salt forms of imidazo[1,2-a]pyridine derivatives, coupled with a deeper understanding of their structure-property relationships, will undoubtedly lead to the next generation of high-performance organic electronic and photonic devices.

References

  • [No Author]. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. Retrieved from [Link]

  • [No Author]. (2020). Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing. Retrieved from [Link]

  • [No Author]. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Retrieved from [Link]

  • [No Author]. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Retrieved from [Link]

  • [No Author]. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • [No Author]. (n.d.). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers. Retrieved from [Link]

  • [No Author]. (2014). Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"? Reddit. Retrieved from [Link]

  • [No Author]. (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). Retrieved from [Link]

  • [No Author]. (2012). Why are solid phase organics often conjugated to HCl? Chemistry Stack Exchange. Retrieved from [Link]

  • [No Author]. (n.d.). A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Advances (RSC Publishing). Retrieved from [Link]

  • [No Author]. (n.d.). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine... ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (2023). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. ResearchGate. Retrieved from [Link]

  • [No Author]. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central. Retrieved from [Link]

  • [No Author]. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

  • [No Author]. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Hydrochloric acid. Wikipedia. Retrieved from [Link]

  • [No Author]. (n.d.). Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. PubMed Central. Retrieved from [Link]

  • [No Author]. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed. Retrieved from [Link]

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Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its rigid, bicyclic framework, which shares structural similarities with endogenous purines, serves as a versatile template for engaging with a wide array of biological targets.[3][4] This has led to the development of numerous commercial drugs, including the hypnotic agent Zolpidem (Ambien®), the anxiolytic Alpidem, and the cardiotonic Olprinone (Coretec®).[5][6] The therapeutic potential of this core is vast, with derivatives showing anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5]

The synthetic utility of the imidazo[1,2-a]pyridine core stems from its distinct electronic properties. The imidazole ring is electron-rich, making the C-3 position highly nucleophilic and susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient, allowing for different reactivity patterns. This electronic dichotomy enables chemists to achieve site-selective functionalization, a critical requirement for systematic structure-activity relationship (SAR) studies in drug development.

This guide provides an in-depth exploration of key, field-proven protocols for the strategic functionalization of the imidazo[1,2-a]pyridine core. We will move from direct, atom-economical C-H functionalization methods to the foundational halogenation/cross-coupling sequences that unlock vast chemical space. Each protocol is presented with a rationale for the chosen methodology, step-by-step instructions, and data to guide researchers in their synthetic endeavors.

Part 1: Direct C-H Functionalization at the C-3 Position

The C-3 carbon of the imidazo[1,2-a]pyridine nucleus is the most electron-rich position, making it the kinetic site for electrophilic substitution and radical attack.[7][8] Exploiting this inherent reactivity through direct C-H functionalization is a highly efficient strategy, as it avoids the need for pre-functionalization steps (like halogenation), thus improving atom economy and shortening synthetic routes.

Protocol 1: Catalyst-Free, Multicomponent C-3 Arylomethylation

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple, commercially available starting materials in a single pot.[5][9] This protocol details a catalyst-free, Petasis-like three-component reaction to install a diverse range of arylmethyl groups at the C-3 position.

Causality and Rationale: This reaction leverages the innate nucleophilicity of the C-3 position to attack an iminium intermediate, which is formed in situ from the condensation of glyoxylic acid and a boronic acid. The decarboxylation of the glyoxylic acid component is the thermodynamic driving force for the reaction. The absence of a metal catalyst makes this method cost-effective, environmentally benign, and simplifies product purification.[5][9]

Experimental Protocol: General Procedure for C-3 Arylomethylation

  • Reagent Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (1.0 equiv., 0.5 mmol), the desired arylboronic acid (1.2 equiv., 0.6 mmol), and glyoxylic acid monohydrate (1.2 equiv., 0.6 mmol).

  • Solvent Addition: Add acetonitrile (MeCN, 2.5 mL) as the solvent.

  • Reaction Execution: Stir the mixture vigorously at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (typical eluent: hexane/ethyl acetate gradient) to yield the pure C-3 functionalized product.

Data Summary: Scope of C-3 Arylomethylation

EntryImidazo[1,2-a]pyridineArylboronic AcidProductYield (%)
12-Phenyl4-Methoxyphenylboronic acid3-((4-Methoxyphenyl)methyl)-2-phenylimidazo[1,2-a]pyridine85
22-Phenyl4-Chlorophenylboronic acid3-((4-Chlorophenyl)methyl)-2-phenylimidazo[1,2-a]pyridine78
32-MethylPhenylboronic acid3-(Benzyl)-2-methylimidazo[1,2-a]pyridine82
4UnsubstitutedNaphthalene-2-boronic acid3-(Naphthalen-2-ylmethyl)imidazo[1,2-a]pyridine75

Yields are representative and may vary based on specific substrates and reaction scale.

G cluster_reactants Reactants cluster_process Process IAP Imidazo[1,2-a]pyridine Mix Mix in MeCN Stir at 60 °C IAP->Mix BoronicAcid Ar-B(OH)₂ BoronicAcid->Mix GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Mix Purify Aqueous Work-up & Column Chromatography Mix->Purify 4-12 h Product C-3 Arylomethylated Product Purify->Product

Caption: Workflow for Catalyst-Free C-3 Arylomethylation.

Part 2: Halogenation as a Gateway to Cross-Coupling

Introducing a halogen atom onto the imidazo[1,2-a]pyridine core is a cornerstone strategy for synthetic diversification. Halogenated derivatives, particularly at the C-3 position, are versatile precursors for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Protocol 2: Transition-Metal-Free C-3 Halogenation

Modern synthetic chemistry prioritizes the avoidance of heavy metals where possible. This protocol offers a facile, metal-free method for the regioselective chlorination and bromination of the C-3 position using inexpensive and easy-to-handle sodium salts as the halogen source.[10][11][12]

Causality and Rationale: The reaction proceeds under acidic conditions, which activate the sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) to generate the active halogenating species in situ. The electron-rich C-3 position of the imidazo[1,2-a]pyridine then undergoes a standard electrophilic aromatic substitution. This method's key advantages are its operational simplicity, high regioselectivity, and avoidance of toxic metal catalysts and harsh reagents.[10][12]

Experimental Protocol: General Procedure for C-3 Halogenation

  • Reagent Preparation: In a sealed vial, dissolve the substituted imidazo[1,2-a]pyridine (1.0 equiv., 0.5 mmol) in N,N-dimethylformamide (DMF, 2.0 mL).

  • Halogen Source Addition: Add sodium chlorite (for chlorination) or sodium bromite (for bromination) (1.5 equiv., 0.75 mmol).

  • Acidification: Add hydrochloric acid (4M aqueous solution, 1.5 equiv., 0.75 mmol) dropwise to the stirring mixture.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 60 °C for 3-6 hours. Monitor for completion by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL). A precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize or purify by silica gel chromatography.

Data Summary: Scope of C-3 Halogenation

EntrySubstrate (R)Halogen SourceProductYield (%)
12-PhenylNaClO₂3-Chloro-2-phenylimidazo[1,2-a]pyridine92
22-PhenylNaBrO₂3-Bromo-2-phenylimidazo[1,2-a]pyridine90
32-MethylNaClO₂3-Chloro-2-methylimidazo[1,2-a]pyridine85
42-p-TolylNaBrO₂3-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine88

Data adapted from Yu, et al., 2018. Yields of isolated products.[11]

G cluster_reactants Reactants cluster_process Process IAP Imidazo[1,2-a]pyridine React Add DMF, HCl Heat to 60 °C IAP->React HalogenSource NaClO₂ or NaBrO₂ HalogenSource->React Isolate Precipitate in H₂O or Extract React->Isolate 3-6 h Product 3-Halogenated Product Isolate->Product

Caption: Workflow for Metal-Free C-3 Halogenation.

Part 3: Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable for the advanced functionalization of the imidazo[1,2-a]pyridine core. Using the halogenated intermediates from Part 2, a vast array of substituents can be introduced with high precision.

Protocol 3: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. It is widely used to couple aryl or vinyl halides with boronic acids, demonstrating exceptional functional group tolerance and reliability.[13][14]

Causality and Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. Key steps are the oxidative addition of the palladium catalyst to the C-X bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is crucial for achieving high efficiency.[13][15]

Experimental Protocol: Suzuki Coupling of 3-Bromoimidazo[1,2-a]pyridines

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv., 0.2 mmol), the desired arylboronic acid (1.5 equiv., 0.3 mmol), and sodium carbonate (Na₂CO₃) (2.0 equiv., 0.4 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.01 mmol).

  • Solvent System: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of toluene (2 mL) and water (0.5 mL).

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 8-16 hours under an inert atmosphere. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by silica gel chromatography to obtain the 3-aryl product.

G pd0 Pd(0)L₂ pd2_oxid R-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition (R-X) pd2_trans R-Pd(II)L₂-Ar pd2_oxid->pd2_trans Transmetalation (Ar-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination prod_label Product (R-Ar)

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 4: Sonogashira C-C Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[16][17] This reaction is critical for introducing alkyne functionalities, which are themselves versatile handles for further chemistry, such as click reactions or cyclizations.

Causality and Rationale: This reaction uniquely employs a dual-catalyst system. A palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product.[17][18]

Experimental Protocol: Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridines

  • Inert Atmosphere: To a Schlenk flask, add 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv., 0.2 mmol), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%), and copper(I) iodide (CuI) (5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with argon. Add degassed triethylamine (TEA, 2 mL) as the solvent and base, followed by the terminal alkyne (1.2 equiv., 0.24 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 6-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the starting materials are unreactive. Monitor by TLC.

  • Work-up: Once complete, remove the triethylamine under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM), filter through a pad of Celite to remove catalyst residues, and concentrate. Purify the crude product by silica gel chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L₂-C≡CR pd2_trans->pd0 Reductive Elimination product Product Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd2_oxid Transmetalation cu_x Cu(I)X cu_acetylide->cu_x Transmetalation alkyne H-C≡CR alkyne->cu_acetylide + Base

Caption: The Dual Catalytic Cycles of the Sonogashira Reaction.

Protocol 5: Buchwald-Hartwig C-N Amination

The formation of aryl-amine bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that robustly forges these C-N bonds, offering a significant improvement over harsher, classical methods.[19][20]

Causality and Rationale: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of Pd(0) to the aryl halide. The amine then coordinates to the palladium center, and after deprotonation by a strong base, the resulting palladium amide complex undergoes reductive elimination to form the C-N bond and regenerate the catalyst. The use of sterically hindered, electron-rich phosphine ligands is critical to facilitate the rate-limiting reductive elimination step.[19][21]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridines

  • Inert Atmosphere & Reagents: In a glovebox or using Schlenk technique, add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv., 0.5 mmol), sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.7 mmol), the desired amine (1.2 equiv., 0.6 mmol), and the ligand (e.g., Xantphos, 4 mol%) to an oven-dried vial.

  • Catalyst & Solvent: Add the palladium source, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%). Add anhydrous, degassed toluene (2.5 mL).

  • Reaction Execution: Seal the vial and heat to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired 3-amino-imidazo[1,2-a]pyridine derivative.

G pd0 Pd(0)L pd2_oxid Ar-Pd(II)L-X pd0->pd2_oxid Oxidative Addition (Ar-X) pd2_amide Ar-Pd(II)L-NR₂ pd2_oxid->pd2_amide Amine Binding & Deprotonation (HNR₂ + Base) pd2_amide->pd0 Reductive Elimination prod_label Product (Ar-NR₂)

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Conclusion

The imidazo[1,2-a]pyridine core represents a fertile ground for synthetic innovation in drug discovery and materials science. This guide has detailed a series of robust and reproducible protocols, moving from modern, efficient C-H functionalization to the powerful and versatile halogenation/cross-coupling paradigm. By understanding the underlying principles of reactivity and mastering these key transformations, researchers are well-equipped to synthesize diverse libraries of novel compounds. The continued development of site-selective functionalization methods, particularly for the less-reactive pyridine ring positions (e.g., C-5), will undoubtedly unlock further potential of this remarkable scaffold.[7][22]

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source.
  • National Institutes of Health. (n.d.). Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling.
  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • ACS Publications. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • ACS Publications. (n.d.). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • PubMed. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts.
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  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
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  • ACS Publications. (n.d.). Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (n.d.). Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker.
  • ResearchGate. (n.d.). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
  • RSC Publishing. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Taylor & Francis Online. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Synthetic Communications, 39, 1002–1011.
  • Scribd. (n.d.). Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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Application Notes & Protocols: The Use of Imidazo[1,2-a]pyridine Hydrochloride Derivatives in Advanced Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in cellular biology, molecular imaging, and diagnostics.

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant therapeutic potential and its intriguing photophysical properties.[1][2][3] This document provides a comprehensive technical guide on the application of imidazo[1,2-a]pyridine hydrochloride derivatives as fluorescent probes for live-cell imaging. We will explore the fundamental principles governing their fluorescence, detail their application in sensing specific intracellular analytes, and provide robust, field-tested protocols for their successful implementation in a research setting.

Scientific Foundation: The Imidazo[1,2-a]pyridine Fluorophore

The utility of the imidazo[1,2-a]pyridine core in cell imaging stems from its rigid, π-conjugated bicyclic structure, which provides a robust scaffold for fluorescence.[2] These compounds typically exhibit strong emission in the blue to violet regions of the electromagnetic spectrum.[2] The true power of this scaffold lies in its synthetic tractability; substitutions at various positions on the ring system can profoundly modulate its electronic and photophysical properties.

Causality of Experimental Design: The choice of a specific imidazo[1,2-a]pyridine derivative is dictated by the experimental goal. Functionalization of the core structure allows for:

  • Spectral Tuning: The addition of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can shift the excitation and emission wavelengths and enhance the fluorescence quantum yield.[2][4] This allows for the development of probes compatible with common laser lines and filter sets and facilitates multiplexing with other fluorophores.

  • Target Specificity: By incorporating specific reactive moieties, the imidazo[1,2-a]pyridine scaffold can be transformed from a simple fluorophore into a sophisticated sensor. These sensors operate on a "turn-on" or "turn-off" mechanism, where a significant change in fluorescence intensity occurs only in the presence of a specific analyte.[5][6][7]

  • Subcellular Localization: The addition of targeting groups, such as a pyridine unit, can direct the probe to specific organelles like lysosomes, enabling the study of localized biological processes.[8][9]

Derivatives of this class have also demonstrated potential for advanced imaging techniques like two-photon microscopy, which utilizes their near-infrared (NIR) absorption properties to enable deeper tissue imaging with reduced phototoxicity.[4][10][11]

Key Applications and Mechanistic Insights

Imidazo[1,2-a]pyridine probes have been successfully developed for a variety of cell imaging applications:

  • Sensing of Metal Ions: Certain derivatives are designed to chelate specific metal ions. For instance, a fused imidazo[1,2-a]pyridine has been engineered to act as a "turn-on" sensor for Fe³⁺ and a "turn-off" sensor for Hg²⁺ in HeLa cells, enabling the visualization of these ions in biological systems.[5][6][7]

  • Detection of Reactive Oxygen Species (ROS): Probes can be functionalized with ROS-reactive groups, such as boronate esters. In the presence of hydrogen peroxide (H₂O₂), the boronate ester is cleaved, releasing the highly fluorescent parent imidazo[1,2-a]pyridine and providing a "turn-on" signal that allows for the real-time monitoring of oxidative stress.[12]

  • Imaging of Small Biomolecules: Specific probes have been created to react with biomolecules like cysteine, a crucial amino acid. The reaction induces a significant fluorescence enhancement, allowing for the sensitive and selective imaging of cysteine in living cells and even in whole organisms like zebrafish.[13]

  • Visualization of Pathological Markers: Radioiodinated derivatives of imidazo[1,2-a]pyridine have been developed as potent ligands for imaging β-Amyloid plaques, a hallmark of Alzheimer's disease, demonstrating their potential in diagnostic imaging.[14]

Data Presentation: Spectroscopic Properties

The spectral characteristics are highly dependent on the specific derivative and its solvent environment. The following table provides representative data for context.

Probe Type / Derivative Ex. λ (nm) Em. λ (nm) Quantum Yield (Φ) Target / Application Reference
Core Imidazo[1,2-a]pyridines~250-365~400-480 (Blue)0.22 - 0.61General Fluorophore[2]
Quadrupolar System---~450-550---Two-Photon Absorption[4]
Fe³⁺/Hg²⁺ Sensor~360~468---Ion Sensing[5][6]
H₂O₂ AIE Probe---~500 (Green)---ROS Detection[12]
Cysteine Probe (IPPA)~340~460---Biomolecule Sensing[13]

Experimental Protocols for Live-Cell Imaging

This section provides a robust, generalized protocol. Crucially, the optimal probe concentration and incubation time must be determined empirically for each new derivative and cell line to balance signal intensity with potential cytotoxicity.

A. Materials and Reagents
  • This compound derivative probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Adherent cells of interest (e.g., HeLa, A549, HepG2)[5][15][16]

  • High-quality glass-bottom imaging dishes or plates

  • (Optional) Organelle-specific counterstain (e.g., LysoTracker™ Red) for co-localization studies

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

B. Protocol 1: Probe Preparation (Stock Solution)

Causality: Preparing a concentrated stock in an anhydrous organic solvent like DMSO is critical for stability and accurate dilution. Water can be introduced during the preparation of the final working solution.

  • Briefly centrifuge the vial of the imidazo[1,2-a]pyridine powder to collect all contents at the bottom.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to create a 1-10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

C. Protocol 2: General Live-Cell Staining and Imaging

Causality: This protocol is designed to load the probe into living cells while maintaining their viability. The wash steps are essential for removing extracellular probe, which would otherwise contribute to high background fluorescence and reduce signal-to-noise.

  • Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Probe Loading:

    • Prepare a fresh working solution of the probe by diluting the DMSO stock into serum-free medium or HBSS. A starting concentration of 1-10 µM is recommended for initial optimization.

    • Aspirate the culture medium from the cells.

    • Wash the cells once with 1X PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal time will vary.

  • Wash and Image:

    • Aspirate the probe loading solution.

    • Wash the cells gently two to three times with warm PBS or imaging buffer to remove unbound probe.

    • Add fresh, warm imaging buffer or complete medium to the dish.

    • Proceed immediately to imaging on a fluorescence microscope equipped with a heated stage.

Diagram: General Cell Imaging Workflow

This diagram outlines the critical steps from cell preparation to final image acquisition.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition cell_seeding 1. Seed Cells on Imaging Dish probe_prep 2. Prepare Probe Working Solution probe_loading 3. Load Cells with Probe (15-60 min, 37°C) probe_prep->probe_loading wash_cells 4. Wash Cells (2-3x) with PBS/Buffer probe_loading->wash_cells imaging 5. Image on Fluorescence Microscope wash_cells->imaging analysis 6. Data Analysis imaging->analysis

Caption: Workflow for live-cell imaging with imidazo[1,2-a]pyridine probes.

Validation and Troubleshooting

A. Critical Consideration: Cytotoxicity

Trustworthiness: A core principle of live-cell imaging is that the probe must not perturb the biological system it is intended to measure. Many novel imidazo[1,2-a]pyridine derivatives are developed specifically for their cytotoxic effects in cancer research.[15][17][18][19][20][21] Therefore, it is mandatory to perform a cytotoxicity assay (e.g., MTT, PrestoBlue™, or similar) to determine the sub-lethal concentration range for your specific derivative and cell line. Imaging should always be conducted at concentrations well below the determined IC₅₀ value.

Example Compound Cell Line IC₅₀ Value (µM) Reference
Derivative HB9A549 (Lung)50.56[15]
Derivative HB10HepG2 (Liver)51.52[15]
Derivative 6A375 (Melanoma)<12[17]
Derivative 12bA375 (Melanoma)11[18]
B. Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No / Weak Signal - Incorrect filter set for probe's λex/λem.- Probe concentration too low.- Incubation time too short.- Probe degradation (improper storage).- Verify microscope filter cubes match probe spectra.- Increase probe concentration in increments.- Increase incubation time.- Use a fresh aliquot of probe stock.
High Background - Probe concentration too high.- Inadequate washing.- Probe binding non-specifically to dish/serum proteins.- Decrease probe concentration.- Increase the number and duration of wash steps.- Image in serum-free medium or imaging buffer.
Cell Death / Blebbing - Probe concentration is cytotoxic.- Phototoxicity from excessive light exposure.- Perform a cytotoxicity assay. Lower probe concentration significantly.- Reduce laser power, decrease exposure time, and use a more sensitive detector.
Rapid Photobleaching - High laser intensity.- Inherent property of the fluorophore.- Reduce laser power to the minimum required for a good signal.- Use an anti-fade reagent if compatible with live-cell imaging.- Acquire images quickly.
Diagram: "Turn-On" Sensing Mechanism

This diagram illustrates the fundamental concept behind a sensor probe that fluoresces upon reacting with a target analyte.

G cluster_before cluster_after Probe Probe (Non-Fluorescent) Product Product (Fluorescent) Probe->Product Reaction Analyte Analyte (e.g., H₂O₂) Analyte->Product Light 💡 Product->Light Emission

Caption: Conceptual model of a "turn-on" imidazo[1,2-a]pyridine sensor.

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  • Abdo, M., et al. (2015). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(1), 100-115. [Link]

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  • Zhang, Y., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytica Chimica Acta, 1058, 155–165. [Link]

  • A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Khan, I., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon, 5(6), e01968. [Link]

  • Khan, I., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon. [Link]

  • A simple pyridine-based highly specific fluorescent probe for tracing hypochlorous acid in lysosomes of living cells. New Journal of Chemistry. [Link]

  • Sharma, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590–3616. [Link]

  • Imberti, S., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules (Basel, Switzerland), 27(12), 3856. [Link]

  • An, K., et al. (2024). A lysosome-targeted fluorescent probe for fluorescence imaging of hypochlorous acid in living cells and in vivo. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 316, 124316. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. PubMed. [Link]

  • Imberti, S., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules (Basel, Switzerland). [Link]

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High-Throughput Screening with Imidazo[1,2-a]pyridine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" nature. This bicyclic nitrogen-containing system is a key structural motif in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3] Its derivatives have been investigated and developed as anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular agents.[1][2] Notably, several marketed drugs, such as the sedative zolpidem and the antiulcer agent zolimidine, feature this versatile scaffold.[1][2]

The therapeutic potential of imidazo[1,2-a]pyridines often stems from their ability to modulate the function of key cellular enzymes, particularly protein kinases.[4] Kinases play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[5] Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of various kinases, including the PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR), making them highly attractive candidates for targeted therapies.[6][7]

High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large and diverse chemical libraries, enabling the identification of novel modulators of biological targets.[4][8] This guide provides a comprehensive framework for conducting HTS campaigns with imidazo[1,2-a]pyridine libraries, from library synthesis and assay development to hit validation and data analysis. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively explore the therapeutic potential of this important class of compounds.

Part 1: Imidazo[1,2-a]pyridine Library Synthesis

A crucial first step in any HTS campaign is the generation of a diverse and high-quality compound library. For imidazo[1,2-a]pyridines, several synthetic strategies can be employed to create a library with a wide range of substituents, thereby maximizing the chances of identifying active compounds. One of the most common and efficient methods is the one-pot, three-component reaction.

Protocol 1: Parallel Synthesis of an Imidazo[1,2-a]pyridine Library

This protocol describes a general method for the parallel synthesis of a 96-well plate format imidazo[1,2-a]pyridine library.

Principle: This synthesis proceeds via the condensation of a 2-aminopyridine with an α-haloketone, or a related multicomponent reaction strategy involving an aldehyde, an aminopyridine, and an isocyanide (Groebke-Blackburn-Bienaymé reaction).[9][10] The use of a variety of substituted starting materials allows for the generation of a diverse library.

Materials:

  • Substituted 2-aminopyridines (Building Block A)

  • Substituted α-bromoketones or aromatic aldehydes (Building Block B)

  • Isocyanides (for Groebke-Blackburn-Bienaymé reaction)

  • Solvents (e.g., Ethanol, DMF)

  • Catalyst (e.g., Iodine, Copper salts, if required by the specific reaction)[8][9]

  • 96-well reaction blocks

  • Automated liquid handler (optional, for high-throughput setup)

  • Inert atmosphere setup (if required)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each 2-aminopyridine (Building Block A) in the chosen solvent (e.g., 0.5 M in Ethanol).

    • Prepare stock solutions of each α-bromoketone or aldehyde (Building Block B) in the same solvent (e.g., 0.5 M).

    • If applicable, prepare stock solutions of isocyanides.

  • Reaction Setup (in 96-well reaction block):

    • Using a liquid handler or multichannel pipette, dispense a specific volume (e.g., 100 µL) of each unique 2-aminopyridine stock solution into the wells of the 96-well reaction block, with each row corresponding to a different aminopyridine.

    • Dispense a specific volume (e.g., 100 µL) of each unique α-bromoketone or aldehyde stock solution into the wells, with each column corresponding to a different ketone/aldehyde. This creates a matrix of unique combinations.

    • If required, add the catalyst solution to each well.

  • Reaction and Incubation:

    • Seal the reaction block securely.

    • Incubate the reaction block at an appropriate temperature (e.g., 60-80 °C) for a specified time (e.g., 8-24 hours), with stirring if possible. The optimal conditions may need to be determined for specific combinations of reactants.[11]

  • Work-up and Purification (Simplified for HTS):

    • After the reaction is complete, allow the reaction block to cool to room temperature.

    • For a simplified work-up suitable for HTS, the crude reaction mixtures can be directly diluted with DMSO to a desired stock concentration (e.g., 10 mM) for screening.

    • For more rigorous purification, parallel purification techniques such as automated flash chromatography or preparative HPLC can be employed.

  • Quality Control:

    • A representative subset of the library compounds should be analyzed by LC-MS and/or ¹H NMR to confirm the identity and purity of the products.

Part 2: High-Throughput Screening Workflow

The following section outlines a comprehensive HTS workflow for identifying and characterizing imidazo[1,2-a]pyridine-based inhibitors of a key cancer-related pathway, the PI3K/Akt/mTOR pathway.

Visualizing the HTS Workflow

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Hit Validation & SAR Primary_Screen Primary HTS: Cell Viability Assay (e.g., MTT/CellTiter-Glo) Hit_Confirmation Hit Confirmation (Re-testing of Primary Hits) Primary_Screen->Hit_Confirmation Preliminary Hits Library Imidazo[1,2-a]pyridine Library (10 µM) Library->Primary_Screen Dose_Response Dose-Response Cell Viability Assay Secondary_Assay Secondary Assay: Biochemical Kinase Assay (e.g., ADP-Glo) Dose_Response->Secondary_Assay Confirmed Hits (with IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay: Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Secondary_Assay->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Series Identification of Lead Series SAR_Analysis->Lead_Series

Caption: High-throughput screening workflow for imidazo[1,2-a]pyridine libraries.

Protocol 2: Primary HTS - Cell Viability Assay

This protocol is designed for the initial screening of the imidazo[1,2-a]pyridine library to identify compounds that reduce the viability of a cancer cell line known to have a dysregulated PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells).

Principle: Cell viability assays, such as the MTT or CellTiter-Glo® assay, measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in signal indicates cytotoxicity or cytostatic effects.[3][12]

Materials:

  • MCF-7 human breast cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, black-walled microplates (for fluorescence/luminescence)

  • Imidazo[1,2-a]pyridine library (10 mM stock in DMSO)

  • Positive control (e.g., a known PI3K inhibitor like GDC-0941)

  • Negative control (0.1% DMSO in medium)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (or equivalent)

  • Automated liquid handler and plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Dilute the cells in complete culture medium to a final concentration of 5,000 cells/40 µL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM library stocks to 100 µM in culture medium.

    • Using a liquid handler, transfer 5 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates. This results in a final screening concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification
  • Normalization: Raw data from the plate reader is normalized to the controls on each plate. The activity of each compound is typically expressed as a percentage of the negative control (DMSO-treated wells).

  • Hit Selection: A "hit" is defined as a compound that causes a statistically significant reduction in cell viability compared to the negative control. A common threshold for hit selection is a signal that is three standard deviations below the mean of the negative controls (Z-score ≤ -3).[4][7]

ParameterDescriptionTypical Value
Z'-factor A statistical measure of assay quality, calculated from the positive and negative controls.> 0.5 for a robust assay
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Hit Rate The percentage of compounds in the library identified as hits.Typically 0.5 - 2%
Protocol 3: Secondary Assay - Biochemical Kinase Assay

Confirmed hits from the primary screen are further evaluated in a biochemical assay to determine if they directly inhibit the activity of a specific kinase in the PI3K/Akt/mTOR pathway (e.g., PI3Kα).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of the kinase.[6][13]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay reagents

  • Confirmed hit compounds from the primary screen

  • 384-well white-walled microplates

Procedure:

  • Kinase Reaction:

    • In the wells of a 384-well plate, add the PI3Kα enzyme, the confirmed hit compound at various concentrations, and the kinase substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • The data is used to generate dose-response curves and calculate the IC₅₀ value for each confirmed hit, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_Imidazo Imidazo[1,2-a]pyridine Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Part 3: Hit Validation and Structure-Activity Relationship (SAR)

The final phase of the HTS campaign involves validating the hits in more physiologically relevant models and beginning to understand the relationship between the chemical structure of the compounds and their biological activity.

  • Orthogonal Assays: Hits should be tested in an orthogonal assay that measures a different aspect of the target's function, such as a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA), to confirm direct interaction with the intended target in a cellular context.

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Analysis: By comparing the activity of related imidazo[1,2-a]pyridine analogues from the library, initial SAR can be established.[14] This involves identifying which substituents at various positions on the scaffold are important for activity. This information is critical for guiding the design of more potent and selective compounds in a subsequent lead optimization phase.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a rich source of potential therapeutic agents. A well-designed and executed high-throughput screening campaign is a powerful approach to unlock the full potential of libraries based on this privileged structure. By integrating parallel synthesis, robust primary and secondary assays, and rigorous data analysis, researchers can efficiently identify and validate novel hit compounds. The protocols and workflows detailed in this guide provide a solid foundation for initiating such a drug discovery endeavor, ultimately contributing to the development of new and effective medicines.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]

  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR. [Link]

  • High-throughput screening identifies PI3K–mTOR pathway regulation of cGAS–chromatin localization. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold and its derivatives. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Your Yield

Low yields in organic synthesis can be attributed to a multitude of factors, from reagent quality to suboptimal reaction conditions. This section addresses specific issues you might encounter during the synthesis of imidazo[1,2-a]pyridines.

Question 1: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is giving a low yield. What are the first parameters I should investigate?

The Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines, involves the condensation of a 2-amino-pyridine, an aldehyde, and an isocyanide.[1][2] While generally efficient, its success is highly dependent on carefully controlled conditions.

Answer:

If you are experiencing low yields with the GBB reaction, here is a systematic approach to troubleshooting:

  • Catalyst and Additives: The GBB reaction is often catalyzed by a Lewis acid. The absence or incorrect choice of a catalyst can be a primary reason for low yield.

    • Lewis Acid Catalysis: Consider the addition of a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or Zirconium(IV) chloride (ZrCl₄). These can activate the aldehyde component, facilitating the initial imine formation.

    • Dehydrating Agents: The formation of the Schiff base intermediate releases water, which can hydrolyze the intermediate or starting materials. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by shifting the equilibrium towards the product.[3]

  • Solvent Choice: The polarity and protic nature of the solvent can dramatically influence the reaction rate and outcome.

    • Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often good starting points.

    • Protic Solvents: In some cases, protic solvents like Hexafluoroisopropanol (HFIP) have been shown to catalyze the reaction even without a metal catalyst.[4] However, other alcohols like methanol or ethanol can sometimes hinder the reaction by competing with the aminopyridine.

    • Solvent-Free Conditions: Some studies have reported high yields under solvent-free conditions, which can also be an environmentally friendly option to explore.[1]

  • Temperature Control: The optimal temperature can vary depending on the substrates.

    • Start at room temperature. If the reaction is sluggish, gentle heating (e.g., 35-50 °C) can be beneficial.[1] Excessive heat can lead to the decomposition of reactants or the formation of side products.

  • Reagent Purity: Ensure the purity of your starting materials. Aldehydes are prone to oxidation to carboxylic acids, and isocyanides can have a limited shelf life. Using freshly distilled aldehydes and high-purity isocyanides is recommended.

Experimental Protocol: Optimized GBB Reaction

This protocol is a general guideline. Optimization for specific substrates is recommended.

  • To a solution of 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCM (10 mL), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Add trimethyl orthoformate (1.2 mmol) as a dehydrating agent.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and proceed with standard workup and purification.

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// Edges Start -> Catalyst; Start -> Solvent; Start -> Temperature; Start -> Reagents;

Catalyst -> LewisAcid; Catalyst -> DehydratingAgent; Solvent -> Aprotic; Solvent -> Protic; Temperature -> RoomTemp; Temperature -> GentleHeat; Reagents -> PurifyReagents;

{LewisAcid, DehydratingAgent, Aprotic, Protic, RoomTemp, GentleHeat, PurifyReagents} -> ImprovedYield [style=dashed]; } enddot Caption: Troubleshooting workflow for low yields in the GBB reaction.

Question 2: I am using the classical condensation of a 2-aminopyridine with an α-halocarbonyl compound, but the reaction is slow and the yield is poor. How can I improve this?

This is one of the most traditional and direct methods for synthesizing the imidazo[1,2-a]pyridine core.[5] The reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization.[6][7]

Answer:

Several factors can be optimized to enhance the efficiency of this condensation reaction:

  • Base Selection: The choice of base is critical for the cyclization step. While the reaction can sometimes proceed without a base, its presence often accelerates the reaction and improves the yield.

    • Inorganic Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used and effective.[6]

    • Organic Bases: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be highly effective.[5]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and intermediates.

    • Polar Protic Solvents: Ethanol is a widely used and effective solvent for this reaction, often leading to high yields.[8]

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can also be used, particularly if solubility is an issue.[6]

  • Reaction Temperature: Refluxing the reaction mixture is common and often necessary to drive the reaction to completion. However, for sensitive substrates, starting at a lower temperature and gradually increasing it may be beneficial to minimize side product formation.

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for this transformation, offering a more sustainable and efficient alternative to conventional heating.[9]

Data Summary: Effect of Catalyst and Solvent on a Model Condensation
EntryCatalyst (mol%)SolventTemperatureYield (%)Reference
1NoneEthanolRefluxLow[8]
2NaHCO₃EthanolRefluxModerate-High[10]
3Copper Silicate (10)EthanolReflux92[8]
4DBUEthanol/WaterRoom TempGood[5]
Question 3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities?

Answer:

Impurity profiles can vary based on the synthetic route.

  • For GBB Reactions:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Hydrolysis Products: If water is present, the intermediate Schiff base can hydrolyze back to the aldehyde and aminopyridine.

    • Side reactions of the isocyanide: Isocyanides can polymerize or undergo other side reactions, especially under acidic conditions or at high temperatures.

  • For α-Halocarbonyl Condensations:

    • Double Alkylation: It's possible for the exocyclic amino group of 2-aminopyridine to be alkylated twice if a strong base and excess α-halocarbonyl are used, though this is less common.

    • Polymerization: Under harsh conditions, starting materials or intermediates may polymerize.

    • Incomplete Cyclization: The N-alkylated intermediate may be present if the cyclization step is not complete.

General Purification Strategy:

  • Aqueous Workup: An initial aqueous wash can help remove inorganic salts and highly polar impurities.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying the free base of the imidazo[1,2-a]pyridine before hydrochloride salt formation. A gradient of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is typically effective.

  • Hydrochloride Salt Formation and Recrystallization: After purification of the free base, dissolving it in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) will precipitate the hydrochloride salt. Recrystallization of the salt from a suitable solvent system (e.g., ethanol/ether) can significantly enhance purity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold?

There are several effective strategies, with the most common being:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction that is highly convergent and atom-economical.[2][11]

  • Tschitschibabin Reaction: The classical condensation of a 2-aminopyridine with an α-halocarbonyl compound.[10]

  • Copper-Catalyzed Synthesis: Methods involving copper catalysts can utilize a variety of starting materials, including acetophenones or nitroolefins, often using air as a green oxidant.[12][13]

  • Tandem and Cascade Reactions: More advanced strategies can build the scaffold in a series of sequential steps within a single pot.[9][14]

Q2: Are there environmentally friendly or "green" methods for this synthesis?

Yes, several approaches align with the principles of green chemistry. These include:

  • Using Water as a Solvent: Some GBB reactions have been developed to work in water.[11]

  • Catalyst-Free Reactions: Certain protocols for the GBB reaction or condensations with α-halocarbonyls can proceed efficiently without a metal catalyst.[4][6]

  • Ultrasound and Microwave-Assisted Synthesis: These techniques can reduce reaction times, lower energy consumption, and often lead to higher yields with fewer byproducts.[9][11]

  • Using Air as an Oxidant: Copper-catalyzed aerobic oxidative cyclizations provide a green alternative to stoichiometric oxidants.[12]

Q3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

The electronic nature of the substituents can have a significant impact:

  • On the 2-aminopyridine: Electron-donating groups generally increase the nucleophilicity of the ring nitrogen, which can accelerate the initial alkylation or condensation step. Conversely, electron-withdrawing groups can slow down the reaction.

  • On the Aldehyde (in GBB): Electron-poor aldehydes are often more reactive towards nucleophilic attack and can lead to higher yields in the GBB reaction.[3]

  • On the α-Halocarbonyl: Electron-withdrawing groups on the aromatic ring of a phenacyl halide can make the carbonyl carbon more electrophilic and the α-carbon more susceptible to nucleophilic attack, potentially increasing the reaction rate.

Q4: How do I prepare the final hydrochloride salt?

Once the imidazo[1,2-a]pyridine free base has been synthesized and purified, the hydrochloride salt is typically prepared by following these steps:

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, methanol, or isopropanol).

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl if using a protic solvent).

  • The hydrochloride salt will typically precipitate out of the solution. If it does not, the solvent can be partially evaporated, or a less polar co-solvent can be added to induce precipitation.

  • The resulting solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

General_Mechanism Product Imidazo[1,2-a]pyridine Core A4 A4 A4->Product B4 B4 B4->Product

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]

  • Yadav, J. S., et al. (2023). Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction. Carbohydrate Research, 534, 108974. Available from: [Link]

  • Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 849-873. Available from: [Link]

  • Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1363-1376. Available from: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. Available from: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 18(1), 2. Available from: [Link]

  • Majumdar, P., & Samanta, S. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(75), 9413-9430. Available from: [Link]

  • Pethe, K., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 6(4), 475-480. Available from: [Link]

  • Nikolova, S., & Vladimirova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213-35224. Available from: [Link]

  • Nikolova, S., & Vladimirova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213-35224. Available from: [Link]

  • Sharma, V., & Kumar, V. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(30), 5773-5795. Available from: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [https://www.researchgate.net/publication/381163152_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Kumar, D., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 512, 01005. Available from: [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs for treating conditions like insomnia, anxiety, and peptic ulcers.[1] However, its synthesis, while versatile, is often accompanied by challenges ranging from low yields to complex purification.

This guide is structured to provide actionable solutions to common experimental hurdles. It is divided into two main sections: a Troubleshooting Guide for specific, problem-based inquiries and a Frequently Asked Questions (FAQs) section for broader strategic advice. We will delve into the causality behind experimental choices, ensuring that each recommendation is grounded in sound chemical principles and supported by authoritative literature.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyridine derivatives in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is the most frequent challenge. A systematic, step-by-step investigation is the key to identifying the root cause.

  • A1.1: Purity of Starting Materials: The purity of your 2-aminopyridine and the carbonyl compound (e.g., α-haloketone, aldehyde) is paramount. Impurities can introduce competing side reactions that consume reagents and complicate the reaction mixture, ultimately depressing the yield of the desired product.[2]

  • A1.2: Catalyst and Stoichiometry:

    • Catalyst Choice: The catalyst's nature is critical. For instance, in multi-component reactions (MCRs), iodine is often a cost-effective and benign choice that can provide excellent yields.[3] For other transformations, copper salts like CuBr or palladium catalysts may be superior.[4][5] If one catalyst class is failing, screen others.

    • Catalyst Loading: Ensure the optimal catalyst loading is used. For example, some iodine-catalyzed reactions proceed efficiently with just 20 mol % of the catalyst.[6] Excess catalyst does not always improve yield and can sometimes introduce new side reactions.

  • A1.3: Solvent Effects: The reaction solvent can dramatically influence the outcome. Protic solvents like n-BuOH or even water can sometimes facilitate the reaction and lead to product precipitation, which simplifies purification and can drive the reaction to completion by Le Châtelier's principle.[1][6] In contrast, some solvents like acetonitrile have been reported to lead to complex and inseparable mixtures in certain contexts.[2] If yields are low, a solvent screen is highly recommended.

  • A1.4: Temperature and Reaction Time: These two parameters are intrinsically linked. Many imidazo[1,2-a]pyridine syntheses require heating, often in the range of 50-80°C, to proceed at a reasonable rate.[4][7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion. Extended heating after the reaction has completed can lead to product degradation. For less reactive starting materials, longer reaction times at reflux may be necessary.[2]

  • A1.5: Atmospheric Conditions: Some reactions, particularly those involving organometallic catalysts (e.g., Palladium or Copper), can be sensitive to oxygen or moisture.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and reduce the formation of oxidative byproducts.

Q2: I'm observing significant side product formation. What are the likely causes and how can I mitigate them?

Side products often arise from the high reactivity of the intermediates.

  • A2.1: Temperature Control: Excessive heat can provide the activation energy for undesired reaction pathways. If you observe multiple spots on your TLC plate, try running the reaction at a lower temperature for a longer duration.

  • A2.2: Order of Reagent Addition: In multi-component reactions, the order of addition can be crucial. For instance, in some iodine-assisted syntheses, the acetophenone and iodine are first irradiated with ultrasound before the 2-aminopyridine and other components are added.[6] This pre-activation step can prevent side reactions by ensuring the desired reactive intermediate is formed first.

  • A2.3: Substrate Reactivity: The electronic properties of your substrates play a significant role. It has been noted that substrates bearing electron-donating groups often result in better yields compared to those with electron-withdrawing groups.[4][6] This is due to the influence of these groups on the nucleophilicity of the aminopyridine and the electrophilicity of the carbonyl partner during the key bond-forming steps.

Q3: The reaction is not going to completion. What should I try?

A stalled reaction indicates an issue with reactivity or catalyst stability.

  • A3.1: Re-evaluate Your Catalyst: The chosen catalyst may be inefficient for your specific substrate. For example, while many Lewis acids can be used, some, like FeCl₃, may give poor results, whereas iodine in ethanol can provide excellent yields.[3]

  • A3.2: Consider Non-Conventional Energy Sources: If thermal heating is insufficient, microwave irradiation or ultrasound can dramatically accelerate the reaction.[8][9] These techniques provide uniform and efficient energy input, often reducing reaction times from hours to minutes and pushing sluggish reactions to completion.[9]

  • A3.3: Check for Inhibitors: Ensure your reagents and solvent are free from impurities that could poison the catalyst. Water can be essential in some base-catalyzed reactions but detrimental in others.[10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common synthesis problems.

G start Low Yield or Incomplete Reaction reagent_purity Verify Reagent & Solvent Purity start->reagent_purity First Step tlc Monitor by TLC (Starting Material, Product, Byproducts) reagent_purity->tlc temp_time Optimize Temperature & Time (e.g., lower temp, longer time) tlc->temp_time SM remains, byproducts form catalyst Screen Different Catalysts & Optimize Loading tlc->catalyst SM remains, no product atmosphere Run Under Inert Atmosphere (N2 / Ar) temp_time->atmosphere Still issues solvent Screen Solvents (Polar Protic, Aprotic, Non-polar) catalyst->solvent energy Use Microwave or Ultrasound solvent->energy Still issues success Problem Solved atmosphere->success energy->success

Caption: A logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction design and optimization.

Q1: How do I choose the optimal catalyst and solvent for my synthesis?

The ideal choice depends heavily on the specific reaction type (e.g., condensation, MCR, C-H activation). The table below summarizes common starting points.

Reaction TypeRecommended CatalystsRecommended SolventsRationale & Reference
Condensation with α-Haloketones Often catalyst-free or base-mediated (e.g., K₂CO₃, NaOH).Ethanol, DMF, Water, or neat (solvent-free).A classic, robust method. Can be run under green conditions.[10][11]
Multi-Component Reactions (MCRs) Iodine (I₂), NH₄Cl, Sc(OTf)₃, other Lewis/Brønsted acids.Ethanol, n-BuOH, Water.Iodine is a cheap, effective, and environmentally benign catalyst. Protic solvents can promote the reaction and aid in product isolation.[1][3][12]
Copper-Catalyzed A³-Coupling or Cyclization CuBr, CuI, CuSO₄/Sodium Ascorbate.DMF, Toluene, Water (with surfactant).Copper is excellent for reactions involving alkynes or those proceeding via oxidative pathways. Air can often be used as the oxidant.[4][7]
Palladium-Catalyzed C-H Functionalization PdCl₂, Pd(OAc)₂.Toluene, Dioxane.Used for more advanced C-C or C-N bond formations to build complex derivatives.[5]
Q2: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine core?

Most syntheses follow a general pattern of N-alkylation followed by intramolecular cyclization. The most classic example is the reaction of a 2-aminopyridine with an α-haloketone.

  • Sₙ2 Reaction: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the haloketone, displacing the halide and forming an N-acylmethylpyridinium salt intermediate.[13]

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the side chain.

  • Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring system.

Sources

Technical Support Center: Troubleshooting Solubility Issues with Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Last Updated: 2026-01-02

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[1][2] Its derivatives are actively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[3][4][5] Researchers often synthesize the hydrochloride (HCl) salt of these basic compounds to improve aqueous solubility and handling. However, achieving consistent and reliable dissolution can still be a significant experimental hurdle.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of imidazo[1,2-a]pyridine hydrochloride salts. Our goal is to equip researchers with the foundational knowledge and practical protocols needed to overcome these challenges in both in vitro and early-stage in vivo experimental setups.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What are this compound salts, and why is their solubility often a challenge?

This compound is the salt form created by reacting the basic nitrogen on the imidazo[1,2-a]pyridine core with hydrochloric acid. This is a common strategy in drug development to enhance the aqueous solubility of a poorly soluble parent compound.[6][7]

The challenge arises because solubility is not a simple, single value. For a salt of a weak base, solubility is critically dependent on the pH of the solution.[8] The imidazo[1,2-a]pyridine core has a pKa (a measure of acidity) that dictates the pH at which it exists in its charged (protonated, more soluble) form versus its neutral (free base, less soluble) form. For instance, the pKa of the parent imidazo[1,2-a]pyridine is around 7.3, while derivatives like zolpidem have a pKa of approximately 6.2.[9][10] If the pH of the solution is significantly above the pKa, the HCl salt can convert back to its less soluble free base form, leading to precipitation.

Q2: What are the key physicochemical factors I need to consider?

Understanding these three factors is crucial for troubleshooting solubility:

  • pKa: This value determines the pH range where your compound is ionized and thus most soluble. For a basic compound like an imidazo[1,2-a]pyridine, the salt form is favored at a pH below its pKa. A general rule of thumb suggests that for stable salt formation, the pKa of the basic API should be at least 3 units greater than the pKa of the acidic counterion.[11]

  • pH of the Medium: The single most important factor. Standard biological media like Phosphate-Buffered Saline (PBS) often have a pH of 7.4. This pH is frequently at or above the pKa of many imidazo[1,2-a]pyridine derivatives, creating a high risk of the compound precipitating out of solution as the free base.[6] This phenomenon is known as disproportionation.[6][11]

  • Common Ion Effect: The solubility of a hydrochloride salt can be reduced in solutions that already contain chloride ions (e.g., PBS, saline).[6] This effect shifts the equilibrium towards the solid salt form, potentially causing precipitation. While often less dramatic than pH effects, it can be a contributing factor.

Q3: My compound is the free base, not the HCl salt. Is it soluble?

The neutral, free base forms of imidazo[1,2-a]pyridines are typically poorly soluble in water. For example, zolpidem base is practically insoluble in water.[12] While it is soluble in organic solvents like ethanol, methanol, and DMSO,[12][13] preparing aqueous solutions for biological assays directly from the free base is often impractical without specialized formulation techniques. This is precisely why the hydrochloride salt form is prepared—to leverage pH-dependent solubility.

Section 2: Troubleshooting Guide - Practical Solutions & Protocols

Issue 1: My imidazo[1,2-a]pyridine HCl powder will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue encountered. The pH of the buffer is causing the salt to convert to the insoluble free base.

Root Cause Analysis & Solution Workflow

The fundamental solution is to first dissolve the compound in an acidic environment to ensure it remains fully protonated and charged, and only then carefully adjust the pH or dilute it into the final buffer.

cluster_0 Problem Identification cluster_1 Causality cluster_2 Solution Protocol Problem Compound precipitates in PBS (pH 7.4) Cause Buffer pH (7.4) > Compound pKa Problem->Cause Effect HCl Salt -> Insoluble Free Base (Disproportionation) Cause->Effect leads to Step1 Step 1: Dissolve HCl salt in acidified water (e.g., pH 2-3) Cause->Step1 Step2 Step 2: Create a concentrated acidic stock solution Step1->Step2 Step3 Step 3: Perform serial dilution into final assay buffer Step2->Step3

Caption: Troubleshooting workflow for dissolving hydrochloride salts.

Step-by-Step Protocol: Preparing an Aqueous Stock Solution
  • Initial Solubilization: Instead of adding the powder directly to the buffer, weigh the required amount of imidazo[1,2-a]pyridine HCl and add it to a small volume of deionized water or a dilute acid solution (e.g., 0.01 N HCl). This ensures the pH is low enough to fully dissolve the salt.

  • Gentle Agitation: Vortex or sonicate the solution gently for a few minutes. The powder should dissolve completely, resulting in a clear solution. If it doesn't, the initial pH may still be too high; add a very small amount of a stronger acid (e.g., 1 N HCl) dropwise until it dissolves.

  • Stock Solution Preparation: Once dissolved, you have a concentrated acidic stock solution. This stock is generally stable.

  • Dilution into Final Medium: Perform serial dilutions from this acidic stock into your final assay medium (e.g., PBS, cell culture media). The key is that the final concentration of the compound is low enough that it remains soluble even after the pH of the solution equilibrates to that of the buffer. This is known as achieving kinetic solubility.

Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous buffer.

This is a classic problem known as "crashing out," and it happens when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.

Strategies for Mitigation
StrategyMechanism of ActionBest ForKey Considerations
Co-Solvents The co-solvent (e.g., ethanol, PEG 400) increases the overall polarity of the solvent mixture, helping to keep the compound in solution.[14]In vitro assaysEnsure the final concentration of the co-solvent is compatible with your assay and does not cause toxicity.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. The drug molecule partitions into the hydrophobic core, and the resulting complex is water-soluble.[12][14]In vitro and in vivo formulationsThe type of cyclodextrin (e.g., HP-β-CD) must be chosen carefully. Can affect drug-target binding kinetics.
Surfactants Surfactants like Tween® 80 or Cremophor® EL form micelles in aqueous solution. The hydrophobic drug partitions into the core of the micelle, enabling solubilization above its intrinsic aqueous solubility.In vivo formulationsCan have their own biological effects or toxicities. Must be used at concentrations above the critical micelle concentration (CMC).
pH Adjustment As with the HCl salt, pre-adjusting the pH of the final aqueous buffer to be more acidic can prevent precipitation upon addition of the DMSO stock.In vitro assays where pH can be variedNot suitable for cell-based assays that require a physiological pH.
Issue 3: How do I accurately determine the solubility of my specific imidazo[1,2-a]pyridine derivative?

Visual inspection is not sufficient. The gold-standard method for determining equilibrium solubility is the shake-flask method , which is recommended by regulatory agencies like the FDA.[15][16][17]

Protocol: Shake-Flask Solubility Determination

This protocol provides a reliable way to measure the thermodynamic equilibrium solubility of your compound.

  • Preparation: Prepare buffers at several different pH values relevant to your experiments (e.g., pH 2.0, 4.5, 6.8, 7.4).[16]

  • Addition of Compound: Add an excess amount of your solid imidazo[1,2-a]pyridine HCl to a vial containing a known volume of each buffer. "Excess" means adding enough so that undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient time to reach equilibrium (usually 24-48 hours).[17][18]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge or filter the samples to separate the saturated solution (supernatant) from the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not changed significantly during the experiment.[16][19]

A Step 1: Add excess solid to buffer of known pH B Step 2: Agitate at constant temperature for 24-48h A->B C Step 3: Separate solid and liquid phases (filter/centrifuge) B->C D Step 4: Withdraw aliquot of clear supernatant C->D F Step 6: Measure final pH of the supernatant C->F E Step 5: Quantify concentration (e.g., HPLC, LC-MS) D->E

Sources

Navigating the Labyrinth of Imidazo[1,2-a]Pyridine Synthesis: A Technical Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this privileged heterocyclic scaffold. In the following sections, we will delve into the common side reactions encountered during various synthetic routes to imidazo[1,2-a]pyridines, providing in-depth mechanistic explanations, troubleshooting strategies, and detailed experimental protocols to help you navigate the complexities of your synthetic endeavors. Our goal is to empower you with the knowledge to not only identify and understand these side reactions but also to proactively mitigate their formation, leading to higher yields, purer products, and more efficient workflows.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Tschitschibabin-type synthesis of an imidazo[1,2-a]pyridine and observe a significant amount of a high-molecular-weight byproduct. What is likely happening?

This is a classic case of dimerization, a common side reaction in the Tschitschibabin synthesis, particularly under harsh conditions.[1]

  • Causality: The Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis involves the initial formation of a 2-aminopyridine, which then reacts with an α-haloketone. High temperatures and strong bases can promote the self-condensation of the intermediate N-phenacylpyridinium salt or related reactive species, leading to the formation of dimeric structures.

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can significantly reduce the rate of dimerization.

    • Stoichiometry: Use a slight excess of the 2-aminopyridine relative to the α-haloketone to ensure the latter is consumed efficiently, minimizing its opportunity to self-condense.

    • Gradual Addition: Add the α-haloketone slowly to the reaction mixture containing the 2-aminopyridine. This maintains a low concentration of the reactive α-haloketone, favoring the desired intermolecular reaction over self-condensation.

Q2: My Ortoleva-King reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the desired imidazo[1,2-a]pyridine?

The formation of regioisomers in the Ortoleva-King reaction and related acid-catalyzed syntheses is often due to a competing ketimine formation pathway.[2]

  • Causality: The desired Ortoleva-King pathway involves the initial reaction of the pyridine nitrogen with the in situ generated α-haloketone, followed by cyclization. However, under certain conditions, the exocyclic amino group of the 2-aminopyridine can condense with the ketone to form a ketimine intermediate, which can then cyclize to yield a different regioisomer. The balance between these two pathways is influenced by factors such as the nature of the substituents on both the 2-aminopyridine and the ketone, as well as the reaction conditions.[2]

  • Troubleshooting:

    • Catalyst Choice: The choice of acid catalyst can influence the reaction pathway. Experiment with different Lewis or Brønsted acids to find the optimal catalyst for your specific substrates.

    • Solvent Effects: The polarity of the solvent can affect the relative rates of the two competing pathways. A systematic screen of solvents with varying polarities is recommended.

    • Temperature Optimization: Reaction temperature can also play a crucial role. Lowering the temperature may favor one pathway over the other.

Q3: In my Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, I am observing a complex mixture of byproducts and low yield of the desired 3-aminoimidazo[1,2-a]pyridine. What are the likely side reactions?

While the GBB reaction is highly efficient, side reactions can occur, often involving the isocyanide component or incomplete cyclization.[3]

  • Causality:

    • Isocyanide Polymerization: Isocyanides are prone to polymerization, especially in the presence of acid catalysts. This can consume the isocyanide and lead to the formation of intractable polymeric materials.

    • Incomplete Cyclization: The reaction proceeds through a series of intermediates. If the final cyclization and aromatization steps are not efficient, stable acyclic intermediates may be isolated or contribute to the complexity of the product mixture.

    • Side Reactions of Isocyanides: Isocyanides can also undergo other reactions, such as hydrolysis to the corresponding formamide, especially if water is present in the reaction mixture.

  • Troubleshooting:

    • Catalyst Loading: Use the minimum effective amount of catalyst to avoid excessive isocyanide polymerization.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of the isocyanide and other sensitive intermediates.

    • Reaction Time and Temperature: Optimize the reaction time and temperature to ensure complete conversion to the final cyclized product. Monitoring the reaction by TLC or LC-MS is crucial.

Troubleshooting Guides

Issue 1: Incomplete Cyclization in the Synthesis of Imidazo[1,2-a]pyridines

Symptoms:

  • Isolation of a stable, non-aromatic intermediate.

  • Complex NMR spectra showing a mixture of the desired product and acyclic precursors.

  • Mass spectrometry data corresponding to the uncyclized intermediate.

Root Causes and Solutions:

Cause Explanation Troubleshooting Protocol
Insufficient Activation The intermediate formed after the initial N-alkylation or condensation may not be sufficiently electrophilic to undergo intramolecular cyclization.1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. 2. Switch to a Higher Boiling Solvent: If temperature is limited by the solvent's boiling point, switch to a higher boiling solvent such as DMF, DMSO, or toluene. 3. Add a Lewis Acid: A catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can activate the carbonyl group and promote cyclization.
Steric Hindrance Bulky substituents on the 2-aminopyridine or the α-carbon of the ketone can sterically hinder the cyclization step.1. Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) to overcome the higher activation energy barrier. 2. Use Microwave Irradiation: Microwave-assisted synthesis can often provide the necessary energy to overcome steric hindrance and drive the reaction to completion in a shorter time.[4]
Reversibility of Cyclization The cyclization step can be reversible, and the equilibrium may not favor the product under the given conditions.1. Water Removal: If the cyclization involves the elimination of water, use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the product.
Issue 2: Formation of N-Oxide Byproducts

Symptoms:

  • A product with a mass 16 units higher than the expected imidazo[1,2-a]pyridine is detected by MS.

  • Changes in the aromatic region of the ¹H NMR spectrum, often with downfield shifts of the pyridine protons.

Root Causes and Solutions:

Cause Explanation Troubleshooting Protocol
Oxidative Reaction Conditions Many modern syntheses of imidazo[1,2-a]pyridines employ oxidative conditions, which can lead to the undesired oxidation of the pyridine nitrogen.1. Use a Milder Oxidant: If possible, switch to a milder oxidizing agent. 2. Control Stoichiometry: Carefully control the stoichiometry of the oxidant, using the minimum amount required for the desired transformation. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
In situ Generation of Oxidants Some reaction conditions can inadvertently generate oxidizing species.1. Scrutinize Reagents: Carefully examine all reagents and solvents for potential sources of oxidation. For example, aged solvents can contain peroxides.
Issue 3: Over-alkylation of the Imidazo[1,2-a]pyridine Product

Symptoms:

  • Detection of a product with a mass corresponding to the addition of another alkyl group.

  • Disappearance of the N-H proton in the ¹H NMR spectrum (if applicable) and the appearance of new signals corresponding to the added alkyl group.

Root Causes and Solutions:

Cause Explanation Troubleshooting Protocol
Excess Alkylating Agent In syntheses involving alkylation steps, using a large excess of the alkylating agent can lead to further alkylation of the product.1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Highly Nucleophilic Product The imidazo[1,2-a]pyridine product itself can be nucleophilic and compete with the starting material for the alkylating agent.1. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the undesired second alkylation.

Visualizing Reaction Pathways and Troubleshooting

To better understand the interplay of different reaction pathways and how to troubleshoot them, we can visualize the processes using diagrams.

Ortoleva-King vs. Ketimine Pathway

G cluster_0 Reaction Mixture cluster_1 Reaction Pathways 2-Aminopyridine 2-Aminopyridine Ortoleva_King Ortoleva-King Pathway (Desired) 2-Aminopyridine->Ortoleva_King Pyridine N attacks α-haloketone Ketimine_Formation Ketimine Formation (Side Reaction) 2-Aminopyridine->Ketimine_Formation Amino group attacks ketone Ketone Ketone Ketone->Ortoleva_King Ketone->Ketimine_Formation Acid_Catalyst Acid Catalyst Acid_Catalyst->Ortoleva_King Acid_Catalyst->Ketimine_Formation Desired_Product Desired Imidazo[1,2-a]pyridine Ortoleva_King->Desired_Product Cyclization Regioisomeric_Product Regioisomeric Byproduct Ketimine_Formation->Regioisomeric_Product Cyclization

Caption: Competing pathways in acid-catalyzed synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Imidazo[1,2-a]pyridine Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Optimize_Temp 2. Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Time 3. Optimize Reaction Time Optimize_Temp->Optimize_Time Screen_Solvents 4. Screen Solvents Optimize_Time->Screen_Solvents Screen_Catalysts 5. Screen Catalysts/ Additives Screen_Solvents->Screen_Catalysts Purification_Loss 6. Investigate Purification Losses Screen_Catalysts->Purification_Loss Success Improved Yield Purification_Loss->Success If optimized

Caption: A systematic approach to improving reaction yield.

Purification Strategies for Imidazo[1,2-a]pyridines

The purification of imidazo[1,2-a]pyridines can be challenging, especially when dealing with regioisomers or closely related byproducts.

Q4: I have a mixture of regioisomers that are difficult to separate by standard silica gel chromatography. What are my options?

  • Chromatography Optimization:

    • Solvent System Screening: A thorough screening of solvent systems with varying polarities and selectivities is the first step. Consider using ternary solvent systems to fine-tune the separation.

    • Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases. Phenyl-bonded phases can offer different selectivity for aromatic compounds through π-π interactions.[5] Fluorinated phases (e.g., PFP) can also provide unique selectivity based on dipole-dipole interactions.[5]

    • Preparative HPLC: If the isomers are particularly challenging to separate, preparative HPLC with a suitable column and mobile phase may be necessary.

  • Crystallization:

    • Solvent Screening: Attempt to crystallize the desired isomer from a variety of solvents or solvent mixtures. A systematic approach, starting with a good solvent for your compound and adding an anti-solvent, can be effective.

    • Salt Formation: If the desired isomer has a basic nitrogen that is more accessible than in the undesired isomer, selective salt formation with an appropriate acid could facilitate separation by crystallization or extraction.

Conclusion

The synthesis of imidazo[1,2-a]pyridines, while versatile, is not without its challenges. A thorough understanding of the potential side reactions and the factors that influence their formation is paramount for successful and efficient synthesis. By carefully controlling reaction parameters, selecting appropriate reagents and conditions, and employing systematic troubleshooting strategies, researchers can minimize the formation of unwanted byproducts and obtain their target molecules in high yield and purity. This guide provides a foundation for navigating these challenges, and we encourage you to adapt and refine these strategies to your specific synthetic targets.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • Kurteva, V. B., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(3), 175-183. [Link]

  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]

  • Wikipedia contributors. (2023, December 29). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Zhu, D.-J., Chen, J.-X., Liu, M.-C., Ding, J.-C., & Wu, H.-Y. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20, 482-487. [Link]

  • Dömling, A. (2002). Multicomponent Reactions with Isocyanides. Chemical Reviews, 102(10), 3535-3575. [Link]

  • Bon, R. S., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Al-Zoubi, R. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(5), 5287–5354. [Link]

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Navigating the Scale-Up of Imidazo[1,2-a]pyridine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled production of imidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and manufacturing of this crucial pharmaceutical intermediate. As you transition from bench-scale synthesis to pilot or commercial-scale production, you will encounter a unique set of challenges. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust, safe, and efficient scale-up process. Our approach is grounded in extensive experience in process chemistry and a deep understanding of the underlying scientific principles governing this synthesis.

I. Foundational Chemistry: The Reaction Mechanism and its Implications at Scale

The most common and industrially viable route to imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. Understanding the mechanism of this reaction is paramount to troubleshooting and optimizing the process at scale.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) reaction, followed by an intramolecular cyclization and subsequent dehydration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopyridine 2-Aminopyridine SN2_adduct SN2 Adduct 2-aminopyridine->SN2_adduct SN2 Attack alpha-haloketone α-Haloketone alpha-haloketone->SN2_adduct Cyclized_intermediate Cyclized Intermediate SN2_adduct->Cyclized_intermediate Intramolecular Cyclization Imidazo_pyridine Imidazo[1,2-a]pyridine Cyclized_intermediate->Imidazo_pyridine Dehydration

Caption: Reaction mechanism for the synthesis of imidazo[1,2-a]pyridine.

At a larger scale, the initial SN2 reaction is often exothermic. The rate of this reaction, and therefore the heat evolution, is dependent on the concentration of reactants, the solvent, and the temperature. Uncontrolled exotherms can lead to side reactions, impurity formation, and in worst-case scenarios, a runaway reaction. The subsequent cyclization and dehydration steps are typically endothermic and may require heating to proceed at a reasonable rate.

II. Troubleshooting Guide for the Synthesis of Imidazo[1,2-a]pyridine Free Base

This section addresses common issues encountered during the synthesis of the imidazo[1,2-a]pyridine free base at scale.

Issue Potential Cause(s) Troubleshooting Action(s)
Low Yield - Incomplete reaction. - Side reactions due to poor temperature control. - Sub-optimal stoichiometry.- Monitor reaction completion: Utilize in-process controls (IPCs) such as HPLC or TLC to confirm the disappearance of starting materials. - Optimize temperature profile: For the initial exothermic step, consider controlled addition of the α-haloketone to manage the exotherm. For the cyclization/dehydration, ensure adequate and uniform heating. - Stoichiometric adjustments: A slight excess of the 2-aminopyridine may be beneficial in some cases to ensure complete conversion of the more expensive α-haloketone.
High Impurity Levels - Unreacted starting materials: Incomplete reaction. - Dimerization of α-haloketone: Can occur under basic conditions or at elevated temperatures. - Formation of regioisomers: Possible if the 2-aminopyridine has substituents that allow for alternative cyclization pathways.- IPC monitoring: Track the formation of key impurities throughout the reaction. - Controlled addition: Add the α-haloketone to the 2-aminopyridine solution to maintain a low instantaneous concentration of the ketone, minimizing self-condensation. - Purification of starting materials: Ensure the purity of both the 2-aminopyridine and the α-haloketone before use.
Poor Reaction Kinetics - Insufficient mixing in a large reactor. - Incorrect solvent choice. - Inadequate heating for the cyclization step.- Agitation study: Ensure the agitator speed and design are sufficient to maintain a homogeneous mixture. - Solvent screening: While common solvents include ethanol, isopropanol, and acetone, a solvent screen may be necessary for a specific substrate pair to optimize solubility and reaction rate. - Heat transfer evaluation: Confirm that the reactor's heating jacket can achieve and maintain the target temperature uniformly.
Color Formation - Degradation of starting materials or product at elevated temperatures. - Presence of trace metal impurities.- Lower reaction temperature: If possible, explore lower reaction temperatures, potentially with a longer reaction time. - Inert atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation. - Charcoal treatment: A charcoal treatment of the reaction mixture before work-up can often remove colored impurities.

III. Formation and Purification of this compound: A Critical Step

The formation of the hydrochloride salt is a critical step that not only purifies the product but also determines the final solid-state properties of the Active Pharmaceutical Ingredient (API).

Experimental Protocol: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude imidazo[1,2-a]pyridine free base in a suitable solvent. Common choices include isopropanol (IPA), ethanol, or acetone. The choice of solvent is critical and will influence the crystal form and particle size of the final product.[1][]

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent like IPA) to the solution of the free base. The addition should be controlled to manage any exotherm and to control the rate of salt formation.

  • Crystallization: The hydrochloride salt will typically precipitate upon addition of the acid. The crystallization process can be controlled by:

    • Temperature: Cooling the mixture can increase the yield.

    • Seeding: Adding a small amount of pre-existing crystals of the desired polymorphic form can control the crystal growth and prevent the formation of undesired forms.[3][4]

    • Anti-solvent addition: In some cases, the addition of a solvent in which the hydrochloride salt is insoluble (an anti-solvent) can be used to induce crystallization.

  • Isolation: The crystalline product is isolated by filtration. The choice of filter (e.g., Nutsche filter dryer) is important for efficient solid-liquid separation at scale.[5][6]

  • Washing: The filter cake is washed with a suitable solvent to remove any remaining impurities from the mother liquor.

  • Drying: The product is dried under vacuum at a controlled temperature to remove residual solvents.

Caption: Workflow for the formation and purification of this compound.

IV. FAQs for Scaling Up this compound Production

Q1: We are observing a significant exotherm during the initial reaction. How can we control this at a 200 L scale?

A1: Managing exotherms in large reactors is critical for safety and product quality. Consider the following strategies:

  • Controlled Addition: Instead of adding all the α-haloketone at once, add it portion-wise or via a controlled feed. This allows the reactor's cooling system to dissipate the heat as it is generated.

  • Reverse Addition: Add the 2-aminopyridine solution to the α-haloketone solution. This can sometimes offer better control.

  • Solvent Choice: A solvent with a higher heat capacity can absorb more heat. Also, ensure the solvent volume is sufficient to act as a heat sink.

  • Jacket Temperature: Maintain a lower jacket temperature during the addition phase.

  • Reaction Calorimetry: For a thorough understanding and to ensure safe scale-up, perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum heat evolution rate.

Q2: Our final product has inconsistent particle size, which is affecting downstream processing. What can we do?

A2: Particle size distribution is largely controlled during the crystallization step.[1] To improve consistency:

  • Control Supersaturation: The rate of cooling and the rate of acid/anti-solvent addition directly impact the level of supersaturation. A slower, more controlled process generally leads to larger, more uniform crystals.

  • Seeding: Implement a seeding protocol. Adding a small amount of well-characterized seed crystals of the desired size and morphology can direct the crystallization process.

  • Agitation: The agitation rate can influence crystal size. Higher agitation can lead to smaller crystals due to secondary nucleation and crystal breakage. Optimize the agitation speed for your specific vessel and process.

  • Hold Times: Introducing hold times at certain temperatures during the cooling profile can allow for crystal growth and maturation, leading to a more uniform size distribution.

Q3: We have identified an unknown impurity in our scaled-up batch that was not present in the lab-scale synthesis. How do we approach this?

A3: The appearance of new impurities at scale is a common challenge.[7] Here's a systematic approach:

  • Characterize the Impurity: Isolate and characterize the impurity using techniques like LC-MS and NMR to determine its structure.

  • Identify the Source: Once the structure is known, you can often deduce its origin. Is it a degradation product? A side-product from an uncontrolled exotherm? An impurity from a raw material that was concentrated during work-up?

  • Process Modification: Based on the source, modify the process to minimize its formation. This could involve tighter temperature control, running the reaction under an inert atmosphere, or purifying the starting materials.

  • Purge Strategy: If the impurity cannot be eliminated, develop a strategy to remove it. This could involve a re-crystallization step, a wash of the isolated solid with a specific solvent, or a charcoal treatment.

Q4: What are the key in-process controls (IPCs) we should be monitoring?

A4: Implementing robust IPCs is crucial for a consistent and controlled process. For this synthesis, consider the following:

  • Starting Material Identity and Purity: Confirm the quality of your 2-aminopyridine and α-haloketone before starting.

  • Reaction Completion: Monitor the disappearance of the limiting reagent by HPLC or TLC. Set a clear endpoint for the reaction (e.g., <1% of starting material remaining).

  • Impurity Profile: Monitor the formation of known impurities during the reaction.

  • Crystallization Monitoring: Process Analytical Technology (PAT) tools like in-situ particle size analyzers (e.g., FBRM) can provide real-time information on the crystallization process.[8][9][10][11][12]

  • Residual Solvents: After drying, use Gas Chromatography (GC) to ensure residual solvent levels are within acceptable limits.

  • Final Product Purity and Identity: Use HPLC for purity analysis and techniques like NMR and IR for identity confirmation.

Q5: We are concerned about the polymorphism of our final hydrochloride salt. How can we ensure we are consistently producing the same crystal form?

A5: Polymorphism control is critical for APIs as different crystal forms can have different physical properties, including solubility and stability.[13][14][15]

  • Polymorph Screen: Conduct a thorough polymorph screen to identify all possible crystal forms of your this compound. This involves crystallizing the material from a wide range of solvents under various conditions.

  • Characterize the Forms: Characterize each form using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Identify the Stable Form: Determine the thermodynamically stable form under your intended storage conditions.

  • Develop a Controlled Crystallization Process: Design your crystallization process to specifically target the desired polymorph. This involves strict control over solvent, temperature, cooling rate, and seeding.

  • Include a Polymorph Specification: Your final API release specifications should include a test for polymorphic identity (typically XRPD) to ensure batch-to-batch consistency.

V. Safety Considerations for Scale-Up

  • α-Haloketones: These are lachrymators and are toxic. Handle them in a well-ventilated fume hood or a closed system. Ensure personnel are equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: Be prepared for a potential exotherm during the initial condensation. Have an adequate cooling system in place and a clear plan for managing any temperature spikes.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Use appropriate PPE and handle it with care.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used in the process. Ensure proper grounding of equipment to prevent static discharge.

VI. References

  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • Harris, K. D., & Cheung, E. Y. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient: Mexiletine Hydrochloride. Crystal Growth & Design, 22(11), 6548-6557. [Link]

  • CordenPharma. API Crystallization. [Link]

  • Pandit, A., & Walker, G. (2021). Lump formation in Filtration and Drying of Particulate APIs. Engineering Archive. [Link]

  • Eastgate, M. D., et al. (2021). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Organic Process Research & Development, 25(12), 2635-2644. [Link]

  • Nere, N. K., et al. (2018). Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. Organic Process Research & Development, 22(11), 1516-1524. [Link]

  • Zaworotko, M. J., & Cheney, M. L. (2005). Novel cocrystallization of hydrochloric acid salt of an active agent. U.S. Patent No. CA2514092C.

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 101(11), 4159-4170. [Link]

  • Lu, J., & Rohani, S. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 584-596. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Kirilova, E. M., & Kaloyanova, S. B. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34261-34278. [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(20), 4145-4159. [Link]

  • Ramirez-Lopez, P., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 5(1), 69. [Link]

  • am Ende, D. J., et al. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review, 15(5), 1-8. [Link]

  • IDBS. (2024). Challenges in tech transfer for pharmaceuticals. [Link]

  • Kim, J., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(9), 1383. [Link]

  • Patel, K. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-8. [Link]

  • FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. [Link]

  • Zhang, Q., et al. (2023). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Journal of Heterocyclic Chemistry, 60(12), 2065-2074. [Link]

  • FIFARMA. (2021). Technology Transfer: Challenges and Opportunities in the Region. [Link]

  • Stepscience. Process Analytical Technology - PAT. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Kirilova, E. M., & Kaloyanova, S. B. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34261-34278. [Link]

  • Yu, L. (2011). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • Kumar, S., & Saini, M. (2013). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. Journal of Chemical and Pharmaceutical Research, 5(12), 79-85. [Link]

  • Melin, C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(12), 1149-1153. [Link]

  • D'Angelo, N. D., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(10), 809-813. [Link]

  • Santra, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(5), 820-843. [Link]

Sources

Technical Support Center: Stabilizing Imidazo[1,2-a]pyridine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compounds in solution, drawing from established scientific principles and field-proven insights.

Introduction: The Stability Challenge

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, their hydrochloride salts, while often used to improve solubility and handling, can present stability challenges in solution. Degradation can compromise experimental results, leading to inaccurate biological data and wasted resources. This guide is designed to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identifying and resolving them.

Issue 1: Rapid Discoloration or Precipitation of Solution

You've just prepared a stock solution of your this compound in DMSO or an aqueous buffer, and within hours, you observe a color change (e.g., to yellow or brown) or the formation of a precipitate.

Probable Causes & Solutions

  • pH-Induced Instability: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis or rearrangement under certain pH conditions. The hydrochloride salt, when dissolved, creates a slightly acidic environment. If the buffer used is not sufficiently strong or is at an inappropriate pH, the solution's pH can drift, promoting degradation.

    • Expert Insight: Many imidazo[1,2-a]pyridine derivatives exhibit optimal stability in a slightly acidic to neutral pH range (typically pH 4-7). Highly basic or strongly acidic conditions can catalyze degradation pathways.

    • Troubleshooting Protocol:

      • Verify Buffer Capacity: Ensure your chosen buffer has adequate buffering capacity at the intended pH.

      • pH Screening Study: Perform a small-scale stability study across a range of pH values (e.g., pH 4, 5, 6, 7.4) to determine the optimal pH for your specific derivative.

      • Use Freshly Prepared Buffers: Buffers can change pH over time due to CO2 absorption from the atmosphere. Always use freshly prepared buffers for your experiments.

  • Oxidative Degradation: The electron-rich nature of the imidazo[1,2-a]pyridine core can make it susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light.

    • Expert Insight: The nitrogen atoms in the ring system can be particularly prone to oxidation, leading to the formation of N-oxides or other degradation products, which are often colored.

    • Troubleshooting Protocol:

      • De-gas Solvents: Before use, sparge your solvents (water, buffers) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: If your compound is highly sensitive, consider preparing solutions in a glove box or under a gentle stream of nitrogen.

      • Add Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), though compatibility with your downstream assay must be verified.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

    • Troubleshooting Protocol:

      • Use Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize Light Exposure: During handling and experimentation, minimize the exposure of your solutions to ambient and direct light.

Troubleshooting Workflow: Discoloration/Precipitation

G start Observation: Solution Discoloration or Precipitation check_ph 1. Investigate pH start->check_ph check_oxidation 2. Investigate Oxidation check_ph->check_oxidation No ph_cause Cause: Inappropriate pH or Poor Buffer Capacity check_ph->ph_cause Yes check_light 3. Investigate Light Exposure check_oxidation->check_light No oxidation_cause Cause: Dissolved O2 or Metal Ion Contamination check_oxidation->oxidation_cause Yes light_cause Cause: Photodegradation check_light->light_cause Yes ph_solution Solution: - Perform pH Screening - Use Fresh, High-Capacity Buffers ph_cause->ph_solution oxidation_solution Solution: - De-gas Solvents - Work Under Inert Atmosphere oxidation_cause->oxidation_solution light_solution Solution: - Use Amber Vials - Minimize Light Exposure light_cause->light_solution stable_solution Stable Solution Achieved ph_solution->stable_solution oxidation_solution->stable_solution light_solution->stable_solution

Caption: Troubleshooting workflow for solution instability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and generally recommended solvent for creating high-concentration stock solutions of this compound. It offers excellent solvating power for a wide range of organic molecules. However, for certain applications, other solvents may be necessary.

Solvent Selection Guide

SolventProsCons & Mitigation
DMSO High solvating power; suitable for long-term storage at -20°C or -80°C.Can be toxic to some cell lines at higher concentrations (>0.5%); hygroscopic (absorbs water), which can affect stability. Mitigation: Use anhydrous, high-purity DMSO and store desiccated.
Ethanol Less toxic to cells than DMSO; volatile, which can be useful for certain preparations.Lower solvating power for some derivatives; may not be suitable for long-term storage.
Aqueous Buffers Directly compatible with most biological assays.Solubility is often limited; stability can be highly pH-dependent. Mitigation: Determine the optimal pH for stability and solubility before preparing large batches.

Q2: How should I store my stock solutions to ensure maximum stability?

A2: Proper storage is critical for preventing degradation.

  • Temperature: For long-term storage, aliquoting your stock solution into single-use vials and storing them at -80°C is the gold standard. For short-term storage (1-2 weeks), -20°C is often sufficient. Avoid repeated freeze-thaw cycles, as this can introduce moisture and promote degradation.

  • Atmosphere: As mentioned, oxygen can be detrimental. For highly sensitive compounds, flushing the headspace of the vial with nitrogen or argon before sealing can significantly extend shelf life.

  • Light: Always store vials in the dark (e.g., in a freezer box) and use amber vials.

Q3: I'm seeing a loss of potency in my compound over time, even though the solution looks clear. What could be happening?

A3: This is a classic case of "invisible" degradation, where the degradation products are soluble and colorless. The primary suspect is often hydrolysis, especially if your stock solution is in DMSO and has been exposed to atmospheric moisture.

Expert Insight: DMSO is hygroscopic and can absorb water from the air. This water can then participate in the hydrolysis of your compound, especially if the compound has labile functional groups.

Protocol: Verifying Compound Integrity via LC-MS

To confirm if degradation has occurred, a simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is highly effective.

  • Prepare Samples:

    • Sample A (Fresh): Prepare a fresh solution of your this compound from solid material at the same concentration as your stored stock.

    • Sample B (Aged): Use an aliquot of your stored stock solution.

  • LC-MS Analysis:

    • Inject both samples onto a suitable C18 reverse-phase HPLC column.

    • Run a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the eluent with both a UV detector (at a wavelength where your compound absorbs) and a mass spectrometer.

  • Data Analysis:

    • Compare Chromatograms: Look for the appearance of new peaks in the chromatogram of Sample B that are not present in Sample A.

    • Analyze Mass Spectra: Determine the mass-to-charge ratio (m/z) of any new peaks to help identify potential degradation products (e.g., an increase of 16 amu could suggest oxidation; an increase of 18 amu could suggest hydrolysis).

LC-MS Analysis Workflow

G start Suspected Loss of Potency prep_samples Prepare Samples: - Fresh Solution (A) - Aged Stock (B) start->prep_samples lcms Perform LC-MS Analysis prep_samples->lcms analyze Analyze Data lcms->analyze no_degradation Result: No Degradation (Potency loss due to other factors) analyze->no_degradation Chromatograms Match degradation Result: Degradation Confirmed (New peaks in Sample B) analyze->degradation New Peaks Observed action Action: - Discard old stock - Optimize storage conditions degradation->action

Caption: Workflow for confirming compound degradation via LC-MS.

Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Given the prevalence of this moiety in blockbuster drugs like Zolpidem and Alpidem, achieving high purity and minimizing side reactions is paramount.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles. We will address the common challenges and impurities encountered during synthesis, helping you to optimize your reactions, improve yields, and ensure the integrity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction is forming a significant amount of an isomeric impurity. What is the likely cause?

A: The most common isomeric impurity arises from a regioselectivity issue. 2-Aminopyridine possesses two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2). The desired reaction pathway for forming the imidazo[1,2-a]pyridine core begins with the nucleophilic attack of the endocyclic N1 on the electrophilic partner (e.g., an α-haloketone).[2][3] However, competitive reaction at the exocyclic amino group can lead to undesired isomers. This is often influenced by the reaction conditions, particularly the pH.

Q2: I am using an iodine-catalyzed Ortoleva-King type reaction and getting a complex mixture of products. Why is this happening?

A: The Ortoleva-King reaction involves the in situ formation of an N-pyridinium ylide intermediate from the ketone, iodine, and 2-aminopyridine.[4][5] A complex mixture often points to two issues:

  • Over-iodination or side reactions of the ketone: The ketone can undergo multiple iodinations or self-condensation under the reaction conditions.

  • Concurrent reaction pathways: It has been shown that under acidic conditions, a pseudo three-component reaction can occur where one molecule of 2-aminopyridine reacts with two molecules of the acetophenone, leading to differently substituted products alongside your target molecule.[3][6]

Q3: Why is my final product colored, even after column chromatography?

A: Persistent color can be due to trace amounts of highly conjugated impurities or residual iodine from catalyst systems. Iodine is a common oxidant or catalyst in modern syntheses and can form charge-transfer complexes that are highly colored.[7][8] Another possibility is the formation of small quantities of polymeric or degradation products, especially if excessive heat was applied during the reaction or work-up.

Q4: Can I avoid using metal catalysts to prevent metal contamination in my final product?

A: Yes, numerous metal-free protocols have been developed to address the issue of residual metallic impurities, which is a major concern in pharmaceutical development.[8][9] These methods often rely on iodine catalysis, microwave assistance, or catalyst-free condensations under specific solvent and temperature conditions.[2][3] For instance, the classic condensation of 2-aminopyridines with α-halocarbonyl compounds can be performed effectively without a metal catalyst.[2]

Troubleshooting Guide: Common Synthetic Routes

This section provides a detailed breakdown of potential issues, their mechanistic origins, and validated solutions for major synthetic strategies.

1. Tschitschibabin & Ortoleva-King Type Syntheses (from α-Haloketones or Ketones + Oxidant)

These are among the most common methods, involving the reaction of a 2-aminopyridine with an α-haloketone (Tschitschibabin) or a ketone in the presence of an oxidant like iodine (Ortoleva-King).[10][11]

  • Symptom: Two or more product spots on TLC/LC-MS with the same mass, poor overall yield of the desired product.

  • Causality: As shown in the diagram below, 2-aminopyridine can react via two different nitrogen atoms. The desired pathway (A) involves the initial SN2 reaction at the pyridine nitrogen. The competing pathway (B) involves reaction at the more nucleophilic exocyclic amine, which can lead to other heterocyclic systems or dead-end products.

  • Solution: Perform the reaction under mildly acidic conditions or use a salt of the 2-aminopyridine. Protonation of the exocyclic amino group deactivates it, making the endocyclic pyridine nitrogen the more favorable nucleophile for the initial attack.

G cluster_0 Reaction Pathways for 2-Aminopyridine Reactants 2-Aminopyridine + α-Haloketone N1_Attack Pathway A: Attack at Pyridine N1 (Desired) Reactants->N1_Attack Favored by acidic cond. N2_Attack Pathway B: Attack at Exo N2 (Undesired) Reactants->N2_Attack Competes in neutral/basic cond. Intermediate_A N-Phenacylpyridinium Intermediate N1_Attack->Intermediate_A Intermediate_B N-Substituted 2-Aminopyridine N2_Attack->Intermediate_B Product Imidazo[1,2-a]pyridine Intermediate_A->Product Intramolecular Cyclization Side_Product Regioisomeric Impurity or Dead-End Product Intermediate_B->Side_Product

Caption: Competing reaction pathways in imidazo[1,2-a]pyridine synthesis.

  • Symptom: A significant impurity with a mass corresponding to [2 x Ketone + 1 x Aminopyridine - 2H₂O].

  • Causality: This arises from a competing reaction pathway, particularly under strong acid catalysis, where an Ortoleva-King intermediate reacts with a second molecule of the ketone before cyclization.[3][6]

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equiv.) of the 2-aminopyridine relative to the ketone.

    • Optimize Catalyst: Reduce the amount of acid catalyst or switch to a milder one (e.g., from H₂SO₄ to p-TSA).[3]

    • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the higher activation energy pathway of the side reaction.

Table 1: Troubleshooting Tschitschibabin / Ortoleva-King Reactions
Symptom Probable Cause Recommended Action
Multiple product spots, same massCompeting nucleophilic attack (N1 vs. N2)Add mild acid (e.g., 0.1 equiv. AcOH); ensure anhydrous conditions.
Incomplete reactionInsufficient temperature; poor quality reagentsIncrease temperature incrementally; check purity of α-haloketone.
Dark, tarry reaction mixtureExcessive heat; decompositionLower reaction temperature; use a higher-boiling solvent if needed.
Impurity with M+Ar-C=OReaction of intermediate with a second ketone moleculeUse slight excess of 2-aminopyridine; reduce acid catalyst loading.[3][6]
2. Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][12][13]

  • Symptom: Presence of impurities that do not contain the aminopyridine scaffold; often observed as non-polar spots on TLC.

  • Causality: Isocyanides can undergo self-polymerization or hydrolysis, especially in the presence of strong acid catalysts or water. The key imine formation step between the 2-aminopyridine and the aldehyde must be efficient to trap the isocyanide in the desired [4+1] cycloaddition.[1]

  • Solution:

    • Pre-form the Imine: Mix the 2-aminopyridine and aldehyde in the solvent for 15-30 minutes before adding the isocyanide. This allows the concentration of the reactive imine to build up.

    • Use Anhydrous Conditions: Employ dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent isocyanide hydrolysis.

    • Catalyst Choice: Use a Lewis acid catalyst (e.g., Sc(OTf)₃, InCl₃) that is known to efficiently promote both imine formation and the subsequent cycloaddition.[10]

G cluster_1 GBB Reaction Troubleshooting Workflow cluster_path1 Clean Reaction cluster_path2 Impure Reaction Start Start GBB Reaction: Amine + Aldehyde + Isocyanide CheckTLC Monitor by TLC/LC-MS after 1 hour Start->CheckTLC Clean Single Product Spot Forming CheckTLC->Clean Desired Outcome Impure Multiple Spots Observed (Low Rf Smear, Non-polar spots) CheckTLC->Impure Problem Detected Continue Continue Reaction to Completion Clean->Continue Workup Proceed to Work-up Continue->Workup Troubleshoot Diagnosis: - Isocyanide decomposition? - Wet solvent? Impure->Troubleshoot Action Action: 1. Ensure anhydrous conditions. 2. Pre-mix amine and aldehyde. 3. Re-evaluate catalyst. Troubleshoot->Action

Caption: Decision workflow for troubleshooting the GBB reaction.

Experimental Protocols
Protocol 1: General Method for Work-up and Purification

This protocol is a robust starting point for isolating imidazo[1,2-a]pyridines, which are typically basic compounds.

  • Quenching: Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, dilute it with a suitable solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst and remove acidic byproducts. This step is crucial; the basic product will remain in the organic layer, while acidic impurities are extracted into the aqueous phase.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude material is typically purified by flash column chromatography on silica gel.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is commonly effective.

    • Tip: To prevent streaking of the basic product on the silica gel, the eluent can be doped with a small amount of triethylamine (~0.5-1%).

Protocol 2: Removal of Residual Metal Catalysts (e.g., Copper, Palladium)

For applications in drug development, removing trace metal catalysts is critical.[9]

  • Post-Chromatography Treatment: After standard silica gel chromatography, dissolve the product in a suitable organic solvent.

  • Scavenging: Add a metal scavenger resin (e.g., QuadraSil®, SiliaMetS®) or activated carbon and stir the suspension for 2-12 hours at room temperature. These reagents have high affinity for transition metals and will bind the residual catalyst.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger/carbon.

  • Recrystallization: Wash the filtrate and concentrate the solvent. Recrystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure, metal-free solid.

  • Analysis: Confirm the removal of metal impurities using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

References
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Publications. Available at: [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Wang, L., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega via PMC. Available at: [Link]

  • Shaik, F., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. Heliyon via PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. Available at: [Link]

  • ResearchGate. (2025). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Retrieved from [Link]

  • Cherkasov, V., et al. (2015). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2020). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. Retrieved from [Link]

  • Zarganes-Tzitzikas, T., et al. (2015). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry via PMC. Available at: [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation. Retrieved from [Link]

  • Goel, R., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. Available at: [Link]

  • Zarganes-Tzitzikas, T., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Molnár, Á. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity Validation of Imidazo[1,2-a]pyridine Hydrochloride as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] Its derivatives have shown significant promise as anticancer agents, largely through the inhibition of critical signaling pathways that drive tumor growth and survival.[2][3] This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals on how to rigorously validate the bioactivity of a novel imidazo[1,2-a]pyridine hydrochloride (referred to herein as "IMP-HCl") as a kinase inhibitor. We will focus on its activity against the Phosphoinositide 3-Kinase (PI3K) pathway, a frequently dysregulated cascade in human cancers.[4][5][6] This document outlines a multi-tiered experimental approach, from initial biochemical assays to cell-based functional validation, and compares the performance profile of IMP-HCl against established, FDA-approved PI3K inhibitors.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Oncology

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest for their potent and diverse biological activities.[2] In oncology, this scaffold has been successfully exploited to develop inhibitors for a variety of crucial cancer targets, including Cyclin-Dependent Kinases (CDKs), insulin-like growth factor 1 receptor (IGF-1R), and most notably, PI3K.[2][7][8] The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a common event in many cancers, making it a highly attractive target for therapeutic intervention.[5][6]

The development of novel imidazo[1,2-a]pyridine-based PI3K inhibitors aims to achieve enhanced potency, selectivity, and improved pharmacokinetic profiles over existing treatments.[5][6][11] This guide uses a representative compound, IMP-HCl, to illustrate the essential validation workflow required to characterize such an agent.

Mechanism of Action Spotlight: The PI3K/Akt/mTOR Signaling Pathway

The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), ultimately promoting cell growth, proliferation, and survival while inhibiting apoptosis.[9][10]

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes IMP_HCl IMP-HCl (Test Inhibitor) IMP_HCl->PI3K Inhibit Alpelisib Alpelisib (Comparator) Alpelisib->PI3K Inhibit Validation_Workflow A Tier 1: Biochemical Assay (e.g., ADP-Glo™) B Tier 2: Cellular Target Engagement (e.g., Western Blot for p-Akt) A->B Confirms cell permeability & target interaction D Data Analysis & Interpretation (IC50 / EC50 Determination) A->D C Tier 3: Cellular Functional Outcome (e.g., Cell Viability Assay) B->C Links target engagement to cellular phenotype B->D C->D E Validated Bioactive Compound D->E

Caption: A tiered workflow for validating kinase inhibitor bioactivity.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. [12]The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency. [12] Rationale: This assay provides a direct measure of the compound's ability to inhibit the purified kinase enzyme without the complexities of a cellular environment. [13]It is essential for determining the intrinsic inhibitory potency (IC50) and is a gold standard for primary screening. [13][14]Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. [15][16] Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PI3Kα enzyme, substrate (e.g., PIP2), and ATP solution. Prepare a serial dilution of IMP-HCl and control inhibitors (Alpelisib).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells. Add 1 µL of serially diluted IMP-HCl, control inhibitor, or DMSO (vehicle control).

  • Initiation: Start the reaction by adding 5 µL of ATP solution (at Km concentration). Incubate for 60 minutes at room temperature.

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot for p-Akt)

Principle: This assay measures the phosphorylation status of Akt at Serine 473, a direct downstream target of PI3K activity. A potent inhibitor will decrease the levels of phosphorylated Akt (p-Akt) in treated cells.

Rationale: While a biochemical assay confirms enzyme inhibition, it doesn't prove the compound can enter a cell and engage its target. [17]This assay validates that IMP-HCl can cross the cell membrane and inhibit PI3K signaling inside the cell, confirming its mechanism of action. [7] Methodology:

  • Cell Culture & Treatment: Plate a PIK3CA-mutant breast cancer cell line (e.g., HCC1937 or T47D) and allow cells to adhere overnight. Treat cells with increasing concentrations of IMP-HCl or controls for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Akt (Ser473) and total Akt (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity and normalize the p-Akt signal to the total Akt signal to determine the dose-dependent inhibition of pathway activity.

Protocol 3: Cellular Viability/Proliferation Assay (MTT or CellTiter-Glo®)

Principle: These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. [14][18]The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which signals the presence of metabolically active cells. [19] Rationale: This functional assay connects target engagement to a desired phenotypic outcome—the inhibition of cancer cell growth. [18]It is a critical step to demonstrate the anti-proliferative effects of the compound and determine its effective concentration (EC50) in a cellular context. [19][20] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of IMP-HCl and control drugs. Include wells with untreated cells (negative control) and wells with a cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the untreated control and plot against the drug concentration. Determine the EC50 value from the resulting dose-response curve.

Conclusion

The validation of a novel bioactive compound like this compound requires a systematic, evidence-based approach. By progressing from direct biochemical inhibition to cellular target engagement and finally to functional phenotypic outcomes, researchers can build a robust data package that confirms the compound's mechanism of action and therapeutic potential. This tiered, self-validating workflow ensures scientific rigor and provides the critical data necessary for comparison with existing alternatives, ultimately guiding further pre-clinical and clinical development.

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A Comparative Analysis of Imidazo[1,2-a]pyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive comparative analysis of various imidazo[1,2-a]pyridine hydrochloride analogs, with a primary focus on their anticancer and antitubercular activities. We will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and pharmacokinetic profiles, supported by experimental data to inform rational drug design and development.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The fused bicyclic system of imidazo[1,2-a]pyridine offers a unique three-dimensional structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the development of numerous analogs with a broad spectrum of biological activities, including but not limited to, anticancer, antitubercular, anti-inflammatory, and antiviral properties.[1][2]

Synthesis of Imidazo[1,2-a]pyridine Analogs: Building the Core and Introducing Diversity

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. This versatile reaction allows for the introduction of various substituents on both the imidazole and pyridine rings, which is crucial for modulating biological activity.

cluster_synthesis General Synthesis of Imidazo[1,2-a]pyridines Aminopyridine 2-Aminopyridine (Substituted) Imidazopyridine Imidazo[1,2-a]pyridine Analog Aminopyridine->Imidazopyridine Condensation Haloketone α-Haloketone (Substituted) Haloketone->Imidazopyridine

Caption: General synthetic route to imidazo[1,2-a]pyridine analogs.

Further modifications, such as the introduction of carboxamide moieties at the 3-position, have been particularly successful in the development of potent antitubercular agents.[3] These modifications are often achieved through standard amide coupling reactions from the corresponding carboxylic acid intermediate.

Comparative Analysis of Anticancer Activity

Numerous imidazo[1,2-a]pyridine analogs have demonstrated potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer.

Performance Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyridine analogs against various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical)35.0[1]
IP-5 HCC1937 (Breast)45[4]
IP-6 HCC1937 (Breast)47.7[4]
15a HCT116 (Colon)Not specified, but showed significant tumor growth inhibition in vivo[5]
HT-29 (Colon)Not specified, but showed significant tumor growth inhibition in vivo[5]
Mechanism of Action: Targeting Kinase Signaling Pathways

A primary mechanism by which imidazo[1,2-a]pyridine analogs exert their anticancer effects is through the inhibition of protein kinases involved in cell proliferation and survival pathways.[6] A notable target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[1][4]

cluster_pathway Imidazo[1,2-a]pyridine Inhibition of PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibition by Imidazo[1,2-a]pyridine PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

By inhibiting PI3K, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.[1] Some analogs also exhibit inhibitory activity against other kinases such as Cyclin-Dependent Kinases (CDKs), further contributing to their anticancer effects.[6]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of imidazo[1,2-a]pyridine analogs are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. A solubilization solution is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Comparative Analysis of Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of antitubercular agents, with several compounds demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][7]

Performance Data: In Vitro Antitubercular Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selection of imidazo[1,2-a]pyridine analogs against M. tuberculosis H37Rv.

Compound IDMIC (µM) against M. tuberculosis H37RvReference
Compound 5 0.2[3]
Compound 9 ≤0.006[3]
Compound 12 ≤0.006[3]
Compound 16 ≤0.006[3]
Compound 18 ≤0.006[3]
IPA-6 0.05 µg/mL[7]
IPA-9 0.4 µg/mL[7]
Mechanism of Action: Targeting Mycobacterial Respiration

A key mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines is the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[7] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.

cluster_pathway Inhibition of Mycobacterial Respiration ETC Electron Transport Chain QcrB QcrB (Cytochrome bc1) ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->QcrB Inhibition

Sources

A Comparative Guide to Imidazo[1,2-a]pyridine Hydrochloride and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. Privileged structures—molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target—serve as a robust foundation for generating novel therapeutic agents. Among these, the imidazo[1,2-a]pyridine system has garnered significant attention, demonstrating a remarkable breadth of biological activity.[1][2]

This guide provides an in-depth, objective comparison of the imidazo[1,2-a]pyridine scaffold against other prominent heterocyclic compounds: benzimidazoles, indoles, and quinolines. We will dissect their performance, supported by experimental data, to offer a clear perspective on their respective strengths, weaknesses, and therapeutic potential.

Structural and Physicochemical Properties: The Foundation of Function

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. While all four scaffolds are bicyclic aromatic systems, their unique arrangements of heteroatoms dictate their electronic distribution, hydrogen bonding capabilities, and metabolic stability.[1][3]

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system. This arrangement results in a unique electronic profile and dipole moment that influences its interaction with biological targets. Benzimidazole, its bioisostere, features a fused benzene and imidazole ring.[1] Indole contains a pyrrole ring fused to benzene, making it a less basic system, while quinoline's pyridine ring fused to benzene gives it distinct basic properties.[4][5]

Caption: Core structures of the four compared heterocyclic scaffolds.

The Role of the Hydrochloride Salt: In drug development, the use of a salt form, such as imidazo[1,2-a]pyridine hydrochloride, is a critical formulation strategy. The free base form of many nitrogen-containing heterocycles often exhibits poor solubility in aqueous media. By forming a hydrochloride salt, the polarity of the molecule is increased, which typically enhances its solubility in polar solvents and, consequently, its bioavailability for oral administration.[6][7] This is a crucial consideration for advancing a lead compound from the bench to preclinical studies.

Synthesis Strategies: A Comparative Overview

The accessibility of a scaffold through efficient and scalable synthesis is a major factor in its utility. Each of these heterocyclic systems has well-established synthetic routes.

  • Imidazo[1,2-a]pyridines: The most common and versatile method is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[8] This method's robustness allows for the introduction of a wide variety of substituents at key positions, facilitating the exploration of structure-activity relationships (SAR).

  • Benzimidazoles: Often synthesized via the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, a method known as the Phillips synthesis.[1]

  • Indoles: The Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, remains a cornerstone of indole chemistry.[4]

  • Quinolines: Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are widely used, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or related precursors.[5]

Synthesis_Workflow cluster_0 Reaction cluster_1 Purification sub Substituted 2-Aminopyridine mix Condensation & Cyclization sub->mix halo α-Halocarbonyl (e.g., Phenacyl Bromide) halo->mix solvent Solvent (e.g., Ethanol) base Base (optional) (e.g., DBU) monitor Monitor via TLC mix->monitor Stir at RT workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Substituted Imidazo[1,2-a]pyridine purify->product Isolate

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.

Pharmacological Performance: A Head-to-Head Comparison

The ultimate value of a scaffold lies in its biological performance. Here we compare these heterocycles across key therapeutic areas, supported by experimental data.

Central Nervous System (CNS) Applications: A Stronghold for Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is perhaps most famous for its role in CNS-acting drugs, particularly sedative-hypnotics.

  • Zolpidem (Ambien®): This widely prescribed sleep aid is a potent and selective positive allosteric modulator of the GABA-A receptor.[9] Its therapeutic efficacy stems from its high affinity for GABA-A receptors containing the α1 subunit, which are predominantly found in the brain and are responsible for mediating sedation.[10][11] This selectivity is thought to contribute to its favorable profile of strong hypnotic effects with weaker muscle-relaxant and anticonvulsant properties compared to less selective benzodiazepines.[10]

GABAA_Mechanism cluster_0 Cellular Effect receptor GABA-A Receptor α1 β2 γ2 Chloride (Cl⁻) Channel influx Increased Cl⁻ Influx receptor->influx gaba GABA gaba->receptor:g Binds to agonist site zolpidem Zolpidem (Imidazo[1,2-a]pyridine) zolpidem->receptor:a1 Binds to α1-subunit interface (BZD site) hyper Neuronal Hyperpolarization influx->hyper inhibition Enhanced Inhibition (Sedation) hyper->inhibition

Caption: Mechanism of Zolpidem's action on the GABA-A receptor.

While other scaffolds like benzimidazoles and indoles have been explored for CNS targets, the clinical success and well-defined mechanism of imidazo[1,2-a]pyridines in this space are particularly noteworthy.

Anticancer Activity: A Competitive Landscape

All four scaffolds are considered "privileged structures" in oncology, with numerous derivatives developed as potent anticancer agents.[1][12][13][14] A direct comparison is challenging due to variations in experimental conditions across studies, but we can analyze representative data to discern trends. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.

ScaffoldRepresentative Compound(s)Cancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine Compound 12 (quinoline hybrid)MCF-7 (Breast)0.29[15]
Compound 12 (quinoline hybrid)A549 (Lung)0.35[15]
IP-5HCC1937 (Breast)45.0[16]
Benzimidazole Compound 22 (pyrazole hybrid)MCF-7 (Breast)0.17[4]
Compound 22 (pyrazole hybrid)A549 (Lung)0.15[4]
Indole Compound 4eMCF-7 (Breast)0.57[17]
Compound with R=H, R¹=4-NO₂C₆H₅MCF-7 (Breast)2.13[12]
Compound 7 (tetrazole hybrid)A549 (Lung)4.2[2]
Quinoline Compound 14 (trifluoromethyl deriv.)MCF-7 (Breast)0.004[18]
Compound AK-10 (morpholine hybrid)MCF-7 (Breast)3.15
Compound AK-10 (morpholine hybrid)A549 (Lung)8.55

Causality and Insights:

  • The data demonstrates that highly potent anticancer agents can be derived from all four scaffolds, with some quinoline and benzimidazole derivatives showing exceptional potency in the nanomolar to low micromolar range.[4][18]

  • The performance is highly dependent on the specific substitutions on the core ring system. For example, creating hybrid molecules, such as an imidazopyridine-quinoline hybrid, can yield highly potent compounds, suggesting synergistic effects of the combined pharmacophores.[15]

  • The choice of scaffold often depends on the specific cancer target. For instance, indole derivatives are well-known as tubulin polymerization inhibitors, while many quinoline and benzimidazole compounds target protein kinases.[4][12][13]

Antimicrobial and Anti-inflammatory Activity

All four scaffolds have a rich history in the development of anti-infective and anti-inflammatory agents.

  • Quinolines: This class is famed for the fluoroquinolone antibiotics (e.g., Ciprofloxacin), which act by inhibiting DNA gyrase. This represents a major clinical success for the quinoline scaffold.[5]

  • Imidazo[1,2-a]pyridines: Have shown significant promise as novel antituberculosis agents, with some compounds exhibiting potent activity against multidrug-resistant strains.

  • Benzimidazoles: This scaffold is the basis for widely used anthelmintic drugs (e.g., Albendazole).[1]

  • Indoles: Derivatives of indole have shown broad-spectrum antimicrobial and anti-inflammatory activities.[4]

Pharmacokinetics and Safety Profiles

A compound's journey to becoming a drug is heavily dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) properties and safety profile.

  • Metabolic Stability: The specific arrangement of nitrogen atoms and the overall electronic structure of each scaffold influence their susceptibility to metabolic enzymes (e.g., Cytochrome P450s). This is a critical consideration in drug design to ensure an appropriate half-life.

  • Bioavailability: As noted, salt formation (e.g., hydrochloride) is a key strategy to improve the aqueous solubility and oral bioavailability of these often lipophilic scaffolds.[6] In silico ADME predictions for some benzo[f]quinoline derivatives have shown the potential for high gastrointestinal absorption and good bioavailability scores.[3]

  • Safety and Toxicity: No scaffold is without potential liabilities. A crucial lesson comes from the imidazo[1,2-a]pyridine class itself. Alpidem, a potent anxiolytic from this class, was withdrawn from the market due to rare but severe hepatotoxicity. This underscores the critical importance of rigorous toxicological screening, even for compounds with promising efficacy, and highlights that subtle structural differences between compounds of the same class (e.g., Alpidem vs. Zolpidem) can lead to dramatically different safety outcomes.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are essential.

Protocol 1: General Synthesis of 2-Aryl-imidazo[1,2-a]pyridines[8]

This protocol describes a standard condensation/cyclization reaction.

  • Dissolution: Dissolve substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).

  • Addition of Reagent: To this solution, add the corresponding substituted phenacyl bromide (2.0 mmol).

  • Reaction Initiation (Optional): If required, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Workup: Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay[18]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (from each heterocyclic class) in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)[8]

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

  • Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold holds a distinguished place in medicinal chemistry, exemplified by its success in the CNS field with drugs like Zolpidem. Its synthetic tractability and broad biological activity make it a highly valuable starting point for drug discovery programs.

However, this guide demonstrates that no single scaffold is universally superior.

  • Quinolines remain a powerhouse in the anti-infective space.

  • Benzimidazoles have proven clinical utility as anthelmintics and show immense potential in oncology.

  • Indoles , present in numerous natural products, continue to provide leads for a vast array of therapeutic targets.

The choice of scaffold must be a data-driven decision, guided by the specific biological target, the desired pharmacokinetic profile, and the synthetic feasibility. The future of drug discovery will likely involve not only the continued exploration of these individual privileged structures but also the intelligent design of hybrid molecules that combine the most advantageous features of each, as seen in the potent imidazopyridine-quinoline anticancer agents.[15] This approach allows chemists to create novel chemical entities with potentially enhanced potency, selectivity, and improved drug-like properties.

References

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A Researcher's Guide to the Cross-Validation of Imidazo[1,2-a]pyridine Hydrochloride: Ensuring Scientific Rigor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the beginning. The subsequent, and arguably more critical, phase is the rigorous confirmation of the molecule's identity and purity. This guide provides an in-depth look at the essential cross-validation techniques for imidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. [1][2][3][4]

The imidazo[1,2-a]pyridine scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.[5] Derivatives of this core have shown promise as anticancer, antibacterial, and antifungal agents, as well as inhibitors of various enzymes.[1][2][6][7] Given the potential therapeutic applications, ensuring the structural integrity and purity of any synthesized imidazo[1,2-a]pyridine derivative is paramount to the reliability and reproducibility of experimental results.

This guide will detail a multi-pronged analytical approach to the cross-validation of this compound, emphasizing the synergy between different spectroscopic and chromatographic techniques.

The Imperative of Orthogonal Analysis

A single analytical technique is rarely sufficient to definitively characterize a novel compound. Each method provides a unique piece of the structural puzzle, and it is the convergence of data from multiple, independent (orthogonal) techniques that builds a robust and trustworthy characterization. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is considered the gold standard for cross-validation. Elemental analysis and Infrared (IR) spectroscopy can provide further corroborating evidence.

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Synthesis of Imidazo[1,2-a]pyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS HPLC HPLC (Purity & Quantification) Purification->HPLC IR IR Spectroscopy (Functional Groups) Purification->IR EA Elemental Analysis (Empirical Formula) Purification->EA Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation IR->Confirmation EA->Confirmation caption Cross-validation workflow for this compound.

Caption: A typical workflow for the synthesis, purification, and analytical cross-validation of this compound.

Core Analytical Techniques: A Deeper Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The characteristic aromatic protons of the imidazo[1,2-a]pyridine ring system typically appear in the downfield region of the spectrum.[8][9][10]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. The chemical shifts of the carbons in the fused ring system are indicative of the successful formation of the desired scaffold.[10][11][12]

  • 2D NMR: Experiments like COSY (Correlated Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This network of correlations provides unambiguous evidence for the proposed molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.[8] The choice of solvent is crucial and should be based on the solubility of the compound.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and ionic compounds like this compound. It typically produces a prominent protonated molecular ion peak ([M+H]⁺), which directly confirms the molecular weight of the free base.[12]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and empirical formula of the compound.[9][13] This is a critical step in confirming the identity of a novel substance.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight) to generate a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify the components in a mixture. For the cross-validation of this compound, HPLC is primarily used to assess the purity of the synthesized compound.

  • Purity Assessment: A pure compound should ideally show a single, sharp peak in the chromatogram. The presence of multiple peaks indicates the presence of impurities. The purity is often expressed as a percentage of the area of the main peak relative to the total area of all peaks.

  • Method Development: A suitable HPLC method needs to be developed, which involves selecting the appropriate column (e.g., C18), mobile phase (a mixture of solvents like acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and detection wavelength (typically in the UV range where the compound absorbs light).[6][8]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a solution of the this compound in the mobile phase or a compatible solvent at a known concentration.

  • Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

  • Separation and Detection: The components of the sample are separated on the column and detected by a UV detector as they elute.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and peak area of each component. Calculate the purity of the main compound.

Complementary Analytical Techniques

While NMR, MS, and HPLC form the core of the cross-validation process, other techniques can provide valuable supporting data.

  • Elemental Analysis (CHNS): Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimental values should be in close agreement (typically within ±0.4%) with the calculated values for the proposed empirical formula.[1][14]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. Characteristic absorption bands for C-H, C=C, and C-N bonds in the imidazo[1,2-a]pyridine ring system can be observed.[11][12][15]

Data Comparison and Interpretation

The true power of cross-validation lies in the comparison and integration of data from all analytical techniques.

Analytical TechniqueInformation ProvidedExpected Results for this compound
¹H NMR Proton environment and connectivityCharacteristic chemical shifts and coupling patterns for the aromatic protons of the fused ring system.
¹³C NMR Carbon skeletonDistinct signals for each carbon atom in the molecule, confirming the ring structure.
HRMS Elemental compositionAccurate mass measurement consistent with the calculated molecular formula.
HPLC PurityA single major peak indicating high purity (typically >95%).
Elemental Analysis Empirical formulaExperimental C, H, N percentages within ±0.4% of the calculated values.
IR Spectroscopy Functional groupsCharacteristic absorption bands for the aromatic C-H and C=N bonds.

Conclusion

The rigorous cross-validation of experimental results for this compound is a non-negotiable step in the research and development process. By employing a multi-technique approach that combines the structural elucidation power of NMR, the molecular weight confirmation of MS, and the purity assessment of HPLC, researchers can ensure the scientific integrity of their findings. This comprehensive analytical strategy provides the necessary confidence in the identity and quality of the synthesized compound, which is fundamental for the reliability of subsequent biological evaluations and the advancement of drug discovery programs.

References

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. PubMed. Available from: [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]

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A Senior Application Scientist's Guide to Differentiating Imidazo[1,2-a]pyridine Isomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] The precise substitution pattern on this bicyclic heteroaromatic system is critical for its biological activity. Consequently, the unambiguous structural elucidation of imidazo[1,2-a]pyridine isomers is a cornerstone of successful drug discovery and development. This guide provides an in-depth comparison of the spectroscopic data of imidazo[1,2-a]pyridine isomers, offering field-proven insights into how to leverage Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence spectroscopy for their definitive identification.

The Foundational Importance of Isomer Differentiation

The spatial arrangement of substituents on the imidazo[1,2-a]pyridine core dictates the molecule's interaction with biological targets. A methyl group at the C-2 position versus the C-7 position, for instance, can drastically alter a compound's efficacy, selectivity, and metabolic profile. Therefore, robust and reliable analytical methodologies are not just a matter of academic rigor but a critical step in the development of safe and effective pharmaceuticals.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, and imidazo[1,2-a]pyridine isomers are no exception. The chemical shifts of the protons and carbons in the heterocyclic rings are highly sensitive to the electronic environment, which is directly influenced by the position of substituents.[4][5][6]

Key Differentiating Features in ¹H NMR Spectra

The protons on the imidazo[1,2-a]pyridine ring system typically resonate in the aromatic region of the ¹H NMR spectrum (δ 6.5-9.0 ppm).[4][7] The precise chemical shifts and coupling patterns are characteristic of the substitution pattern.

  • H-5 Proton: The H-5 proton is often the most downfield-shifted proton in the pyridine ring due to the deshielding effect of the adjacent nitrogen atom (N-4). Its chemical shift is a key indicator of substitution on the pyridine portion of the scaffold.

  • Imidazole Ring Protons (H-2 and H-3): In an unsubstituted imidazo[1,2-a]pyridine, the H-2 and H-3 protons are readily identifiable. Substitution at either of these positions will result in the disappearance of the corresponding signal, providing a clear indication of the substitution site.

  • Pyridine Ring Protons (H-6, H-7, H-8): These protons typically exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) that can be used to assign their positions. For example, H-8 is often a doublet coupled to H-7.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridine Isomers

Proton2-Methylimidazo[1,2-a]pyridine[7]2,5-Dimethylimidazo[1,2-a]pyridine[7]2,6-Dimethylimidazo[1,2-a]pyridine[7]
H-37.21 (s)7.14 (br s)7.21 (s)
H-58.24 (dt)-7.78 (br s)
H-66.93 (dd)7.02 (t)-
H-77.38 (d)7.37 (d)6.93 (dd)
H-8-6.49 (d)7.38 (d)
CH₃2.40 (s)2.45 (s), 2.43 (s)2.40 (s), 2.25 (s)

Note: Chemical shifts are solvent-dependent and can vary. The data presented here is for illustrative purposes.

Unveiling the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy provides complementary information about the carbon framework of imidazo[1,2-a]pyridine isomers. The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents and the proximity to the nitrogen atoms.[4][8][9][10][11]

  • Bridgehead Carbons (C-8a): The bridgehead carbon C-8a typically resonates at a downfield chemical shift.

  • Imidazole Ring Carbons (C-2 and C-3): Similar to ¹H NMR, the presence or absence of signals for C-2 and C-3 can confirm the substitution pattern on the imidazole ring.

  • Pyridine Ring Carbons (C-5, C-6, C-7, C-8): The chemical shifts of these carbons are influenced by the position of substituents on the pyridine ring.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridine Isomers

Carbon2-Methylimidazo[1,2-a]pyridine[7]2,5-Dimethylimidazo[1,2-a]pyridine[7]2,6-Dimethylimidazo[1,2-a]pyridine[7]
C-2144.2145.5144.2
C-3109.3106.6109.3
C-5123.1133.9127.2
C-6121.4124.2-
C-7116.2114.1121.4
C-8-110.9116.2
C-8a143.0143.3143.0
CH₃14.418.7, 14.518.1, 14.4

Note: Chemical shifts are solvent-dependent and can vary. The data presented here is for illustrative purposes.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the imidazo[1,2-a]pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized isomers and can provide valuable structural information through the analysis of fragmentation patterns.[12][13][14][15]

Key Differentiating Features in Mass Spectra

While isomers will have the same molecular weight, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ. The position of a substituent can influence which bonds are more likely to break.

  • Molecular Ion Peak (M⁺): This peak confirms the molecular weight of the compound.

  • Characteristic Fragmentations: The imidazo[1,2-a]pyridine ring system can undergo characteristic fragmentations, such as the loss of HCN.[13] The fragmentation of substituted derivatives will be influenced by the nature and position of the substituent. For example, a 3-phenoxy imidazo[1,2-a]pyridine exhibits a characteristic homolytic cleavage of the C-O bond.[12]

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties

The photophysical properties of imidazo[1,2-a]pyridines are of significant interest for applications in materials science and as fluorescent probes.[1][16][17] The position of substituents can significantly impact the absorption and emission wavelengths.[18][19][20][21]

Key Differentiating Features in Optical Spectra
  • Absorption Maxima (λ_max): The position of substituents affects the π-conjugated system, leading to shifts in the absorption maxima. Electron-donating groups generally cause a red-shift (bathochromic shift) in the absorption spectrum.[1]

  • Fluorescence Emission: Many imidazo[1,2-a]pyridine derivatives are fluorescent.[1][19] The emission wavelength and quantum yield are highly dependent on the substitution pattern and the solvent.[18] Electron-donating substituents often enhance fluorescence intensity.[1]

Table 3: Representative Photophysical Data for Substituted Imidazo[1,2-a]pyridine Derivatives

CompoundAbsorption λ_max (nm)Emission λ_em (nm)Quantum Yield (Φ_F)
2-Phenyl-3-hydroxymethylimidazo[1,2-a]pyridine247437.6-
2-(4'-Fluorophenyl)-3-hydroxymethylimidazo[1,2-a]pyridine240437.2-
2-(4'-Methoxyphenyl)-3-hydroxymethylimidazo[1,2-a]pyridine226433.6-

Data extracted from a study on 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives.[19] Note the influence of the substituent on the phenyl ring on the absorption maxima.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the isomers in a spectroscopic grade solvent (e.g., methanol, acetonitrile) in quartz cuvettes. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λ_max.

  • Data Acquisition:

    • Record the UV-Visible absorption spectrum using a spectrophotometer.

    • Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum.

Visualizing the Workflow and Structure

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Structure MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Molecular Weight UV_Fluorescence UV-Vis & Fluorescence Spectroscopy Purification->UV_Fluorescence Photophysical Properties Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Isomer_Comparison Comparative Analysis UV_Fluorescence->Isomer_Comparison Structure_Elucidation->Isomer_Comparison Final_Report Final_Report Isomer_Comparison->Final_Report Final Report

"imidazo[1,2-a]pyridine" [ label = <

N C8 C7

C8a C6

N1 C2 C3 C5

> ]; } dot Caption: General structure and numbering of the imidazo[1,2-a]pyridine core.

Conclusion

The differentiation of imidazo[1,2-a]pyridine isomers is a critical task in medicinal chemistry and drug development. A multi-spectroscopic approach, integrating the detailed structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the electronic properties revealed by UV-Visible and fluorescence spectroscopy, provides a robust and self-validating system for unambiguous isomer identification. By understanding the principles outlined in this guide and applying the described experimental protocols, researchers can confidently elucidate the structures of their synthesized compounds, ensuring the integrity and progression of their research and development endeavors.

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A Head-to-Head Benchmarking Guide: Imidazo[1,2-a]pyridine Hydrochloride Analogs vs. Standard-of-Care Agents in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of a novel imidazo[1,2-a]pyridine compound against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings and comparative efficacy of these molecules in relevant cancer cell models. We move beyond a simple recitation of data, offering insights into the causality behind experimental design and a framework for robust, self-validating protocols.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs for a range of indications, including insomnia and peptic ulcers.[1][2][3] Recently, this versatile bicyclic heterocycle has garnered significant interest as a potential anticancer agent due to its potent inhibitory effects on cancer cell growth, often attributed to the inhibition of critical survival kinases.[4]

This guide focuses on a representative derivative of this class, hereafter referred to as Compound 6 , which has demonstrated notable activity against melanoma and cervical cancer cell lines.[5] The hydrochloride salt form of such compounds is typically utilized in experimental settings to enhance aqueous solubility and stability, ensuring reliable and reproducible data in cell-based assays. Our objective is to benchmark the in vitro performance of this next-generation compound against the historical standards of care for these malignancies: Dacarbazine for melanoma and Cisplatin for cervical cancer.

Rationale for Comparator Selection and Mechanistic Overview

The choice of comparator drugs is critical for a meaningful benchmark. We selected agents that represent distinct, yet clinically relevant, mechanisms of action.

  • Imidazo[1,2-a]pyridine (Compound 6): This novel agent acts as a targeted inhibitor of the PI3K/AKT/mTOR signaling pathway .[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many human cancers.[6] Compound 6 has been shown to decrease the phosphorylation of both AKT and mTOR, leading to cell cycle arrest and apoptosis.[5]

  • Dacarbazine (DTIC): For decades, dacarbazine was a standard-of-care chemotherapy for metastatic melanoma.[7] It is a non-specific DNA alkylating agent . Following metabolic activation in the liver, it forms a methyl diazonium ion that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[8] This DNA damage disrupts replication and transcription, ultimately triggering cell death.[2][8][9]

  • Cisplatin: A cornerstone of treatment for cervical cancer, often used in combination with radiation.[10][11] Cisplatin is a platinum-based drug that forms intrastrand cross-links with DNA purine bases .[12] These adducts distort the DNA structure, interfering with DNA repair and replication, which induces DNA damage and leads to apoptosis.[12][13]

The following diagram illustrates the distinct signaling pathways and cellular targets of these three compounds.

Mechanism_of_Action cluster_0 Imidazo[1,2-a]pyridine (Compound 6) cluster_1 Dacarbazine / Cisplatin Compound6 Compound 6 PI3K PI3K Compound6->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis_C6 Apoptosis mTOR->Apoptosis_C6 Dacarbazine Dacarbazine DNA Nuclear DNA Dacarbazine->DNA Alkylates Cisplatin Cisplatin Cisplatin->DNA Cross-links DNADamage DNA Damage DNA->DNADamage Apoptosis_DC Apoptosis DNADamage->Apoptosis_DC

Caption: Comparative mechanisms of action.

Head-to-Head Benchmarking: In Vitro Efficacy

To provide a direct comparison of cytotoxic potential, we summarize reported half-maximal inhibitory concentration (IC₅₀) values from studies utilizing consistent cell lines and methodologies. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Melanoma Model: A375 Cell Line

The A375 cell line is a widely used human melanoma model. The table below compares the cytotoxic activity of Compound 6 and Dacarbazine after a 48-hour treatment period.

CompoundTarget PathwayA375 Cell Line IC₅₀ (48h)Source
Imidazo[1,2-a]pyridine (Cmpd 6) PI3K/AKT/mTOR~9.7 µM [5]
Dacarbazine DNA Alkylation~45 µg/mL (~247 µM) [14]

Note: Dacarbazine IC₅₀ values can vary significantly in the literature based on experimental conditions. The value presented is from a comparable 48h MTT assay. Another study reported an IC₅₀ of 1113 µM at 72h.[15]

Cervical Cancer Model: HeLa Cell Line

The HeLa cell line is the oldest and most commonly used human cell line, derived from cervical cancer. The table below compares the cytotoxic activity of Compound 6 and Cisplatin.

CompoundTarget PathwayHeLa Cell Line IC₅₀ (48h)Source
Imidazo[1,2-a]pyridine (Cmpd 6) PI3K/AKT/mTOR~13.4 µM [5]
Cisplatin DNA Cross-linking~14.7 µM to 19.8 µM [16]

Note: Cisplatin IC₅₀ in HeLa cells also varies. The range provided is from a study assessing a 24h treatment at different cell densities.[16] Other reports show values around 6.3 µM to 12.88 µM after 48-72h.[17]

Interpretation of Efficacy Data: The data indicates that the imidazo[1,2-a]pyridine Compound 6 demonstrates potent cytotoxic activity in the low micromolar range, comparable to the established agent Cisplatin in HeLa cells and significantly more potent than Dacarbazine in A375 melanoma cells on a molar basis. This suggests a promising therapeutic window for this novel scaffold, particularly given its targeted mechanism of action which may translate to a better safety profile.

Experimental Protocols for In-Depth Mechanistic Validation

To ensure scientific rigor and reproducibility, we provide detailed, step-by-step protocols for the key assays used to characterize the activity of these compounds. The causality behind each step is explained to provide a self-validating system.

Workflow for Comparative In Vitro Analysis

The following diagram outlines the logical flow of experiments, from initial cytotoxicity screening to detailed mechanistic investigation.

Experimental_Workflow cluster_mechanistic Mechanistic Assays (at IC₅₀ concentration) start Cancer Cell Lines (A375, HeLa) treatment Treat with Compound 6, Dacarbazine, or Cisplatin (Dose-response, 48h) start->treatment mtt MTT Assay (Assess Cell Viability) treatment->mtt ic50 Calculate IC₅₀ Values mtt->ic50 flow_cytometry Flow Cytometry ic50->flow_cytometry western_blot Western Blot ic50->western_blot cell_cycle Cell Cycle Analysis (Propidium Iodide) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI) flow_cytometry->apoptosis protein_analysis Protein Expression/Phosphorylation (p-AKT, p-mTOR, p53, p21) western_blot->protein_analysis

Caption: Workflow for in-vitro compound evaluation.

Protocol: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A375 or HeLa) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Imidazo[1,2-a]pyridine hydrochloride, Dacarbazine, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[4][7]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the IC₅₀ concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[4] Causality: The calcium in the binding buffer is essential for Annexin V to bind to phosphatidylserine.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Protocol: Western Blot for PI3K/AKT/mTOR Pathway Analysis

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This protocol is designed to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (p-AKT, p-mTOR) and the expression of downstream effectors of cell cycle and apoptosis (p53, p21).

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of target proteins like AKT and mTOR.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer.[11]

    • Recommended Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-mTOR (Ser2448), Mouse anti-total AKT, Rabbit anti-total mTOR, Mouse anti-p53, Rabbit anti-p21, Mouse or Rabbit anti-β-Actin or anti-GAPDH (as a loading control).[12][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

Conclusion and Future Directions

This guide establishes a framework for the preclinical benchmarking of novel this compound analogs. The representative Compound 6 demonstrates potent, low-micromolar efficacy against melanoma and cervical cancer cell lines, operating through the targeted inhibition of the PI3K/AKT/mTOR pathway. Its cytotoxic potency is comparable to the clinical agent Cisplatin in HeLa cells and superior to Dacarbazine in A375 cells.

The provided protocols offer a robust methodology for validating these findings and further exploring the compound's mechanism of action. Future studies should expand this benchmarking to include in vivo xenograft models to assess efficacy, pharmacokinetics, and safety profiles. Furthermore, comparing the imidazo[1,2-a]pyridine scaffold to newer targeted therapies and immunotherapies will be crucial in positioning this promising compound class within the modern landscape of oncology.

References

  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 2, 2026, from [Link]

  • De, P., & Yudin, A. K. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]

  • Drug Index. (n.d.). Dacarbazine. Pediatric Oncall. Retrieved January 2, 2026, from [Link]

  • Kaur, R., & Kumar, R. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Tarhini, A. A. (2009). Treatment of Metastatic Melanoma: An Overview. The Oncologist, 14(4), 377–385. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dacarbazine? Retrieved January 2, 2026, from [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Medscape. (2023). Cervical Cancer Medication. Retrieved January 2, 2026, from [Link]

  • Patsnap Synapse. (2024). What is Dacarbazine used for? Retrieved January 2, 2026, from [Link]

  • Xu, Z., Chen, J., Li, X., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814034. [Link]

  • Journal of Medicine and Life. (2012). Metastatic melanoma – a review of current and future drugs. Journal of Medicine and Life, 5(4), 373–378. [Link]

  • Medscape. (2023). Cervical Cancer Treatment & Management. Retrieved January 2, 2026, from [Link]

  • Jafari, M., Ghadami, E., Dadkhah, E., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Cancer Research and Clinical Oncology, 149(1), 13357–13382. [Link]

  • Cancer Research UK. (2023). Chemotherapy for cervical cancer. Retrieved January 2, 2026, from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibitory concentrations (IC50) obtained for 24, 48 and 72 h DTIC exposure. Retrieved January 2, 2026, from [Link]

  • Pereira, C., Guedes, R. C., & Loureiro, A. (2022). Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells. International Journal of Molecular Sciences, 23(7), 3586. [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC 50 values for dacarbazine and temozolomide. Retrieved January 2, 2026, from [Link]

  • Gholami, M., Ghasemi, A., & Saidijam, M. (2023). Investigating therapeutic efficacy of dacarbazine and temozolomide, alone and in combination with BRAF(V600E) siRNA in A375 human melanoma cell line. Iranian Journal of Basic Medical Sciences, 26(4), 438–446. [Link]

  • Ganesan, D., & Prabhakaran, K. (2022). Effect of HeLa Cell Density Towards Cisplatin Treatment. Proceedings of the National Conference for Undergraduate Research (NCUR), 12, 58-65. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values of 1–4 and cisplatin in HeLa cells (72 h MTT assay). Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Cisplatin IC50 in 48 h HeLa cell cultures. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with.... Retrieved January 2, 2026, from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. [Link]

  • Das, M., Lu, J., Fang, Y., et al. (2020). Increased mTOR activity and metabolic efficiency in mouse and human cells containing the African-centric tumor- predisposing p53 variant S47. eLife, 9, e61293. [Link]

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The Efficacy Gauntlet: Translating In Vitro Potency to In Vivo Performance for Imidazo[1,2-a]pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the In Vitro-In Vivo Correlation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its "privileged" structure that allows for diverse biological activities.[1][2] Derivatives of this heterocyclic amine have shown significant promise in preclinical studies, particularly as anticancer and antimicrobial agents.[3][4] However, for researchers and drug development professionals, the critical challenge lies beyond demonstrating potency in a petri dish. The true measure of a compound's potential is its ability to replicate that success within a complex biological system—the transition from in vitro efficacy to in vivo validation.

This guide provides an in-depth comparison of the in vitro and in vivo performance of imidazo[1,2-a]pyridine derivatives, drawing on experimental data to illuminate the factors that govern this crucial translation. We will dissect the mechanisms of action, present detailed experimental workflows, and explore the complexities of the in vitro-in vivo correlation (IVIVC), offering a comprehensive resource for scientists dedicated to advancing these promising compounds toward clinical reality.

Part 1: The Proving Ground - In Vitro Efficacy of Imidazo[1,2-a]pyridines

The initial stage of drug discovery relies on high-throughput in vitro screening to identify compounds with desired biological activity. For imidazo[1,2-a]pyridine derivatives, this typically involves assessing their ability to inhibit cell growth (cytotoxicity) or modulate specific molecular targets.

Case Study 1: Anticancer Activity - Targeting the PI3K/Akt/mTOR Pathway

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key protein kinases, with the PI3K/Akt/mTOR pathway being a frequent target due to its central role in cell growth, proliferation, and survival.[1][5] Dysregulation of this pathway is a hallmark of many human cancers.[6]

Compounds are screened against a panel of cancer cell lines to determine their potency, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Derivative/CompoundCancer Cell LineIC50 (µM)Key Target/PathwayReference
Compound 6 A375 (Melanoma)9.7Akt/mTOR Inhibition[6][7]
HeLa (Cervical Cancer)35.0Akt/mTOR Inhibition[6][7]
Compound 11 (Peptidomimetic)0.64 (against Akt1)Akt Substrate Mimicry[8][9]
Compound 15a HCT-116 (Colon Cancer)0.01PI3K/mTOR Dual Inhibitor[5][10]
IP-5 HCC1937 (Breast Cancer)45.0Apoptosis Induction[7][11]
IP-6 HCC1937 (Breast Cancer)47.7Apoptosis Induction[7][11]
Case Study 2: Antituberculosis Activity - Targeting Novel Pathways

The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutics.[12] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of anti-TB agents, showing excellent activity against these resistant strains, suggesting they act on a novel target.[13][14] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of bacteria.

Derivative ClassM. tuberculosis Strain(s)MIC (µM)Key TargetReference
Imidazo[1,2-a]pyridines (IP) Mtb H37Rv, M. bovis BCG0.03 - 5.0QcrB (ubiquinol cytochrome C reductase)[14]
Imidazo[1,2-a]pyridine-3-carboxamides Mtb H37Rv, MDR, XDR strains≤ 1.0Novel Target[12][13]
Compound 18 Mtb H37Rv≤ 0.006Not Specified[12]

The process of identifying lead candidates from a library of compounds is systematic. It begins with broad screening and progressively narrows down to the most promising molecules for further study.

G cluster_0 A Compound Library (Imidazo[1,2-a]pyridines) B Primary High-Throughput Screening (HTS) (e.g., Cell Viability Assay) A->B Test Concentrations C Hit Identification (% Inhibition > Threshold) B->C Raw Data D Dose-Response & IC50/MIC Determination C->D Active 'Hits' F Discard C->F Inactive E Lead Candidate(s) D->E Potency Data caption Figure 1. In Vitro Screening Workflow.

Figure 1. High-level workflow for in vitro screening of compound libraries.

Part 2: The Reality Check - In Vivo Efficacy and the IVIVC Gap

A potent IC50 or MIC value is only the first step. The true test is whether the compound can achieve and maintain a therapeutic concentration at the target site in a living organism without causing undue toxicity. This is where many promising candidates fail. The journey from petri dish to preclinical model is fraught with challenges including absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics.[15]

Translating Anticancer Potency to Animal Models

For anticancer agents, the standard is the mouse xenograft model, where human cancer cells are implanted into immunocompromised mice. The efficacy of the imidazo[1,2-a]pyridine derivative is then measured by its ability to inhibit tumor growth.

  • Positive Correlation Example : A novel imidazo[1,2-a]pyridine derivative, Compound 6 , which showed potent in vitro cytotoxicity, was also found to significantly inhibit the growth of HeLa human cervical tumor xenografts in mice when administered at a dose of 50 mg/kg.[6] Similarly, Compound 15a displayed significant inhibition of tumor growth in HCT116 and HT-29 xenografts.[10] This demonstrates a successful translation from in vitro promise to in vivo action.

  • The Causality : This success is often attributable to favorable pharmacokinetic properties. The compound must be sufficiently bioavailable (able to be absorbed into the bloodstream), resist rapid metabolism by the liver, and effectively penetrate the tumor tissue to engage its target, the PI3K/mTOR pathway.[5]

Translating Antituberculosis Activity to Animal Models

For TB, an acute murine infection model is used. Mice are infected with Mtb, and the compound's efficacy is determined by its ability to reduce the bacterial load in the lungs and other organs.

  • Positive Correlation Example : The imidazo[1,2-a]pyridine (IP) series, which demonstrated low micromolar to nanomolar MICs in vitro, was advanced to an acute murine model of TB infection. The series established bacteriostatic activity , confirming that the in vitro potency translated to a meaningful therapeutic effect in vivo.[14] Further studies on related compounds showed encouraging pharmacokinetic profiles, a critical prerequisite for in vivo success.[12][13]

Derivative/CompoundIn Vivo ModelDosing & RouteObserved EfficacyReference
Compound 6 HeLa Xenograft (Mouse)50 mg/kgSignificant tumor growth inhibition[6]
Compound 15a HCT116/HT-29 Xenograft (Mouse)Not specifiedSignificant tumor growth inhibition[10]
IP Series Acute TB Infection (Mouse)Not specifiedBacteriostatic activity[14]
Compounds 13 & 18 Pharmacokinetic Study (Mouse)Oral (PO) & Intravenous (IV)Evaluated for ADME properties[12]

The relationship between in vitro and in vivo data is complex. A successful IVIVC allows for the prediction of a drug's in vivo performance based on its in vitro characteristics, a holy grail in drug development that can save significant time and resources.[15][16]

G cluster_0 invitro In Vitro Potency (IC50 / MIC) pk Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion invitro->pk Is the compound bioavailable? pd Pharmacodynamics - Target Engagement - Biomarker Modulation pk->pd Does it reach the target? tox Toxicology - Off-Target Effects - Host Cell Damage pk->tox pd->tox invivo In Vivo Efficacy (e.g., Tumor Reduction, Bacterial Clearance) pd->invivo Does it produce the desired effect? tox->invivo Is the effect achieved safely? caption Figure 2. Key Factors of In Vitro-In Vivo Correlation.

Figure 2. The bridge between in vitro potency and in vivo efficacy is governed by pharmacokinetics, pharmacodynamics, and toxicology.

Part 3: Experimental Methodologies - Self-Validating Protocols

To ensure the trustworthiness and reproducibility of data, every protocol must be a self-validating system, incorporating appropriate controls.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which an imidazo[1,2-a]pyridine derivative inhibits cancer cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A375 melanoma)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Imidazo[1,2-a]pyridine test compound, dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates, sterile

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in growth medium. Final DMSO concentration should be <0.5% to avoid solvent toxicity.

    • Controls: Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic drug (positive control).

    • Remove old medium from cells and add 100 µL of the compound dilutions and controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the ability of a test compound to inhibit tumor growth in a mouse model.

Objective: To evaluate the anticancer efficacy of a lead compound in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic Nude or NSG mice)

  • Human cancer cell line (e.g., HeLa)

  • Matrigel or similar basement membrane matrix

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers, animal scale, sterile syringes and needles

Step-by-Step Procedure:

  • Tumor Implantation:

    • Resuspend 1-5 million HeLa cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Controls: Include a vehicle control group and a group receiving a standard-of-care chemotherapy drug (positive control).

  • Compound Administration:

    • Administer the test compound and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) at the specified dose (e.g., 50 mg/kg) and schedule (e.g., once daily for 21 days).

  • Monitoring:

    • Measure tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of toxicity.

    • Observe animals for any clinical signs of distress.

  • Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period.

    • Euthanize mice and excise the tumors. Weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Analyze data for statistical significance (e.g., using ANOVA).

To confirm the compound's mechanism of action in vivo, excised tumor samples can be analyzed by Western blot to measure the levels of key phosphorylated proteins in the target pathway. A successful compound will decrease the phosphorylation of Akt and its downstream targets.

G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Drug Imidazo[1,2-a]pyridine Derivative Drug->PI3K Inhibition Drug->Akt Inhibition caption Figure 3. PI3K/Akt/mTOR Inhibition Pathway.

Figure 3. Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly productive source of potent bioactive molecules. The data clearly show that derivatives can be designed to have impressive in vitro efficacy against cancer and tuberculosis. However, this guide underscores that in vitro potency is a necessary, but not sufficient, condition for therapeutic success.

The successful translation to in vivo efficacy, as seen in select anticancer and antituberculosis compounds, hinges critically on optimizing pharmacokinetic and toxicological profiles. Future research must focus on a multiparameter optimization approach, where ADME properties are considered early in the design phase, alongside potency. The development of more predictive in vitro models, such as 3D organoids and microphysiological systems, may also help to bridge the IVIVC gap. By integrating these strategies, the scientific community can more effectively harness the therapeutic potential of the imidazo[1,2-a]pyridine nucleus and deliver next-generation medicines.

References

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article . (2021). ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt . (n.d.). PubMed Central. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells . (n.d.). PubMed Central. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines . (n.d.). National Institutes of Health. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells . (2022). PubMed. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells . (2022). PubMed Central. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity . (2011). PubMed Central. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents . (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB . (2012). National Institutes of Health. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis . (n.d.). PubMed Central. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents . (n.d.). RSC Publishing. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt . (n.d.). National Institutes of Health. Available at: [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer . (n.d.). PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors . (n.d.). Semantic Scholar. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development . (n.d.). PubMed Central. Available at: [Link]

  • In vitro-In Vivo Correlations: Tricks and Traps . (2012). ResearchGate. Available at: [Link]

  • In vitro–In Vivo Correlations: Tricks and Traps . (2012). Kinam Park. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals . (n.d.). World Journal of Advanced Research and Reviews. Available at: [Link]

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A Comparative Guide to the Reproducible Synthesis of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2][3] Given its prevalence, the ability to synthesize this heterocyclic system in a reproducible, scalable, and efficient manner is of paramount importance to the drug development pipeline. This guide provides an in-depth comparison of common synthetic methodologies, focusing on the critical factors that govern experimental reproducibility. We will delve into the mechanistic underpinnings of these reactions, present detailed protocols, and offer data-driven insights to help researchers navigate the challenges of synthesizing imidazo[1,2-a]pyridine hydrochloride.

Overview of Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent.[1] Over the years, numerous variations of this fundamental approach have been developed, ranging from classic two-step procedures to highly efficient one-pot, multicomponent reactions.[4] This guide will focus on comparing two prominent and mechanistically distinct strategies:

  • The Traditional Two-Step Condensation: Involving the reaction of 2-aminopyridine with an α-haloketone. This classic route is well-established but can present challenges related to handling lachrymatory intermediates.[1][5]

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction (3CR) that combines a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] This method offers high atom economy and convergence but requires careful optimization to ensure reproducibility.[8]

The choice between these methods often depends on the desired substitution pattern, scalability, and the importance of minimizing intermediate handling and purification steps. Subsequent treatment of the resulting imidazo[1,2-a]pyridine base with hydrochloric acid affords the target hydrochloride salt, a common strategy to improve the compound's solubility and stability for pharmaceutical applications.

In-Depth Comparison of Key Methodologies

Method 1: Traditional Condensation with α-Haloketones

This method proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-haloketone, forming a pyridinium salt intermediate. This is followed by an intramolecular condensation and dehydration to yield the final imidazo[1,2-a]pyridine ring system.[1][5]

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or alcohols (e.g., ethanol) are typically used to facilitate both the initial alkylation and the subsequent cyclization.[5]

  • Base: A mild base, such as sodium bicarbonate or potassium carbonate, is often employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[5] However, catalyst-free versions in refluxing solvents have also been reported.[1]

  • Temperature: Elevated temperatures are generally required for the intramolecular cyclization and dehydration steps. Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes.[9]

Factors Affecting Reproducibility:

  • Purity of α-Haloketone: α-Haloketones can be unstable and are often lachrymatory. Impurities or degradation can lead to inconsistent yields and the formation of side products.

  • Reaction Time and Temperature: Insufficient heating can lead to incomplete cyclization, resulting in the isolation of the pyridinium salt intermediate. Conversely, excessive heat or prolonged reaction times can cause decomposition.

  • Moisture Control: The presence of water can hydrolyze the α-haloketone and interfere with the reaction.

Method 2: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a highly efficient one-pot synthesis that has gained significant traction for its ability to rapidly generate molecular diversity.[3][6] The reaction mechanism involves the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the 3-aminoimidazo[1,2-a]pyridine product.[10]

Causality Behind Experimental Choices:

  • Catalyst: The GBB reaction is often catalyzed by a Lewis or Brønsted acid, such as scandium triflate, perchloric acid, or even milder catalysts like ammonium chloride.[4][10] Recent developments have also focused on cost-effective and environmentally benign catalysts like molecular iodine.[11] The catalyst activates the aldehyde and facilitates the key imine formation and cyclization steps.

  • Solvent: A range of solvents can be used, with polar solvents like ethanol or methanol being common.[12] Green chemistry approaches have explored water as a solvent, often in conjunction with ultrasound irradiation.[7]

  • Isocyanide Component: The choice of isocyanide is a critical factor influencing both the yield and the properties of the final product. Some isocyanides can be prone to decomposition, especially under acidic conditions or at higher temperatures.[11]

Factors Affecting Reproducibility:

  • Catalyst Loading: Precise control over catalyst concentration is crucial. Too little catalyst can result in slow or incomplete reactions, while too much can lead to side reactions or decomposition of sensitive substrates.

  • Purity of Reactants: The purity of the aldehyde and isocyanide is paramount. Aldehydes can easily oxidize to carboxylic acids, which will not participate in the reaction.

  • Reaction Conditions: While many GBB reactions proceed at room temperature, some substrate combinations require mild heating.[1] Microwave assistance has been shown to improve yields and shorten reaction times significantly.[12]

Data-Driven Performance Comparison

The following table summarizes typical performance metrics for the two discussed synthetic routes. The data represents a synthesis of findings from various literature sources and should be considered illustrative. Actual results will vary based on specific substrates and optimized conditions.

ParameterTraditional α-Haloketone CondensationGroebke-Blackburn-Bienaymé (GBB) Reaction
Typical Yield 60-95%[9]61-98%[13]
Reaction Time 2-24 hours (conventional heating)[14]; <2 min (microwave)[14]30 min - 24 hours (conventional)[8][10]; 15 min (microwave)[12]
Number of Steps Two (synthesis and cyclization)One-pot
Atom Economy ModerateHigh
Substrate Scope Dependent on α-haloketone availabilityBroad; diverse aldehydes and isocyanides can be used[1]
Key Reproducibility Challenge Stability/purity of α-haloketoneCatalyst sensitivity, purity of aldehyde/isocyanide

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from 2-Aminopyridine and an α-Bromoketone

This protocol is adapted from a general microwave-assisted procedure.[9]

  • Reactant Preparation: In a microwave-safe reaction vial, combine 2-aminopyridine (1.0 mmol), the desired α-bromoketone (e.g., 2-bromoacetophenone) (1.0 mmol), and sodium bicarbonate (1.5 mmol).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120°C for 2-5 minutes.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified imidazo[1,2-a]pyridine base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Iodine-Catalyzed Groebke-Blackburn-Bienaymé Reaction

This protocol is based on an eco-friendly, iodine-catalyzed GBB reaction.[11]

  • Reactant Preparation: To a round-bottom flask, add the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and iodine (I₂) (5 mol%).

  • Solvent and Reactant Addition: Add ethanol (5 mL) and stir the mixture for 2-3 minutes at room temperature. Add the isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-2 hours.

  • Work-up: Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

  • Hydrochloride Salt Formation: Follow the procedure described in Protocol 1, Step 6.

Visualization of Synthetic Workflows

The choice of synthetic route significantly impacts the laboratory workflow. The following diagrams illustrate the procedural differences between the traditional two-step method and the one-pot GBB reaction.

G cluster_0 Method 1: Traditional Two-Step Synthesis cluster_1 Method 2: One-Pot GBB Reaction M1_S1 Step 1: Mix 2-Aminopyridine + α-Haloketone M1_S2 Step 2: Heat (Conventional or MW) M1_S1->M1_S2 M1_S3 Step 3: Work-up & Purification (Base) M1_S2->M1_S3 M1_S4 Step 4: HCl Addition & Isolation (Salt) M1_S3->M1_S4 M2_S1 Step 1: One-Pot Mix Amine + Aldehyde + Isocyanide + Catalyst M2_S2 Step 2: React (Room Temp or Heat) M2_S1->M2_S2 M2_S3 Step 3: Work-up & Purification (Base) M2_S2->M2_S3 M2_S4 Step 4: HCl Addition & Isolation (Salt) M2_S3->M2_S4

Caption: Comparison of workflows for traditional vs. one-pot GBB synthesis.

Best Practices for Ensuring Reproducibility

Regardless of the chosen method, adhering to the following best practices is critical for achieving consistent and reproducible results:

  • Reagent Quality: Always use reagents of known purity. Purify commercial aldehydes and distill liquid amines if necessary.

  • Inert Atmosphere: For reactions sensitive to air or moisture, especially those involving organometallic reagents or catalysts, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Strict Temperature Control: Use a reliable heating mantle with a temperature controller or an oil bath to maintain a consistent reaction temperature. For microwave synthesis, ensure the equipment is properly calibrated.

  • Consistent Work-up and Purification: Follow a standardized procedure for quenching the reaction, extracting the product, and purification. Variations in these steps can significantly impact the final yield and purity.

  • Thorough Characterization: Confirm the identity and purity of the final product and its hydrochloride salt using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC). This validates the success and reproducibility of the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through several methods, each with its own set of advantages and challenges. The traditional two-step condensation with α-haloketones is a robust and well-understood method, with microwave assistance offering a significant acceleration.[9] For rapid library synthesis and improved atom economy, the one-pot Groebke-Blackburn-Bienaymé reaction is an exceptionally powerful alternative.[3][6]

Ultimately, achieving high reproducibility hinges on a thorough understanding of the reaction mechanism, careful control of experimental variables, and the use of high-quality reagents. By considering the factors outlined in this guide, researchers can select and optimize the synthetic route that best fits their specific needs, ensuring a consistent and efficient supply of this vital heterocyclic scaffold for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Todorova, S., & Trendafilova, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35183–35201. [Link]

  • Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Todorova, S., & Trendafilova, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available at: [Link]

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Shaik, A. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22108. [Link]

  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 14(1), 108. [Link]

  • Rodríguez, J. C., Maldonado, R. A., Ramírez-García, G., Díaz Cervantes, E., & de la Cruz, F. N. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Journal of Heterocyclic Chemistry, 59(6), 1081-1093. [Link]

  • Wang, X., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide–Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry, 88(18), 12957–12967. [Link]

  • Rentería-Gómez, M. A., et al. (2023). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 47(1), 106-113. [Link]

  • Rentería-Gómez, M. A., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2023(2), M1635. [Link]

  • Dömling, A. (2020). The Groebke-Blackburn-Bienaymé Reaction. Chemistry – A European Journal, 26(10), 2133-2149. [Link]

  • Bakunov, S. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenotype – Confirming the Molecular Handshake

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous clinically used drugs, including zolpidem (an insomnia agent), alpidem (an anxiolytic), and a host of candidates in clinical evaluation for anticancer, anti-inflammatory, and anti-infective properties.[3][4][5] However, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with peril. A significant cause of late-stage drug attrition is a lack of efficacy, which often stems from an incomplete understanding of whether the compound truly engages its intended target in a complex biological system.[6]

This guide provides a comprehensive framework for validating the target engagement of novel imidazo[1,2-a]pyridine hydrochloride derivatives. We will move beyond simple activity readouts to explore robust, quantitative methods that confirm the direct, physical interaction between the compound and its protein target. By adopting a multi-tiered validation strategy that combines direct biophysical measurements with confirmation in a cellular context and proteome-wide selectivity profiling, researchers can build a compelling, data-driven case for their molecule's mechanism of action, significantly de-risking the path to clinical development.[7][8]

The Target Engagement Validation Cascade

A robust validation strategy does not rely on a single experiment. Instead, it builds a pyramid of evidence, starting with direct, purified components and progressing to the complexity of a living cell. This guide is structured around three essential pillars of target engagement validation.

G cluster_0 The Target Engagement Validation Cascade A Pillar 1: Biophysical Validation (Biochemical Confirmation) B Pillar 2: Cellular Target Engagement (In-Situ Confirmation) A->B Does it bind in a cell? C Pillar 3: Proteome-Wide Selectivity (Global Specificity) B->C What else does it bind to? D Confident Lead Candidate C->D High confidence in MoA

Caption: A logical workflow for building confidence in a compound's mechanism of action.

Pillar 1: Biophysical Assays – Quantifying the Direct Interaction

The foundational step is to confirm that your imidazo[1,2-a]pyridine derivative physically binds to its purified target protein. Biophysical methods provide label-free, quantitative data on binding affinity, kinetics, and thermodynamics, offering a direct and unambiguous measure of the interaction.[9][10][11]

Surface Plasmon Resonance (SPR)

Causality: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing the target protein and flowing the imidazo[1,2-a]pyridine compound over the surface, one can monitor the binding interaction in real-time. This allows for the precise determination of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).[12] The kinetic data provided by SPR is invaluable for structure-activity relationship (SAR) studies, helping to optimize compounds for longer target residence times.[13]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization: Covalently couple the purified target protein to the activated chip surface via amine coupling to achieve a desired response unit (RU) level. Block any remaining active sites with ethanolamine.

  • Compound Titration: Prepare a serial dilution of the this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound dilutions sequentially over the protein-immobilized surface and a reference flow cell (for background subtraction). Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.

  • Data Processing: Regenerate the sensor surface between cycles if necessary. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) upon the binding of a ligand to a protein.[14][15] By titrating the imidazo[1,2-a]pyridine compound into a sample cell containing the target protein, a complete thermodynamic profile—including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—can be determined in a single experiment.[16][17] This information provides deep insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Experimental Protocol: ITC Analysis

  • Sample Preparation: Dialyze both the purified target protein and the this compound compound extensively against the same buffer to minimize buffer mismatch artifacts.

  • Concentration Determination: Accurately determine the concentrations of both protein and compound solutions. A typical starting point is to have the compound concentration in the syringe at 10-15 times the protein concentration in the cell.[17]

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, timed injections of the compound into the protein solution, allowing the system to return to thermal equilibrium after each injection.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model (e.g., one set of sites) to determine n, K_D, and ΔH. Calculate ΔG and ΔS from these values.

Comparison of Biophysical Methods
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surfaceHeat change in solution
Key Output Kinetics (k_on, k_off) , Affinity (K_D)Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n)
Throughput Medium to HighLow to Medium
Sample Needs Requires protein immobilization; lower protein consumptionNo immobilization needed; higher sample consumption
Strengths Real-time kinetic data, good for screening"Gold standard" for affinity, provides thermodynamic insights
Limitations Immobilization can affect protein conformationSensitive to buffer mismatch, lower throughput

Pillar 2: Cellular Thermal Shift Assay (CETSA®) – Proving Engagement in a Living System

Confirming that a compound binds its target in a test tube is essential, but it doesn't guarantee it will work in a cell. The compound must be cell-permeable, avoid efflux pumps, and find its target amidst a sea of other biomolecules. CETSA is a powerful biophysical method that directly assesses target engagement within an intact cellular environment.[18][19]

Causality: The core principle of CETSA is that the binding of a ligand, such as an imidazo[1,2-a]pyridine, stabilizes its target protein, making it more resistant to thermal denaturation.[20] By treating cells with the compound, heating them across a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" indicative of binding.[21]

G cluster_cet_workflow CETSA® Experimental Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E Analyze F Pellet (Aggregated Protein) D->F G 5. Quantify Target (e.g., Western Blot, ELISA) E->G

Caption: The workflow for a Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA Melt Curve Analysis

  • Cell Culture & Treatment: Culture the desired cell line to ~80% confluency. Treat cells with either the this compound at a fixed concentration or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells (e.g., using freeze-thaw cycles). Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method like Western Blotting or an immunoassay.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target stabilization and engagement.[22]

An isothermal dose-response (ITDR-CETSA) experiment can also be performed by heating all samples at a single temperature (e.g., the T_agg of the vehicle) while varying the compound concentration to determine a cellular EC50 for target binding.[23]

Pillar 3: Chemoproteomics – Mapping the Selectivity Landscape

An effective drug should be selective, binding strongly to its intended target with minimal interaction with other proteins ("off-targets") that could cause toxicity. Chemoproteomic methods are essential for assessing the selectivity of an imidazo[1,2-a]pyridine derivative across a large portion of the proteome, particularly the kinome, a frequent target class for this scaffold.[6][24]

Kinobeads Competition Assay

Causality: The Kinobeads approach uses an affinity resin composed of multiple non-selective kinase inhibitors immobilized on beads. These beads can capture a large fraction of the cellular kinome from a cell lysate.[25][26] The assay is run in a competitive format: if the free imidazo[1,2-a]pyridine compound binds to a specific kinase in the lysate, that kinase will be unable to bind to the Kinobeads. By comparing the proteins pulled down in a drug-treated lysate versus a control lysate using quantitative mass spectrometry, one can identify the specific targets and off-targets of the compound.[27]

G cluster_kino_workflow Kinobeads Competition Workflow A 1. Prepare Cell Lysate B 2. Incubate Lysate (Vehicle vs. Compound) A->B C 3. Add Kinobeads (Competition) B->C D 4. Wash & Elute (Bead-bound proteins) C->D E 5. Protein Digestion & LC-MS/MS Analysis D->E F 6. Identify & Quantify Kinases (Determine IC50 values) E->F

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench - A Commitment to Safety and Sustainability

In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis, screening, and analysis. However, the life cycle of a chemical reagent does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of Imidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound widely used as a building block in medicinal chemistry. Our goal is to move beyond mere instruction and instill a deep understanding of the principles behind these essential procedures, ensuring the safety of you, your colleagues, and our shared environment.

Hazard Assessment: Understanding the "Why" Behind the Protocol

This compound and its derivatives are not benign substances. A thorough understanding of their hazard profile is the foundation of safe handling and disposal. Based on available safety data, these compounds are consistently classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2/2A): Causes serious, potentially damaging, eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5]

During thermal decomposition or combustion, imidazo[1,2-a]pyridine compounds can generate highly toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride.[1][2] This profile necessitates careful handling at every stage, from initial use to final disposal, to prevent accidental exposure through inhalation, skin contact, or eye contact.

The Cardinal Rule: Waste Segregation and Identification

The most critical principle in laboratory waste management is the strict segregation of different waste streams.[6] Accidentally mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[7] For this compound, this means it must never be disposed of down the drain or mixed with general trash.[1][6]

All waste containing this compound must be collected in a designated, properly labeled hazardous waste container. The label should clearly state:

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Toxic")

  • The date accumulation started

  • The specific contents (e.g., "Solid," "Aqueous Solution in Water/Methanol")

This clear labeling is not just a regulatory requirement; it is vital for the safety of waste handling personnel who will manage the disposal process.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the pure compound or any waste containing it, donning the appropriate PPE is mandatory. The following table summarizes the required equipment based on standard safety data sheets.

Body PartRequired ProtectionRationale & Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile)Gloves must be inspected before use. Use proper removal technique to avoid skin contact. Wash hands thoroughly after handling.[1][5][8]
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against accidental splashes and airborne dust, preventing serious eye irritation.[1][2][8]
Body Laboratory coatPrevents contamination of personal clothing. Contaminated clothing must be removed immediately and washed before reuse.[1][2]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.A NIOSH-approved respirator may be required for large quantities or spill cleanup where dust or aerosols are generated.[2][5][9]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for disposing of waste generated from work with this compound.

DisposalWorkflow This compound Disposal Workflow Start Waste Generation (Imidazo[1,2-a]pyridine HCl) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste Stream (Unused/Expired Solid, Contaminated Weigh Paper) WasteType->SolidWaste  Solid LiquidWaste Liquid Waste Stream (Reaction Mixtures, Solutions) WasteType->LiquidWaste Liquid   LabwareWaste Contaminated Labware (Glassware, Pipette Tips, Syringes) WasteType->LabwareWaste Labware CollectSolid Collect in a designated, sealed, and labeled hazardous solid waste container. SolidWaste->CollectSolid CheckSolvent Is the solvent halogenated? LiquidWaste->CheckSolvent Decontaminate Triple-rinse with a suitable solvent. LabwareWaste->Decontaminate EHSOffice Arrange for pickup by Environmental Health & Safety (EH&S) or licensed waste carrier. CollectSolid->EHSOffice Halogenated Collect in designated 'Halogenated Organic Waste' container. CheckSolvent->Halogenated Yes NonHalogenated Collect in designated 'Non-Halogenated Organic Waste' container. CheckSolvent->NonHalogenated No Halogenated->EHSOffice NonHalogenated->EHSOffice CollectRinsate Collect all rinsate as hazardous liquid waste. Decontaminate->CollectRinsate DisposeLabware Dispose of rinsed labware in appropriate container (e.g., glass disposal box). Decontaminate->DisposeLabware CollectRinsate->LiquidWaste

Caption: Decision workflow for segregating Imidazo[1,2-a]pyridine HCl waste.

Step-by-Step Disposal Protocols

A. Unused/Expired Pure Compound and Grossly Contaminated Solids:

  • Container Selection: Use a sealable, airtight, and chemically compatible waste container clearly labeled for "Hazardous Solid Waste".[10]

  • Transfer: Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop. This should be done inside a chemical fume hood to minimize inhalation risk.[10]

  • Labeling: Ensure the container is labeled with the chemical name and associated hazards.

  • Storage: Store the sealed container in a designated and secure waste accumulation area, away from incompatible materials like strong oxidizers, acids, and bases.[9][10]

  • Disposal: When the container is full, arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[6][11]

B. Contaminated Laboratory Equipment (Glassware, Stir Bars, etc.):

  • Initial Decontamination: Scrape out any visible solid residue into the "Hazardous Solid Waste" container.

  • Triple Rinse: Rinse the contaminated item three times with a suitable solvent (e.g., acetone, methanol).

  • Collect Rinsate: Crucially, this rinsate is now considered hazardous waste. Collect all three rinses in a designated "Hazardous Liquid Waste" container (either halogenated or non-halogenated, depending on the rinse solvent).[6]

  • Final Cleaning: After the triple rinse, the glassware can be washed normally with soap and water.

C. Sharps (Needles, Syringes, Contaminated Pipette Tips):

  • Segregation: Needles and other sharps must be placed in a designated, puncture-resistant sharps container.[6]

  • Labeling: The sharps container must be labeled as hazardous waste with the chemical contaminant clearly identified.

  • Disposal: Do not overfill the container. Once it is 3/4 full, seal it and arrange for EH&S pickup.

Spill Management Protocol

Accidents happen. A prepared response is key to mitigating risk.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[12]

  • SECURE: Control access to the spill area.[7] If flammable solvents are involved, remove all ignition sources.[13]

  • ASSESS & EQUIP: Consult the Safety Data Sheet (SDS) for the spilled material.[12] Don the appropriate PPE, including respiratory protection if necessary.[9]

  • CONTAIN & CLEAN (for small spills):

    • For Solids: Gently sweep or vacuum up the material with tools that will not create dust and place it into a labeled hazardous waste container.[1][2]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[1][12]

    • Work from the outside of the spill inward to prevent spreading.

  • DECONTAMINATE: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and paper towels. Collect all cleanup materials (absorbent, towels, contaminated PPE) in a sealed bag or container and dispose of them as hazardous waste.[10]

  • REPORT: Report the incident to your supervisor and EH&S department, as per institutional policy.[12]

For large spills, do not attempt to clean them up yourself. Evacuate the area, secure it if possible, and contact your institution's emergency response team or EH&S immediately.[12]

By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your research, and the scientific community at large. Always consult your institution's specific waste management guidelines and your material's SDS for the most accurate and compliant procedures.

References

  • How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone. YouTube.
  • Affordable Nationwide Lab Pack Disposal Services.Hazardous Waste Experts.
  • San Jose Chemical Waste Disposal.Environmental Logistics, Inc.
  • Chemical Waste Disposal in Academic Labs.Justrite.
  • Secure Lab Waste Disposal Solutions in Pennsylvania.Environmental Marketing Services.
  • 6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride SDS.AK Scientific, Inc.
  • Imidazo[1,2-a]pyridine-2-carbaldehyde SDS.Thermo Fisher Scientific.
  • IMIDAZO[1,2-A]PYRIDINE-7-CARBONITRILE SDS.CymitQuimica.
  • Imidazo(1,2-a)pyridine Compound Summary.PubChem, NIH.
  • Pyridine: incident management.GOV.UK.
  • Pyridine, hydrochloride SDS.Thermo Fisher Scientific.
  • Spill Control/Emergency Response.EHSO Manual 2025-2026.
  • Standard Operating Procedure for Imidazole.Washington State University.
  • C-imidazo[1,5-A]pyridin-1-YL-methylamine hydrochloride SDS.Capot Chemical.
  • Standard Operating Procedure for Pyridine.Washington State University.
  • Procedures for cleaning up hazardous drug spills and leaks.Defense Centers for Public Health.
  • Imidazo[1,2-a]pyridine, 3-chloro-2-phenyl- SDS.LookChem.
  • Imidazo[1,2-a]pyridine-2-carboxamide SDS.Fluorochem.
  • Imidazo[1,2-a]pyridine-3-carboxylic acid SDS.Fisher Scientific.
  • Pyridine SDS.Sigma-Aldrich.
  • Laboratory Chemical Spill Cleanup and Response Guide.CUNY.

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.